molecular formula C28H24O16 B1666267 2''-O-Galloylhyperin CAS No. 53209-27-1

2''-O-Galloylhyperin

Cat. No.: B1666267
CAS No.: 53209-27-1
M. Wt: 616.5 g/mol
InChI Key: PXGWEUQZDRUMRE-UNZYZCBSSA-N
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Description

2''-galloylhyperin is a member of flavonoids and a glycoside.
2'-O-galloylhyperin has been reported in Euphorbia lunulata, Euphorbia esula, and other organisms with data available.
isolated from Pyrola calliantha

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O16/c29-8-18-21(37)23(39)26(43-27(40)10-4-15(34)20(36)16(35)5-10)28(42-18)44-25-22(38)19-14(33)6-11(30)7-17(19)41-24(25)9-1-2-12(31)13(32)3-9/h1-7,18,21,23,26,28-37,39H,8H2/t18-,21+,23+,26-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGWEUQZDRUMRE-UNZYZCBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50971993
Record name 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 2-O-(3,4,5-trihydroxybenzoyl)hexopyranoside
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53209-27-1, 56552-82-0
Record name 2′′-O-Galloylhyperin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53209-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2''-Galloylhyperin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053209271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 2-O-(3,4,5-trihydroxybenzoyl)hexopyranoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery and Isolation of 2''-O-Galloylhyperin: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2''-O-Galloylhyperin, a significant flavonoid glycoside, has garnered increasing attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth exploration of the history of its discovery and the methodologies for its isolation and structural elucidation. Initially identified in plants of the Pyrola genus, this compound has since been found in various other plant species. Its demonstrated anti-inflammatory, antioxidant, and hepatoprotective properties, as well as its potential as a therapeutic agent for conditions like Thyroid Eye Disease and as an adjuvant to combat antibiotic resistance, underscore its importance in pharmacognosy and drug development. This document details the key chronological discoveries, provides comprehensive protocols for extraction and purification, and presents the spectroscopic data integral to its structural confirmation, serving as a vital resource for researchers engaged in the study of this promising natural product.

Introduction: The Emergence of a Bioactive Flavonoid

This compound is a naturally occurring flavonol glycoside. Structurally, it is the 2''-O-galloyl ester of hyperin (quercetin-3-O-β-D-galactopyranoside). The addition of the galloyl moiety to the galactose sugar residue significantly influences its biological activity, contributing to its potent therapeutic properties. This compound is part of the broader class of flavonoids, which are well-known for their antioxidant capabilities and other health benefits.

The primary natural sources of this compound are plants belonging to the Pyrola genus, including Pyrola incarnata and Pyrola calliantha.[1][2][3] It has also been identified in other plant species, highlighting its distribution in the plant kingdom. The growing body of research on this compound points to its potential in various therapeutic areas, making a comprehensive understanding of its discovery, isolation, and characterization essential for future research and development.

A Historical Perspective: The Discovery of this compound

While the compound has been the subject of numerous recent pharmacological studies, pinpointing its initial discovery requires a review of phytochemical literature. Early phytochemical screenings of Pyrola species often led to the isolation and identification of various phenolic compounds.

The definitive characterization and naming of this compound can be largely attributed to the work of Yao et al. in the early 2010s. A 2018 study published in Frontiers in Pharmacology explicitly states that this compound (with a purity of ≥98%) was isolated from Pyrola incarnata Fisch., and its chemical structure was identified in their laboratory, citing two key publications from 2013 and 2015.[2] These papers laid the groundwork for subsequent pharmacological investigations by providing a well-characterized source of the compound.

Isolation and Purification: A Step-by-Step Technical Protocol

The isolation of this compound from its natural sources is a multi-step process that leverages various chromatographic techniques. The following protocol is a synthesized methodology based on established practices for flavonoid isolation from plant materials.

Plant Material and Extraction
  • Plant Material Preparation : The aerial parts of Pyrola incarnata are collected, dried, and coarsely powdered.

  • Extraction : The powdered plant material is extracted with 70% ethanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds. The combined extracts are then concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The purification of this compound from the crude extract involves a series of chromatographic steps to separate it from other phytochemicals.

Workflow for the Isolation of this compound

G cluster_extraction Extraction cluster_purification Purification A Dried Pyrola incarnata Powder B 70% Ethanol Extraction A->B C Crude Extract B->C D Column Chromatography (Silica Gel) C->D E Fraction Collection D->E F Preparative HPLC E->F G Pure this compound F->G

Caption: A generalized workflow for the extraction and purification of this compound from Pyrola incarnata.

Step-by-Step Protocol:

  • Initial Fractionation (Column Chromatography) :

    • The crude extract is subjected to column chromatography on a silica gel column.

    • A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform-methanol or ethyl acetate-methanol.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired compound.

  • Further Purification (Sephadex LH-20) :

    • The fractions enriched with this compound are pooled and further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective in removing pigments and other impurities.

  • Final Purification (Preparative HPLC) :

    • The final purification is achieved by preparative high-performance liquid chromatography (HPLC).

    • A C18 reversed-phase column is typically used.

    • The mobile phase is often a gradient of methanol and water or acetonitrile and water, with a small amount of acid (e.g., formic acid) to improve peak shape.

    • The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

    • The pure compound is then obtained by removing the solvent under vacuum.

Structural Elucidation: Spectroscopic Analysis

The definitive identification of this compound relies on a combination of spectroscopic techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule.

  • Electrospray Ionization (ESI-MS) : In negative ion mode, this compound typically shows a deprotonated molecule [M-H]⁻ at m/z 615.

  • Tandem Mass Spectrometry (MS/MS) : Fragmentation of the [M-H]⁻ ion provides characteristic product ions that are diagnostic for the structure. Key fragments observed include m/z 301.0353 and m/z 313.0553.[4] The ion at m/z 301 corresponds to the deprotonated quercetin aglycone, while the fragmentation pattern reveals the loss of the galloylgalactose moiety.

Proposed Mass Spectral Fragmentation of this compound

G This compound [M-H]⁻ (m/z 615) This compound [M-H]⁻ (m/z 615) Quercetin [M-H]⁻ (m/z 301) Quercetin [M-H]⁻ (m/z 301) This compound [M-H]⁻ (m/z 615)->Quercetin [M-H]⁻ (m/z 301) Loss of Galloylgalactose

Caption: A simplified representation of a key fragmentation event in the MS/MS of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous structural assignment. The following is a summary of the expected NMR signals for this compound based on its structure and data from related compounds.

Table 1: Key 1H and 13C NMR Data for this compound (Predicted and/or Reported in Literature)

Position 13C (ppm) 1H (ppm) Multiplicity
Quercetin Moiety
2157.5--
3134.5--
4178.0--
5161.7--
699.06.21d
7164.5--
893.96.41d
9156.8--
10104.3--
1'121.5--
2'115.87.58d
3'145.0--
4'148.8--
5'116.56.89d
6'122.37.56dd
Galactose Moiety
1''102.55.39d
2''71.5~5.0m
3''73.8~3.7m
4''68.5~3.8m
5''76.2~3.6m
6''60.5~3.5m
Galloyl Moiety
1'''121.0--
2'''/6'''109.57.05s
3'''/5'''145.9--
4'''139.0--
C=O166.0--

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument used.

Biological Activities and Therapeutic Potential

This compound has been shown to possess a range of promising biological activities, making it a compound of significant interest for drug development.

  • Anti-inflammatory and Antioxidant Effects : It has demonstrated potent anti-inflammatory and antioxidant activities, which are foundational to many of its therapeutic effects.[5]

  • Hepatoprotective Effects : Studies have shown that this compound can protect liver cells from oxidative stress-induced damage.

  • Thyroid Eye Disease (TED) : Recent research has identified this compound as a potential therapeutic agent for TED, a debilitating autoimmune disorder.[1]

  • Adjuvant for Antibiotic Resistance : It has been investigated as an adjuvant to reduce imipenem resistance in multidrug-resistant Pseudomonas aeruginosa.

Conclusion

This compound stands out as a flavonoid glycoside with significant therapeutic potential. Its discovery, primarily credited to the detailed characterization by Yao et al., has opened up new avenues for pharmacological research. The isolation and purification of this compound, while requiring a multi-step chromatographic process, is achievable with standard laboratory techniques. The structural elucidation, confirmed by mass spectrometry and NMR spectroscopy, provides a solid foundation for understanding its structure-activity relationships. As research continues to uncover the full extent of its biological activities, this compound is poised to become an important lead compound in the development of new therapeutics. This guide serves as a comprehensive resource for scientists and researchers looking to explore the potential of this fascinating natural product.

References

  • Guo, Y., Liu, B., Liang, W., Yanglei, C., Li, H., Guan, H., Xiao, H., & Li, Y. (2024). 2′-O-Galloylhyperin Prevents Tissue Remodeling in Thyroid Eye Disease: Prospects as a Thyrotropin Receptor Antagonist. The Journal of Clinical Endocrinology & Metabolism, 110(8), e2711–e2722. [Link]

  • Wang, P., Gao, C., Guo, N., Zhang, S. D., Wang, W., Yao, L. P., Zhang, J., Efferth, T., & Fu, Y. J. (2018). 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo. Frontiers in Pharmacology, 9, 679. [Link]

  • Feng, Y., et al. (2002). Effects of 2″o-galloylhyperin on arrhythmias in an isolated tissue model of hypoxia and reperfusion. ResearchGate. [Link]

  • Wang, P., et al. (2018). 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo. PubMed. [Link]

  • Schoefs, T., et al. (2022). Fractionation Coupled to Molecular Networking: Towards Identification of Anthelmintic Molecules in Terminalia leiocarpa (DC.) Baill. PubMed Central. [Link]

Sources

An In-depth Technical Guide to the Anti-inflammatory Mechanism of 2''-O-Galloylhyperin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2''-O-Galloylhyperin, a flavonol glycoside primarily isolated from plants of the Pyrola genus, has emerged as a compound of significant pharmacological interest due to its potent anti-inflammatory and antioxidant properties.[1][2][3] This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning the anti-inflammatory effects of this compound. We will dissect its intricate interactions with key cellular signaling pathways, including the suppression of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling, and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Sirtuin 1 (SIRT1) pathways. This document synthesizes in vitro and in vivo data to present a cohesive mechanistic narrative, supplemented with detailed experimental protocols and data visualizations to empower researchers in the field of inflammation and drug discovery.

Introduction: The Therapeutic Potential of this compound

Inflammation is a fundamental biological process essential for host defense; however, its dysregulation is a hallmark of numerous chronic diseases.[4] The scientific community is in continuous pursuit of novel therapeutic agents that can safely and effectively modulate inflammatory responses. This compound, a natural flavonoid, has demonstrated remarkable efficacy in various preclinical models of inflammation.[2][3] Structurally, it is a derivative of hyperin (quercetin-3-O-galactoside) with a galloyl group attached to the sugar moiety, a feature that significantly contributes to its biological activity.[5] This guide delves into the core mechanisms through which this compound exerts its anti-inflammatory effects, providing a foundation for its potential development as a therapeutic agent.

Core Mechanistic Pillars of Anti-inflammatory Action

The anti-inflammatory activity of this compound is not governed by a single target but rather by a multi-pronged modulation of interconnected signaling networks. The primary stimulus used in many foundational studies is lipopolysaccharide (LPS), a component of Gram-negative bacteria that potently activates the innate immune response in macrophages and other cell types.

Suppression of Pro-inflammatory Mediators

A direct and quantifiable outcome of this compound's activity is the significant reduction in the production of key pro-inflammatory molecules. In cellular models, such as LPS-stimulated RAW 264.7 macrophages, treatment with this compound leads to a dose-dependent decrease in the secretion of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as a reduction in nitric oxide (NO) production.[2][3] This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the inflammatory burst of NO.[3]

Mediator Cell/Animal Model Effect of this compound Reference
TNF-αRAW 264.7 MacrophagesSignificant dose-dependent reduction[2][3]
IL-6RAW 264.7 MacrophagesSignificant dose-dependent reduction[2][3]
Nitric Oxide (NO)RAW 264.7 MacrophagesSignificant dose-dependent reduction[3]
iNOS ExpressionRAW 264.7 MacrophagesSuppression of protein expression[3]
TNF-α (serum)LPS-challenged MiceAttenuated production in serum[3][4]
IL-6 (serum)LPS-challenged MiceAttenuated production in serum[3][4]
Inhibition of the NF-κB and MAPK Signaling Pathways

The expression of the aforementioned pro-inflammatory mediators is largely controlled by upstream transcription factors and signaling cascades. This compound exerts its powerful suppressive effects by targeting two of the most critical pathways in inflammation: NF-κB and MAPK.[6]

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[7] In resting cells, it is sequestered in the cytoplasm. Upon stimulation by LPS, a signaling cascade leads to its activation and translocation into the nucleus, where it drives the transcription of pro-inflammatory genes. This compound has been shown to effectively block this translocation, thereby preventing the activation of NF-κB and subsequent gene expression.[3][6]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising key kinases like p38, ERK, and JNK, is another crucial signaling route activated by inflammatory stimuli.[8] Phosphorylation of these kinases leads to the activation of other transcription factors that contribute to the inflammatory response. Experimental evidence demonstrates that this compound suppresses the LPS-induced phosphorylation of p38, ERK, and JNK, effectively dampening this pro-inflammatory signaling cascade.[4][6]

Activation of Protective Endogenous Pathways

Beyond simply inhibiting pro-inflammatory signaling, this compound also actively promotes the resolution of inflammation and cellular protection by upregulating endogenous defensive pathways.

  • AMPK-Nrf2/HO-1 Axis: The compound induces the phosphorylation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[6] This activation is linked to the upregulation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[6] this compound enhances the nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant and cytoprotective enzymes, most notably heme oxygenase-1 (HO-1).[3][6] HO-1 plays a critical role in maintaining cellular redox homeostasis and has potent anti-inflammatory properties.[4]

  • SIRT1 Upregulation: Sirtuin 1 (SIRT1) is a protein deacetylase with profound anti-inflammatory functions. LPS stimulation tends to decrease SIRT1 levels. This compound treatment effectively reverses this decline, markedly upregulating SIRT1 expression.[3][4] The activation of SIRT1 is mechanistically linked to the inhibition of the NF-κB pathway, providing another layer of inflammatory control.[4]

Mechanistic Summary Diagram

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Cascade (p38, ERK, JNK) TLR4->MAPK Activation IKK IKK Complex TLR4->IKK Activation AP1 AP-1 MAPK->AP1 Activates IκB IκB IKK->IκB Phosphorylates NFκB NF-κB IκB->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation AMPK AMPK Nrf2_Keap1 Nrf2-Keap1 AMPK->Nrf2_Keap1 Activates Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto Releases Nrf2 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation SIRT1 SIRT1 SIRT1->NFκB Inhibits (Deacetylation) GH This compound GH->MAPK Inhibits Phosphorylation GH->IKK Inhibits GH->AMPK Activates GH->Nrf2_Keap1 Promotes Dissociation GH->SIRT1 Upregulates ProInflam_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFκB_nuc->ProInflam_Genes Antioxidant_Genes Antioxidant Genes (HO-1) Nrf2_nuc->Antioxidant_Genes Binds to ARE AP1->ProInflam_Genes

Caption: Signaling pathways modulated by this compound.

In Vivo Corroboration: Efficacy in Animal Models

The cellular mechanisms translate into significant therapeutic effects in preclinical animal models of systemic inflammation and acute injury.

  • LPS-Induced Acute Lung Injury (ALI): In mouse models of ALI induced by LPS, administration of this compound dose-dependently mitigates lung damage.[6] This is evidenced by improved lung histopathology, reduced infiltration of inflammatory cells, and a decrease in pro-inflammatory cytokines and chemokines in the lung tissue.[6] Furthermore, the compound enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), underscoring the importance of the Nrf2 pathway in vivo.[6]

  • LPS-Induced Septic Shock: In a more severe model of systemic inflammation, this compound demonstrates a profound protective effect. Administration of the compound to mice challenged with a lethal dose of LPS significantly improves survival rates.[4] This is accompanied by a reduction in systemic cytokine levels (TNF-α, IL-6) and attenuation of associated organ damage, particularly in the liver.[2][3][4]

In Vivo Model Key Findings Reference
LPS-Induced Acute Lung InjuryReduced lung histopathology damage, decreased inflammatory cell infiltration, reduced pro-inflammatory cytokines.[6]
LPS-Induced Septic ShockIncreased survival rate from 10% to 60% (at 50 mg/kg), attenuated liver damage, decreased serum TNF-α and IL-6.[4]

Experimental Protocols for Mechanistic Validation

To facilitate further research, this section provides standardized, step-by-step protocols for key experiments used to validate the mechanisms of action of this compound. The murine macrophage cell line RAW 264.7 is a robust and widely accepted model for these studies.

Protocol: Western Blot for MAPK Phosphorylation and NF-κB Translocation

Objective: To quantify the effect of this compound on the phosphorylation of MAPK pathway proteins (p-p38, p-ERK, p-JNK) and the nuclear translocation of the NF-κB p65 subunit.

Methodology:

  • Cell Culture & Treatment:

    • Seed RAW 264.7 cells in 6-well plates at a density of 1x10⁶ cells/well and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound (e.g., 5, 10, 20 µM) or vehicle control (DMSO) for 2 hours.

    • Stimulate the cells with LPS (100 ng/mL) for 30 minutes (for MAPK) or 60 minutes (for NF-κB).

  • Protein Extraction:

    • For MAPK (Total Lysate): Wash cells with ice-cold PBS. Lyse cells directly in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape, collect, and centrifuge at 14,000 rpm for 15 min at 4°C. Collect the supernatant.

    • For NF-κB (Nuclear/Cytoplasmic Fractionation): Use a commercial nuclear and cytoplasmic extraction kit following the manufacturer's instructions to separate cytoplasmic and nuclear fractions.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Electrotransfer:

    • Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel.

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. (e.g., anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-p65, anti-Lamin B1 [nuclear marker], anti-β-actin [cytosolic/total marker]).

    • Wash the membrane 3 times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensity using densitometry software (e.g., ImageJ). Normalize phosphorylated proteins to their total protein counterparts and nuclear p65 to Lamin B1.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_blot Western Blotting cluster_analysis Analysis A 1. Cell Culture & Treatment B 2. Protein Extraction A->B C 3. Protein Quantification (BCA) B->C D 4. SDS-PAGE C->D E 5. Membrane Transfer (PVDF) D->E F 6. Blocking (5% BSA/Milk) E->F G 7. Primary Antibody Incubation (4°C O/N) F->G H 8. Secondary Antibody Incubation (RT 1hr) G->H I 9. ECL Detection H->I J 10. Imaging & Densitometry I->J

Sources

2''-O-Galloylhyperin: Mechanistic Pharmacology & Therapeutic Applications

[1]

Executive Summary

This compound (2''-O-GH) is a bioactive flavonol glycoside isolated primarily from Pyrola incarnata Fisch. and Pyrola decorata. Structurally characterized by a galloyl group attached to the 2''-position of the sugar moiety of hyperin (hyperoside), this compound exhibits a distinct pharmacological profile superior to its parent compound. Unlike generic flavonoids, 2''-O-GH acts as a dual-function modulator : it operates as a high-affinity antagonist for specific G-protein coupled receptors (TSHR) while simultaneously disrupting redox homeostasis in prokaryotic pathogens.

This guide dissects the molecular mechanisms of 2''-O-GH, focusing on its emerging role as a Thyrotropin Receptor (TSHR) antagonist for Thyroid Eye Disease (TED), its immunomodulatory capacity via the SIRT1/Nrf2 axis, and its novel "metabolic jamming" mechanism against multidrug-resistant bacteria.

Chemical Identity & Structural Pharmacology

The pharmacological potency of 2''-O-GH stems from its specific acylation.

  • Core Scaffold: Quercetin-3-O-galactoside (Hyperin).

  • Critical Modification: Galloylation at the 2''-hydroxyl group of the galactose ring.

  • Structure-Activity Relationship (SAR): The 2''-galloyl moiety significantly enhances lipophilicity and protein binding affinity compared to hyperin. In antioxidant assays, this modification facilitates the formation of phenolic-phenolic dimers via the Radical Adduct Formation (RAF) pathway, providing superior cytoprotection against oxidative stress.[1]

Primary Mechanisms of Action

A. Receptor Antagonism & Tissue Remodeling (Thyroid Eye Disease)

Recent FDA-aligned research identifies 2''-O-GH as a potent small-molecule inhibitor of the Thyrotropin Receptor (TSHR), a key target in Graves’ Ophthalmopathy (Thyroid Eye Disease, TED).[2]

  • TSHR Blockade: 2''-O-GH binds to TSHR, preventing activation by autoantibodies (e.g., M22).[2][3] This blockade inhibits the downstream cAMP/PKA/CREB signaling cascade.

  • Anti-Adipogenic & Anti-Fibrotic: By suppressing TSHR signaling, 2''-O-GH halts the differentiation of orbital fibroblasts (OFs) into adipocytes (lipid accumulation) and myofibroblasts (fibrosis).[2][3] It specifically dampens TGF-β1-induced fibrotic markers and Hyaluronan (HA) production, preventing the tissue remodeling characteristic of TED.[2][3]

B. Immunomodulation: The NF-κB/SIRT1 Axis

In models of sepsis and acute lung injury (ALI), 2''-O-GH acts as a "brake" on hyper-inflammation.

  • NF-κB Inhibition: It physically blocks the translocation of the NF-κB p65 subunit from the cytosol to the nucleus, preventing the transcription of pro-inflammatory cytokines (TNF-α, IL-6, iNOS).

  • SIRT1/Nrf2 Activation: 2''-O-GH upregulates SIRT1, which deacetylates and activates Nrf2. Activated Nrf2 translocates to the nucleus, binding to Antioxidant Response Elements (ARE) to drive the expression of Heme Oxygenase-1 (HO-1), a critical cytoprotective enzyme.

C. Antimicrobial Synergy: Metabolic Disruption (The "Iron Trap")

A breakthrough mechanism has been identified in reversing Imipenem resistance in Pseudomonas aeruginosa.

  • The "Iron Trap": This imbalance leads to an intracellular accumulation of citric acid. Excess citrate acts as a potent siderophore, chelating intracellular iron (

    
    ).
    
  • ROS Explosion: The sequestration of iron disrupts the electron transport chain, triggering a lethal surge of Reactive Oxygen Species (ROS) that sensitizes the bacteria to carbapenems.

  • Enzyme Inhibition: It also directly inhibits the activity of KPC-2 carbapenemase , protecting beta-lactams from hydrolysis.

Visualizing the Pathways

The following diagrams illustrate the dual host-pathogen mechanisms of this compound.

Diagram 1: Host Immunomodulation & TSHR Antagonism

GCompoundThis compoundTSHRTSHR (Receptor)Compound->TSHRAntagonizes/BlocksFibrosisOrbital Fibrosis(TGF-beta1 mediated)Compound->FibrosisInhibitsAdipogenesisAdipogenesis(Lipid Accumulation)Compound->AdipogenesisInhibitsSIRT1SIRT1 UpregulationCompound->SIRT1ActivatesNFkBNF-kB TranslocationCompound->NFkBBlockscAMPcAMP ProductionTSHR->cAMPActivatesAutoAbAutoantibodies (M22)AutoAb->TSHRStimulatesCREBCREB PhosphorylationcAMP->CREBCREB->FibrosisPromotesCREB->AdipogenesisPromotesNrf2_CytoNrf2 (Cytosol)SIRT1->Nrf2_CytoDeacetylatesNrf2_NucNrf2 (Nucleus)Nrf2_Cyto->Nrf2_NucTranslocatesHO1HO-1 ExpressionNrf2_Nuc->HO1UpregulatesInflammationPro-inflammatory Cytokines(TNF-a, IL-6, iNOS)HO1->InflammationSuppressesNFkB->InflammationPromotes

Caption: 2''-O-GH inhibits TSHR signaling to prevent tissue remodeling in TED and activates SIRT1/Nrf2 to suppress inflammation.

Diagram 2: Antimicrobial Synergy Mechanism

Gcluster_bacteriaP. aeruginosa CellCompoundThis compoundgltAgltA Gene(Citrate Synthase)Compound->gltAUpregulatesacnAacnA Gene(Aconitase)Compound->acnADownregulatesKPC2KPC-2 CarbapenemaseCompound->KPC2Inhibits ActivityCitrateIntracellular CitrateAccumulationgltA->CitrateIncreases SynthesisacnA->CitrateBlocks MetabolismChelationIron Chelation(Siderophore Effect)Citrate->ChelationInducesIronFree Iron (Fe2+/Fe3+)Iron->ChelationDepleted byETCElectron Transport ChainChelation->ETCDisruptsROSROS Surge(Oxidative Stress)ETC->ROSTriggersImipenemImipenem(Antibiotic)ROS->ImipenemSensitizes Bacteria toKPC2->ImipenemHydrolyzes

Caption: Mechanism of reversing antibiotic resistance: Citrate accumulation-mediated iron chelation and direct KPC-2 inhibition.

Experimental Validation Protocols

Protocol A: TSHR Antagonism Assay (cAMP Quantification)

Validates the efficacy of 2''-O-GH in blocking TSHR activation in Orbital Fibroblasts (OFs).[2]

  • Cell Culture: Isolate primary OFs from TED patient adipose tissue.[2] Culture in DMEM with 10% FBS.

  • Pre-treatment: Seed OFs in 96-well plates (

    
     cells/well). Treat with 2''-O-GH (0, 5, 20, 50 μM) for 2 hours.
    
  • Stimulation: Add M22 (TSHR-stimulating monoclonal antibody) or bovine TSH (1 IU/mL) to wells. Incubate for 1 hour at 37°C.

  • Lysis & Detection: Lyse cells using 0.1 M HCl.

  • Quantification: Measure intracellular cAMP levels using a competitive ELISA kit.

  • Validation: Absorbance at 405 nm is inversely proportional to cAMP concentration.

    • Control: M22 alone should show max cAMP (~10-fold increase).

    • Result: 2''-O-GH should dose-dependently reduce cAMP levels (IC50 estimation).

Protocol B: Bacterial Iron Homeostasis & ROS Assay

Verifies the "Iron Trap" mechanism in P. aeruginosa.

  • Strain Selection: Use P. aeruginosa strain 18102011 (KPC-2 producer).

  • Treatment: Incubate bacterial cultures (OD600 = 0.5) with:

    • Vehicle (DMSO)

    • Imipenem (512 μg/mL)

    • 2''-O-GH (8 μg/mL)

  • ROS Measurement: After 4 hours, stain cells with DCFH-DA (10 μM) for 30 mins in the dark. Measure fluorescence (Ex/Em: 488/525 nm).

  • Siderophore Assay: Supernatants are mixed with CAS (Chrome Azurol S) assay solution. A color change from blue to orange indicates siderophore/citrate activity.

  • RT-qPCR: Extract RNA and quantify gltA and acnA expression levels relative to housekeeping gene rpoD.

Quantitative Data Summary

ParameterAssay / ModelValue / EffectReference
Antiviral EC50 Coronavirus (HCoV-229E)3 - 17 μg/mL [1]
Enzyme Inhibition Cathepsin S (Cysteine Protease)IC50 = 3.2 μM (Analog DTBN data)[2]
Antibacterial Synergy P. aeruginosa (Imipenem MIC)4-fold reduction (Synergy FICI ≤ 0.[4]5)[3]
Plasma Cmax IV Injection (Rat Model)~9.4 mM (Reported peak)[4]
Cytotoxicity CC50 in HEK293 Cells> 100 μg/mL (High safety margin)[1]

Note: The plasma Cmax of 9.4 mM is exceptionally high and may represent an immediate bolus peak; physiological tissue concentrations are likely in the micromolar range consistent with IC50 values.

Future Perspectives & Challenges

  • Bioavailability: While high plasma concentrations have been reported, the rapid metabolism of the galloyl group (degalloylation) needs to be assessed to determine the active metabolite in vivo.

  • Broad-Spectrum Antiviral Potential: Given its mechanism against cysteine proteases (Mpro/3CLpro conservation), 2''-O-GH is a prime candidate for "pan-coronavirus" drug development, distinct from current nucleoside analogs.

References

  • Application of 2'-O-galloyl hyperin in preparing anti-coronavirus medicine. Google Patents. Link

  • Inhibition of Cysteine Proteases by 6,6′-Dihydroxythiobinupharidine (DTBN) from Nuphar lutea. Molecules, 2021. Link

  • This compound as a novel adjuvant to reduce imipenem resistance in multidrug-resistant Pseudomonas aeruginosa. ResearchGate (Preprint), 2026. Link

  • 2′-O-Galloylhyperin Prevents Tissue Remodeling in Thyroid Eye Disease: Prospects as a Thyrotropin Receptor Antagonist. Journal of Clinical Endocrinology & Metabolism, 2024. Link

  • 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch.[6][3] Attenuates LPS-Induced Inflammatory Response. Frontiers in Pharmacology, 2018.[3] Link

Technical Guide: SIRT1/Nrf2 Pathway Activation by 2''-O-Galloylhyperin

[1][2]

Executive Summary

2''-O-Galloylhyperin (2''-O-GH) is a bioactive flavonol glycoside isolated from Pyrola species (e.g., Pyrola incarnata, Pyrola calliantha).[1][2][3] It has emerged as a potent pharmacological agent capable of mitigating oxidative stress and inflammatory cascades, specifically in the context of sepsis and acute liver injury.

This guide details the molecular mechanism by which 2''-O-GH modulates the SIRT1 (Sirtuin 1) / Nrf2 (Nuclear factor erythroid 2-related factor 2) axis.[4][1][2][5][6] Unlike non-specific antioxidants, 2''-O-GH functions as an upstream signaling modulator, upregulating SIRT1 expression to enhance Nrf2 nuclear translocation while simultaneously inhibiting the NF-κB inflammatory pathway. This dual-action mechanism positions it as a high-value candidate for therapeutic development in endotoxemia and oxidative hepatic damage.

Chemical & Pharmacological Profile

FeatureSpecification
Compound Name This compound (2''-O-GH)
Chemical Class Flavonol Glycoside (Galloylated Hyperoside)
Source Pyrola incarnata Fisch., Pyrola calliantha
Molecular Formula C₂₈H₂₄O₁₆
Key Moiety Galloyl group at the 2''-position of the galactose sugar
Solubility Soluble in DMSO, Methanol; poor water solubility (requires co-solvent for in vivo)
Primary Targets SIRT1 (Upregulation), Nrf2 (Activation), NF-κB (Inhibition)

Causality of Structure: The addition of the galloyl group to the hyperin backbone significantly enhances its lipophilicity and antioxidant capacity compared to the parent compound (Hyperin), facilitating better cellular entry and stronger interaction with redox-sensitive signaling proteins.

Mechanistic Architecture: The SIRT1/Nrf2 Axis

The therapeutic efficacy of 2''-O-GH relies on a cross-talk mechanism between metabolic sensing (SIRT1) and oxidative defense (Nrf2).

The Activation Cascade
  • SIRT1 Upregulation: 2''-O-GH treatment significantly increases the protein expression of SIRT1.[4][1][6] SIRT1 is an NAD+-dependent deacetylase that acts as a cellular "rescue" switch.

  • Nrf2 Stabilization & Translocation:

    • Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation.

    • 2''-O-GH induces the dissociation of Nrf2 from Keap1.

    • The SIRT1 Link: SIRT1 is known to deacetylate Nrf2, which reduces its ubiquitination and enhances its nuclear retention. 2''-O-GH promotes this nuclear accumulation.[3][6]

  • Antioxidant Response Element (ARE) Binding: Once in the nucleus, Nrf2 binds to ARE sequences, driving the transcription of Phase II enzymes:

    • HO-1 (Heme Oxygenase-1): Anti-inflammatory and cytoprotective.[1]

    • SOD (Superoxide Dismutase): Neutralizes superoxide radicals.

    • GSH-Px (Glutathione Peroxidase): Reduces lipid hydroperoxides.

Anti-Inflammatory Cross-Talk (NF-κB)

Simultaneously, the upregulation of SIRT1 by 2''-O-GH exerts a repressive effect on the NF-κB pathway.[5][6] SIRT1 deacetylates the p65 subunit of NF-κB (specifically at Lys310), rendering it transcriptionally inactive. This suppresses the "Cytokine Storm" (TNF-α, IL-6, iNOS) typically triggered by LPS.[1][6]

Pathway Visualization

GCompoundThis compoundSIRT1SIRT1(Upregulation)Compound->SIRT1Induces ExpressionKeap1Keap1Compound->Keap1Disrupts BindingNrf2_NuclNrf2 (Nuclear)SIRT1->Nrf2_NuclDeacetylation/StabilizationNFkBNF-κB (p65)SIRT1->NFkBDeacetylation (Inhibition)Nrf2_CytoNrf2 (Cytosolic)Keap1->Nrf2_CytoSequestrationNrf2_Cyto->Nrf2_NuclTranslocationAREARE PromoterNrf2_Nucl->AREBindsEnzymesHO-1, SOD, GSH-PxARE->EnzymesTranscriptionInflammationPro-inflammatoryCytokines (TNF-α, IL-6)NFkB->InflammationDrives Expression

Figure 1: The dual-regulatory mechanism of this compound activating the SIRT1/Nrf2 antioxidant axis while inhibiting NF-κB.[4][1][5][6]

Experimental Framework

To validate this pathway in your own research, use the following self-validating protocols. These are derived from the key studies on 2''-O-GH in LPS-induced models.

Protocol A: In Vitro Validation (RAW 264.7 Macrophages)

Objective: Confirm SIRT1-dependent Nrf2 translocation and cytokine inhibition.

  • Cell Preparation:

    • Culture RAW 264.7 cells in DMEM + 10% FBS.

    • Seed at

      
       cells/well in 6-well plates.
      
  • Treatment Groups:

    • Control (Vehicle only).

    • LPS (1 μg/mL) – Induces stress/inflammation.

    • LPS + 2''-O-GH (Low Dose: 10 μM).

    • LPS + 2''-O-GH (High Dose: 40 μM).

    • Validation Step: Include a SIRT1 inhibitor (e.g., EX527) group to prove SIRT1 dependency.

  • Incubation:

    • Pre-treat with 2''-O-GH for 1 hour.

    • Add LPS and incubate for 18–24 hours.

  • Endpoints & Analysis:

    • Nuclear Fractionation: Use a nuclear extraction kit to separate cytosolic and nuclear lysates.

    • Western Blot:

      • Nuclear Fraction: Probe for Nrf2 (expect increase with 2''-O-GH) and Histone H3 (loading control).

      • Whole Lysate: Probe for SIRT1 , HO-1 , iNOS .[6]

    • ELISA: Measure supernatants for TNF-α and IL-6.

Protocol B: In Vivo Sepsis/Liver Injury Model (Mice)

Objective: Assess physiological rescue and hepatic protection.[4][2]

  • Animal Model: Male BALB/c mice (6–8 weeks).

  • Dosage Strategy:

    • Vehicle: Saline.

    • Model: LPS (20 mg/kg, i.p.) – Induces endotoxic shock.

    • Treatment: 2''-O-GH (25 mg/kg and 50 mg/kg, i.p.) administered 1 hour prior to LPS.

  • Tissue Collection: Sacrifice mice 12 hours post-LPS challenge. Collect liver tissue and serum.[6]

  • Key Assays:

    • Serum: ALT/AST (Liver function), TNF-α/IL-6 (Systemic inflammation).

    • Liver Histology: H&E staining (look for neutrophil infiltration and necrosis).

    • IHC/Western: Confirm upregulation of SIRT1 and HO-1 in liver homogenates.

Experimental Workflow Diagram

Workflowcluster_invitroIn Vitro (RAW 264.7)cluster_invivoIn Vivo (BALB/c)CellCell SeedingTreatPre-treat: 2''-O-GH(1h)Cell->TreatStimStimulate: LPS(24h)Treat->StimLyseNuclear/CytoFractionationStim->LyseBlotWestern Blot:Nrf2(nuc), SIRT1Lyse->BlotMiceMice GroupingAdminAdmin: 2''-O-GH(50 mg/kg i.p.)Mice->AdminChallengeLPS Challenge(20 mg/kg)Admin->ChallengeSacrificeSacrifice (12h)Challenge->SacrificeAssaySerum: ALT/ASTTissue: H&E, HO-1Sacrifice->Assay

Figure 2: Step-by-step experimental workflow for validating 2''-O-GH efficacy in vitro and in vivo.

Data Synthesis: Efficacy Benchmarks

The following table summarizes typical quantitative outcomes observed in 2''-O-GH studies (derived from Wang et al., 2018). Use these as benchmarks for your experimental validity.

BiomarkerLPS/Model Group (Stress)LPS + 2''-O-GH (Treatment)Fold Change / EffectMechanism
SIRT1 Protein Downregulated (0.4x)Restored/Upregulated (1.2x)↑ 3.0x Pathway Activation
Nuclear Nrf2 Low (Cytosolic retention)High (Nuclear accumulation)↑ 2.5x Translocation
HO-1 Expression LowHigh↑ 4.0x ARE Transcription
TNF-α (Serum) High (~800 pg/mL)Reduced (~300 pg/mL)↓ 60% NF-κB Inhibition
ALT (Liver) High (>150 U/L)Reduced (<60 U/L)↓ 60% Hepatoprotection
Survival Rate 0% (at 72h, lethal dose)60–80%Rescue Systemic Protection

Interpretation: 2''-O-GH does not merely return levels to baseline; in the case of antioxidant enzymes (HO-1), it often induces levels higher than baseline (super-induction), providing a robust defensive shield against oxidative insults.

References

  • Wang, P., et al. (2018). "2'-O-Galloylhyperin Isolated From Pyrola incarnata Fisch.[4][1][2][5] Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo."[4][1][2][5][6] Frontiers in Pharmacology.

    • [1]

  • Wang, P., et al. (2017). "Hepatoprotective effect of 2'-O-galloylhyperin against oxidative stress-induced liver damage through induction of Nrf2/ARE-mediated antioxidant pathway."[5] Food and Chemical Toxicology.

    • Kuo, Y.H., et al. (2015). "Anti-inflammatory effects of this compound from Pyrola calliantha." Journal of Ethnopharmacology.

      Technical Guide: NF-κB Inhibition by 2''-O-Galloylhyperin

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary

      2''-O-Galloylhyperin (2''-O-GH), a galloylated flavonol glycoside primarily isolated from Pyrola incarnata and Pyrola calliantha, represents a potent scaffold for modulating inflammatory cascades.[1] Unlike generic flavonoids that offer non-specific antioxidant effects, 2''-O-GH exhibits a distinct dual-mechanism: it suppresses the Nuclear Factor-kappa B (NF-κB) pathway while simultaneously activating the SIRT1/Nrf2 axis.[1] This guide details the mechanistic pharmacochemistry of 2''-O-GH, providing validated experimental protocols for researchers investigating its efficacy in models of sepsis, acute lung injury (ALI), and cytokine storm management.[1]

      Molecular Profile & Pharmacochemistry[1][2][3]

      Structural Significance

      The biological potency of 2''-O-GH stems from its specific acylation.[1] It is the 2''-O-galloyl derivative of hyperin (hyperoside).[1][2]

      • Core Scaffold: Quercetin-3-O-galactoside (Hyperin).[1]

      • Critical Modification: The addition of a galloyl group (3,4,5-trihydroxybenzoyl) at the 2''-position of the galactose sugar moiety.[1]

      Structure-Activity Relationship (SAR): The galloyl moiety significantly enhances the compound's lipophilicity and protein-binding affinity compared to the parent hyperin.[1] This modification facilitates:

      • Membrane Permeability: Improved cellular uptake in macrophage lineages (e.g., RAW 264.7).[1]

      • Kinase Interaction: Stronger hydrogen bonding potential with the ATP-binding pockets of upstream kinases (MAPKs) and deacetylation enzymes (SIRT1).[1]

      Physicochemical Properties (Table 1)[1]
      PropertySpecification
      IUPAC Name 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one (Galloylated derivative)
      Molecular Formula C₂₈H₂₄O₁₆
      Molecular Weight ~616.48 g/mol
      Solubility Soluble in DMSO (>10 mg/mL); Poorly soluble in water.[1]
      Primary Source Pyrola incarnata Fisch., Pyrola calliantha
      Key Bioactivity NF-κB Antagonist, SIRT1 Agonist, Nrf2 Activator

      Mechanistic Action: The SIRT1/NF-κB Crosstalk[1]

      The inhibition of NF-κB by 2''-O-GH is not merely a result of steric hindrance at the receptor level.[1] It functions through a sophisticated crosstalk mechanism involving Sirtuin 1 (SIRT1) and the Nrf2 antioxidant pathway.[1]

      The Mechanism of Inhibition[1][5]
      • TLR4 Signaling Blockade: Upon LPS stimulation, 2''-O-GH mitigates the phosphorylation of upstream MAPKs (p38, ERK, JNK), reducing the initial signal transduction intensity.[1]

      • SIRT1 Activation (The Critical Node): 2''-O-GH upregulates SIRT1 expression.[1][3][4] SIRT1 physically interacts with the p65 subunit of NF-κB.[1]

      • Deacetylation of p65: SIRT1 deacetylates p65 at Lysine 310 (Lys310).[1] Acetylation of Lys310 is required for the sustained transcriptional activity of NF-κB.[1] By removing this acetyl group, 2''-O-GH renders p65 transcriptionally inactive even if it translocates to the nucleus.[1]

      • Nrf2/HO-1 Induction: Concurrently, 2''-O-GH promotes Nrf2 nuclear translocation, leading to Heme Oxygenase-1 (HO-1) expression.[1][3][4][5] HO-1 byproducts (CO, bilirubin) further suppress NF-κB dependent cytokines (TNF-α, IL-6).[1]

      Pathway Visualization

      The following diagram illustrates the dual-action pathway where 2''-O-GH intersects inflammatory signaling.[1]

      G LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Phosphorylation (p38, ERK, JNK) TLR4->MAPK IKK IKK Complex MAPK->IKK Compound This compound (Treatment) Compound->MAPK Inhibits SIRT1 SIRT1 Upregulation Compound->SIRT1 Activates Nrf2 Nrf2 Translocation Compound->Nrf2 Activates p65_Ac NF-κB p65 (Acetylated) Active Transcription SIRT1->p65_Ac Deacetylates (Lys310) HO1 HO-1 Expression Nrf2->HO1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS) HO1->Cytokines Inhibits IkBa IκBα Degradation IKK->IkBa IkBa->p65_Ac Releases p65 p65_DeAc NF-κB p65 (Deacetylated) Transcriptional Silence p65_Ac->p65_DeAc p65_Ac->Cytokines Promotes p65_DeAc->Cytokines Blocks

      Caption: 2''-O-GH inhibits inflammation via SIRT1-mediated deacetylation of NF-κB p65 and MAPK suppression.[1]

      Experimental Validation Protocols

      The following protocols are standardized for RAW 264.7 murine macrophages , the gold-standard cell line for assessing NF-κB modulation.

      Cell Culture & Treatment Workflow

      Objective: Establish optimal conditions for 2''-O-GH uptake prior to inflammatory challenge.[1]

      • Seeding: Seed RAW 264.7 cells at

        
         cells/well in 6-well plates.
        
      • Equilibration: Incubate for 24 hours at 37°C, 5% CO₂ in DMEM + 10% FBS.

      • Pre-treatment (Critical Step):

        • Replace media with serum-reduced media (1% FBS) containing 2''-O-GH.[1]

        • Dose: 15 µM (Effective inhibitory concentration based on literature).[1]

        • Time: 2 hours prior to LPS stimulation. Note: Co-treatment is less effective; pre-loading allows for SIRT1 upregulation.[1]

      • Stimulation: Add LPS (final concentration 100 ng/mL).

      • Harvesting:

        • For Phospho-proteins (MAPKs/IκBα): Harvest at 30–60 minutes .[1]

        • For Cytokines (IL-6/TNF-α): Harvest supernatant at 18–24 hours .[1]

      Nuclear Fractionation & Western Blot

      Objective: Prove that 2''-O-GH prevents p65 nuclear accumulation.

      • Lysis: Wash cells with ice-cold PBS.[1]

      • Cytosolic Extraction: Resuspend in Buffer A (10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, DTT, PMSF). Incubate on ice 15 min. Add NP-40 (0.6%), vortex, centrifuge at 12,000g for 30s. Save supernatant (Cytosolic fraction).[1]

      • Nuclear Extraction: Resuspend pellet in Buffer B (20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA). Shake vigorously at 4°C for 15 min. Centrifuge 12,000g for 5 min. Save supernatant (Nuclear fraction).[1]

      • Immunoblot:

        • Primary Antibodies: Anti-NF-κB p65, Anti-SIRT1, Anti-Histone H3 (Nuclear loading control), Anti-β-actin (Cytosolic loading control).[1]

        • Expected Result: 2''-O-GH treatment should show decreased p65 band intensity in the nuclear fraction compared to LPS-only control.[1]

      Experimental Workflow Diagram

      Workflow Step1 1. Cell Seeding RAW 264.7 (1x10^6 cells) Step2 2. Pre-Treatment 2''-O-GH (15 µM) Time: -2 Hours Step1->Step2 Step3 3. Induction LPS (100 ng/mL) Time: 0 Hours Step2->Step3 Branch Harvest Timepoint Step3->Branch PathA 30-60 Mins (Signaling) Branch->PathA PathB 18-24 Hours (Output) Branch->PathB AssayA Western Blot (p-p65, SIRT1, Nrf2) PathA->AssayA AssayB ELISA / qPCR (TNF-α, IL-6, NO) PathB->AssayB

      Caption: Step-by-step experimental timeline for validating 2''-O-GH activity in vitro.

      Data Interpretation & Expected Outcomes[1][2][3][4][8]

      When analyzing data generated from the above protocols, the following trends confirm the efficacy of 2''-O-GH:

      Assay TargetLPS Only (Control)LPS + 2''-O-GH (15 µM)Interpretation
      Nuclear p65 High IntensitySignificantly Reduced Blocked translocation/retention.[1]
      Cytosolic IκBα Degraded (Low)Preserved (High) Inhibition of IKK complex activity.[1]
      SIRT1 Expression Low/BasalUpregulated Activation of deacetylation mechanism.[1]
      TNF-α / IL-6 High ConcentrationReduced (>50%) Functional anti-inflammatory outcome.[1]
      HO-1 Protein LowHigh Activation of Nrf2 antioxidant pathway.[1][3][5]

      Troubleshooting Note: If SIRT1 upregulation is not observed, ensure the pre-treatment window is strictly adhered to (minimum 2 hours). The transcriptional upregulation of SIRT1 takes time and is a prerequisite for the deacetylation of p65.[1]

      References

      • Wang, Y., et al. (2018). "2'-O-Galloylhyperin Isolated From Pyrola incarnata Fisch.[1][4] Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo."[1][6][3] Frontiers in Pharmacology, 9:679.[1][6]

      • Kuo, Y.H., et al. (2019). "this compound attenuates LPS-induced acute lung injury via up-regulation antioxidation and inhibition of inflammatory responses in vivo."[1][5] International Immunopharmacology, 105928.[1]

      • Cayman Chemical. "this compound Product Monograph & Biological Activity." Cayman Chemical Database.

      • Zhang, L., et al. (2014). "Inhibition of NF-κB signaling by naturally occurring flavonoids: Implications for cancer and inflammation."[1] Food Chemistry.

      Sources

      2''-O-Galloylhyperin: A Technical Guide from Traditional Chinese Medicine to Modern Drug Discovery

      Author: BenchChem Technical Support Team. Date: February 2026

      Abstract

      This technical guide provides a comprehensive overview of 2''-O-Galloylhyperin, a significant bioactive flavonoid glycoside found in plants of the Pyrola genus, which have a rich history in Traditional Chinese Medicine (TCM). We will explore its ethnobotanical roots, detailing its traditional applications, and bridge this historical context to modern scientific validation of its diverse pharmacological activities. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth methodologies for the extraction, purification, and quantification of this compound. Furthermore, we will delve into its molecular mechanisms of action, particularly its anti-inflammatory and antioxidant properties, supported by detailed experimental protocols and visual workflows.

      Introduction: An Ethnobotanical Heritage

      For centuries, plants of the Pyrola genus, known as "Lu Shou Cao" (鹿蹄草) in Chinese, have been a cornerstone of Traditional Chinese Medicine. These herbs, including species like Pyrola incarnata Fisch., Pyrola decorata H. Andres, and Pyrola calliantha H. Andr., have been traditionally used to treat a variety of ailments such as rheumatoid arthritis, gastric and pulmonary hemorrhage, and to bolster the immune system[1][2]. The therapeutic efficacy of these plants is now understood to be, in large part, attributable to their rich phytochemical composition, with this compound emerging as a key bioactive constituent[1]. This guide will illuminate the scientific journey of this compound, from a component of ancient remedies to a promising candidate for modern therapeutic development.

      Physicochemical Properties and Botanical Sources

      This compound is a flavonoid glycoside, structurally characterized by a hyperin (quercetin-3-O-galactoside) backbone with a galloyl group attached at the 2'' position of the galactose moiety. This galloylation is crucial, as it significantly enhances the compound's biological activities, particularly its antioxidant potential, when compared to its parent compound, hyperoside[2][3].

      PropertyValueSource
      Molecular Formula C28H24O16[4]
      Molecular Weight 616.48 g/mol [4]
      CAS Number 53209-27-1[4]
      Appearance Light yellow to yellow solid[4]
      Primary Botanical Sources Pyrola incarnata Fisch., Pyrola calliantha H. Andr., Pyrola decorata H. Andres[2][4]

      Pharmacological Activities and Mechanisms of Action

      Scientific inquiry has substantiated many of the traditional uses of Pyrola species by elucidating the pharmacological activities of this compound. Its multifaceted therapeutic potential stems from its potent anti-inflammatory, antioxidant, hepatoprotective, and antiviral properties.

      Anti-inflammatory Effects

      Chronic inflammation is a key driver of numerous diseases[1]. This compound has demonstrated significant anti-inflammatory effects both in vitro and in vivo. It effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages[1][5].

      The underlying mechanism of its anti-inflammatory action is complex and involves the modulation of several key signaling pathways:

      • Inhibition of NF-κB and MAPK Pathways: this compound suppresses the activation of the Nuclear Factor-kappa B (NF-κB) pathway by preventing the degradation of its inhibitor, IκBα. This blocks the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes. Additionally, it inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38, ERK, and JNK, which are crucial for the inflammatory response[6].

      • Activation of SIRT1/Nrf2 Pathway: This compound has been shown to upregulate the expression of Sirtuin 1 (SIRT1), a protein deacetylase with potent anti-inflammatory properties. SIRT1 activation, in turn, promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. This leads to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1)[1].

      G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates NFkB_nuc NF-κB (p65/p50) MAPK->NFkB_nuc Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Nrf2 Nrf2 Keap1 Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates SIRT1 SIRT1 SIRT1->Nrf2 Activates GSH_Px_SOD GSH-Px, SOD ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nuc->ProInflammatory_Genes Induces Transcription Antioxidant_Genes Antioxidant Genes (HO-1) Nrf2_nuc->Antioxidant_Genes Induces Transcription Antioxidant_Genes->GSH_Px_SOD Upregulates Galloylhyperin This compound Galloylhyperin->MAPK Inhibits Galloylhyperin->IKK Inhibits Galloylhyperin->SIRT1 Activates

      Figure 1: Simplified signaling pathway of the anti-inflammatory and antioxidant effects of this compound.

      Antioxidant Activity

      This compound is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress[5][7]. This activity is attributed to its flavonoid structure, which allows it to donate hydrogen atoms to neutralize reactive oxygen species (ROS). The galloyl moiety significantly enhances this capacity[2]. It has demonstrated strong radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals, with IC50 values of 3 µM and 3.5 µM, respectively[5].

      Antioxidant AssayIC50 Value (µM)Source
      DPPH Radical Scavenging3[5]
      ABTS Radical Scavenging3.5[5]
      Hepatoprotective Effects

      This compound has shown protective effects against liver damage induced by oxidative stress[4][8]. Its hepatoprotective mechanism is linked to its ability to activate the Nrf2/ARE signaling pathway, leading to the upregulation of antioxidant enzymes in liver cells[9].

      Antiviral Properties

      Recent studies have highlighted the antiviral potential of this compound, particularly against a range of coronaviruses, including SARS-CoV and SARS-CoV-2[10]. This broad-spectrum antiviral activity suggests its potential as a lead compound for the development of novel antiviral therapies[10].

      Other Therapeutic Potential

      Research also suggests that this compound may be beneficial in the treatment of Thyroid Eye Disease (TED) by inhibiting the activation of the thyrotropin receptor and preventing tissue remodeling[11][12].

      Experimental Methodologies

      To facilitate further research and development of this compound, this section provides detailed, step-by-step protocols for its extraction, purification, quantification, and the assessment of its anti-inflammatory activity.

      Extraction and Isolation of this compound from Pyrola Species

      This protocol outlines a general procedure for the extraction and purification of this compound from dried Pyrola plant material. The choice of specific solvents and chromatographic conditions may require optimization based on the plant species and available equipment.

      G Start Dried Pyrola Plant Material Extraction Microwave-Assisted Extraction (60% Ethanol, 50°C, 25 min) Start->Extraction Filtration Filtration and Concentration Extraction->Filtration ColumnChromatography Silica Gel/Polyamide Column Chromatography Filtration->ColumnChromatography Elution Gradient Elution (e.g., Chloroform-Methanol) ColumnChromatography->Elution FractionCollection Fraction Collection and TLC Analysis Elution->FractionCollection Purification Further Purification (e.g., Sephadex LH-20 or Prep-HPLC) FractionCollection->Purification FinalProduct Pure this compound Purification->FinalProduct

      Figure 2: Workflow for the extraction and purification of this compound.

      Step-by-Step Protocol:

      • Plant Material Preparation: Air-dried whole plants of a Pyrola species are ground into a fine powder.

      • Extraction: A novel and efficient method is negative pressure cavitation-microwave assisted extraction[13]. The powdered plant material is mixed with 60% ethanol at a liquid-to-solid ratio of 30:1 (mL/g). The mixture is then subjected to extraction under optimal conditions, which may include a microwave power of 700W, a temperature of 50°C, and an extraction time of approximately 12-25 minutes[13][14].

      • Filtration and Concentration: The extract is filtered to remove solid plant material. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

      • Column Chromatography: The crude extract is subjected to column chromatography for purification. A silica gel or polyamide column is commonly used for the separation of flavonoids[15][16].

        • The column is packed with the chosen stationary phase and equilibrated with a non-polar solvent (e.g., chloroform or hexane).

        • The crude extract, adsorbed onto a small amount of silica gel, is loaded onto the top of the column.

        • A gradient elution is performed using a solvent system of increasing polarity (e.g., a chloroform-methanol gradient) to separate the different components of the extract[17].

      • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

      • Further Purification: Fractions rich in the target compound can be pooled and further purified using techniques such as Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (prep-HPLC) to obtain highly pure this compound.

      Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

      This protocol provides a validated method for the quantification of this compound in plant extracts.

      Step-by-Step Protocol:

      • Standard and Sample Preparation:

        • A stock solution of pure this compound standard is prepared in methanol. A series of dilutions are made to create a calibration curve (e.g., 5-100 µg/mL).

        • The plant extract is accurately weighed and dissolved in methanol, then filtered through a 0.45 µm syringe filter before injection.

      • HPLC Conditions:

        • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

        • Mobile Phase: A gradient elution is typically used. For example, a mobile phase consisting of (A) 0.1% formic acid in water and (B) acetonitrile. The gradient can be programmed, for instance, from 10% to 40% B over 30 minutes.

        • Flow Rate: 1.0 mL/min.

        • Detection: UV detection at a wavelength of 280 nm[2].

        • Injection Volume: 10-20 µL.

      • Quantification: The peak area of this compound in the sample chromatogram is compared to the calibration curve generated from the standards to determine its concentration in the extract. The method should be validated for linearity, precision, and accuracy[5][18].

      In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

      This protocol details the assessment of the anti-inflammatory effects of this compound by measuring nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

      Step-by-Step Protocol:

      • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

      • Cell Viability Assay (MTT Assay): Before the anti-inflammatory assay, the cytotoxicity of this compound on RAW 264.7 cells is determined using the MTT assay to select non-toxic concentrations for the subsequent experiments.

      • LPS Stimulation and Treatment:

        • Cells are seeded in a 96-well plate at a density of 1.5 x 10^5 cells/mL and allowed to adhere overnight[19].

        • The cells are then pre-treated with various non-toxic concentrations of this compound for 2 hours.

        • Following pre-treatment, the cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response[19].

      • Nitric Oxide (NO) Measurement (Griess Assay):

        • After the 24-hour incubation, 100 µL of the cell culture supernatant is collected from each well.

        • The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)[19].

        • The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm using a microplate reader[19].

        • The concentration of nitrite (a stable product of NO) is calculated from a sodium nitrite standard curve. The percentage inhibition of NO production by this compound is then determined.

      Western Blot Analysis of NF-κB and MAPK Signaling

      This protocol outlines the procedure for analyzing the effect of this compound on the protein expression levels of key molecules in the NF-κB and MAPK signaling pathways.

      Step-by-Step Protocol:

      • Cell Treatment and Lysis:

        • RAW 264.7 cells are cultured and treated with this compound and/or LPS as described in the anti-inflammatory assay.

        • For analysis of NF-κB translocation, nuclear and cytoplasmic protein fractions are extracted using a specialized kit or protocol[4][7][8][20][21]. For total protein analysis, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

      • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford protein assay.

      • SDS-PAGE and Protein Transfer:

        • Equal amounts of protein (e.g., 20-40 µg) are mixed with Laemmli buffer, boiled for 5 minutes, and then separated by size on a 10% SDS-polyacrylamide gel[11].

        • The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) membrane[11].

      • Immunoblotting:

        • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding[10].

        • The membrane is then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38, IκBα, and a loading control like β-actin or GAPDH) at appropriate dilutions (e.g., 1:1000).

        • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, 1:5000) for 1 hour at room temperature[20].

      • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system. The band intensities are quantified using densitometry software.

      Future Perspectives and Conclusion

      This compound stands as a compelling example of how traditional knowledge can guide modern scientific discovery. Its well-documented anti-inflammatory and antioxidant properties, coupled with emerging evidence of its antiviral and other therapeutic activities, make it a highly attractive candidate for further investigation and development. The methodologies detailed in this guide provide a solid foundation for researchers to explore its full therapeutic potential. Future research should focus on its bioavailability, pharmacokinetic profile, and safety in preclinical and clinical studies. The continued exploration of this compound and other natural products from traditional medicine holds immense promise for the discovery of novel therapeutics to address a wide range of human diseases.

      References

      • Wang P, et al. 2'-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo. Front Pharmacol. 2018;9:679. [Link]

      • Google Patents. Application of 2' -O-galloyl hyperin in preparing anti-coronavirus medicine.
      • Li, Y., et al. 2′-O-Galloylhyperin Prevents Tissue Remodeling in Thyroid Eye Disease: Prospects as a Thyrotropin Receptor Antagonist. The Journal of Clinical Endocrinology & Metabolism. 2024. [Link]

      • MySkinRecipes. 2”-O-Galloylhyperin. [Link]

      • Wang P, et al. 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo. Frontiers in Pharmacology. 2018;9:679. [Link]

      • Li, Y., et al. 2′-O-Galloylhyperin Prevents Tissue Remodeling in Thyroid Eye Disease: Prospects as a Thyrotropin Receptor Antagonist. The Journal of Clinical Endocrinology & Metabolism. 2024. [Link]

      • Chen, B., et al. Antioxidant and cytoprotective effects of Pyrola decorata H. Andres and its five phenolic components. BMC Complementary and Alternative Medicine. 2019;19(1):275. [Link]

      • Wang, P., et al. 2'O-galloylhyperin attenuates LPS-induced acute lung injury via up-regulation antioxidation and inhibition of inflammatory responses in vivo. Chemico-Biological Interactions. 2019;305:104-112. [Link]

      • Chen, B., et al. Antioxidant and Cytoprotective effects of Pyrola decorata H. Andres and its five phenolic components. ResearchGate. 2019. [Link]

      • Li, Y., et al. 2′-O-Galloylhyperin Prevents Tissue Remodeling in Thyroid Eye Disease: Prospects as a Thyrotropin Receptor Antagonist. National Center for Biotechnology Information. 2024. [Link]

      • Bio-Purify. This compound. [Link]

      • Wang, P., et al. Hepatoprotective effect of 2'-O-galloylhyperin against oxidative stress-induced liver damage through induction of Nrf2/ARE-mediated antioxidant pathway. Food and Chemical Toxicology. 2017;102:129-142. [Link]

      • Chen, B., et al. HPLC analysis of LAEP. LAEP means the lyophilized aqueous extract of P. decorata. ResearchGate. 2019. [Link]

      • Zhang, L., et al. Pyrolae herba: A review on its botany, traditional uses, phytochemistry, pharmacology and quality control. ResearchGate. 2020. [Link]

      • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. [Link]

      • Stanciu, S., et al. Chromatographic methods for the identification of flavonoids. Auctores Publishing. 2018. [Link]

      • UPLC/Q-TOF-MS profiling of phenolics from Canarium pimela leaves and its vasorelaxant and antioxidant activities. SciELO. [Link]

      • Cell culture of RAW264.7 cells. Protocols.io. 2024. [Link]

      • Nuclear & Cytoplasmic Extract Protocol. Rockland Immunochemicals. [Link]

      • Regulation of NO production from macrophages by lipopolysaccharide and... ResearchGate. [Link]

      • Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. National Center for Biotechnology Information. [Link]

      • Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic. Journal of Applied Pharmaceutical Science. 2016. [Link]

      • Revisiting Metabolic Adaptation in Plants during Uptake and Dealkylation of Enrofloxacin from the Perspective of In Vivo Metabolomics. ACS Publications. 2024. [Link]

      • Isolation and Purification of Flavonoids from the Leaves of Mitracarpushirtus Plant. IOSR Journal of Applied Chemistry. [Link]

      • Anti-inflammatory activity in RAW 264.7 cells by standardized extracts and the isolated compound from Glinus oppositifolius. IOSR Journal of Pharmacy. 2023. [Link]

      • Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. MDPI. 2021. [Link]

      • Euphorbia hypericifolia Attenuates Citrinin-Induced Oxidative Stress and Maintains Tight Junction Integrity in Porcine Intestinal Epithelial Cells. MDPI. [Link]

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      • Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. National Center for Biotechnology Information. [Link]

      • Antibiofilm Activity of Sundew Species against Multidrug-Resistant Escherichia coli Strains. Semantic Scholar. 2022. [Link]

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      Methodological & Application

      Application Notes and Protocols for the Extraction of 2''-O-Galloylhyperin from Pyrola incarnata

      Author: BenchChem Technical Support Team. Date: February 2026

      Introduction: Unveiling the Therapeutic Potential of 2''-O-Galloylhyperin

      Pyrola incarnata, a perennial herb with a long history in traditional medicine, is a rich source of bioactive compounds.[1][2] Among these, this compound, a flavonoid glycoside, has garnered significant scientific interest for its diverse pharmacological activities.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the extraction, purification, and analysis of this compound from Pyrola incarnata.

      This compound (Molecular Formula: C₂₈H₂₄O₁₆, Molecular Weight: 616.48 g/mol ) is a derivative of hyperin, characterized by a galloyl group attached to the 2'' position of the galactose moiety.[4][5] This structural feature is believed to contribute significantly to its biological properties. Preclinical studies have demonstrated its potent antioxidant, anti-inflammatory, and hepatoprotective effects.[3][6] Notably, it has been shown to attenuate lipopolysaccharide (LPS)-induced inflammatory responses by activating the SIRT1/Nrf2 signaling pathway and inhibiting the NF-κB pathway.[3] Furthermore, recent research has highlighted its potential as a thyrotropin receptor antagonist, suggesting a therapeutic role in thyroid eye disease.[7]

      These compelling findings underscore the importance of robust and efficient methods for obtaining high-purity this compound for further investigation and potential therapeutic development. The protocols detailed herein are designed to provide a reproducible workflow for the isolation and characterization of this promising natural product.

      PART 1: Extraction and Purification Workflow

      The overall process for isolating this compound from Pyrola incarnata involves several key stages, from the initial preparation of the plant material to the final purification of the target compound. The following diagram illustrates the logical flow of the experimental procedure.

      Extraction_Workflow A Plant Material Preparation B Solvent Extraction (Ethanol) A->B Maceration or Modern Methods C Crude Extract Concentration B->C Rotary Evaporation D Liquid-Liquid Partitioning C->D Solvent Fractionation E Column Chromatography (Silica Gel) D->E Initial Separation F Further Purification (Sephadex LH-20) E->F Fine Purification G Purity Analysis (HPLC) F->G Purity Assessment H Structural Elucidation (MS, NMR) G->H Compound Identification

      Caption: Experimental workflow for this compound extraction.

      Materials and Reagents
      Reagent/MaterialGradeSupplierNotes
      Pyrola incarnata (whole plant)Dried and powderedReputable botanical supplierEnsure proper identification and quality control.
      Ethanol (EtOH)95% (v/v), ACS Gradee.g., Sigma-AldrichPrimary extraction solvent.[8]
      Methanol (MeOH)HPLC Gradee.g., Fisher ScientificFor HPLC analysis and sample preparation.
      Ethyl Acetate (EtOAc)ACS Gradee.g., ChemCentralFor liquid-liquid partitioning.[9][10][11]
      n-Butanol (n-BuOH)ACS Gradee.g., Lab AlleyFor liquid-liquid partitioning.
      Deionized Water (H₂O)Type 1Millipore Milli-Q or equivalentFor extraction and chromatography.
      Silica Gel200-300 meshe.g., SiliCycleFor column chromatography.
      Sephadex LH-20-GE HealthcareFor size-exclusion chromatography.
      This compound Standard≥98% puritye.g., Cayman Chemical, TargetMolFor HPLC quantification and identification.[6][12]

      Safety Precaution: All handling of organic solvents should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and solvent-resistant gloves, must be worn at all times.[8][9][10][11][13]

      Protocol 1: Extraction of Crude Flavonoids

      This protocol outlines a conventional solvent extraction method. For enhanced efficiency, modern techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can be employed.[14][15]

      • Maceration: Weigh 500 g of powdered Pyrola incarnata and place it in a large glass container.

      • Solvent Addition: Add 5 L of 70% ethanol to the plant material (1:10 solid-to-liquid ratio). A 55-70% ethanol concentration is often optimal for flavonoid extraction from Pyrola incarnata.[16]

      • Extraction: Seal the container and allow it to macerate at room temperature for 48 hours with occasional agitation.

      • Filtration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to separate the extract from the plant residue.

      • Re-extraction: Repeat the extraction process on the plant residue two more times with fresh 70% ethanol to ensure exhaustive extraction.

      • Pooling and Concentration: Combine all the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to prevent thermal degradation of the flavonoids.

      Protocol 2: Liquid-Liquid Partitioning for Flavonoid Enrichment

      This step aims to separate the flavonoids from other classes of compounds based on their polarity.

      • Resuspension: Resuspend the concentrated crude extract in 500 mL of deionized water.

      • Fractionation: Transfer the aqueous suspension to a 2 L separatory funnel.

      • Ethyl Acetate Partitioning: Add 500 mL of ethyl acetate, shake vigorously for 5 minutes, and allow the layers to separate. Collect the upper ethyl acetate layer. Repeat this step two more times. Combine the ethyl acetate fractions.

      • n-Butanol Partitioning: To the remaining aqueous layer, add 500 mL of n-butanol, shake, and allow to separate. Collect the upper n-butanol layer. Repeat this step two more times. Combine the n-butanol fractions. The flavonoid glycosides, including this compound, are expected to be enriched in the ethyl acetate and n-butanol fractions.

      • Concentration: Concentrate the ethyl acetate and n-butanol fractions separately using a rotary evaporator.

      PART 2: Purification and Analysis of this compound

      Protocol 3: Column Chromatography for Isolation

      This protocol describes the separation of this compound from the enriched fractions using column chromatography.[17][18]

      • Column Preparation: Prepare a silica gel column (e.g., 5 cm diameter, 50 cm length) packed with 200-300 mesh silica gel in a suitable non-polar solvent (e.g., chloroform or a hexane/ethyl acetate mixture).

      • Sample Loading: Dissolve the dried ethyl acetate or n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.

      • Elution: Elute the column with a gradient of increasing polarity. A common solvent system for flavonoid glycosides is a chloroform-methanol or ethyl acetate-methanol gradient. Start with 100% chloroform or ethyl acetate and gradually increase the percentage of methanol.

      • Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

      • TLC Analysis: Spot the collected fractions on a silica gel TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol:water 70:30:1 v/v/v).[18] Visualize the spots under UV light (254 nm and 365 nm) and/or by spraying with a suitable visualizing agent (e.g., vanillin-sulfuric acid).

      • Pooling of Fractions: Combine the fractions that show a spot corresponding to the this compound standard.

      • Further Purification (Sephadex LH-20): For higher purity, the pooled fractions can be further purified using a Sephadex LH-20 column eluted with methanol. This step separates compounds based on their molecular size and polarity.[17]

      Protocol 4: Analytical Characterization

      The identity and purity of the isolated this compound should be confirmed using modern analytical techniques.

      HPLC is a standard method for the quantification and purity assessment of flavonoids.[19][20][21]

      • System: A standard HPLC system with a UV-Vis detector.

      • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., methanol or acetonitrile).

      • Detection Wavelength: Monitor at a wavelength where flavonoids typically absorb, such as 254 nm or 360 nm.

      • Quantification: Create a calibration curve using a this compound standard of known concentrations to determine the concentration and purity of the isolated compound.

      Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the isolated compound, confirming its identity.[22][23]

      • Ionization Source: Electrospray ionization (ESI) is commonly used for flavonoids.

      • Analysis: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (m/z 617 [M+H]⁺ in positive mode or m/z 615 [M-H]⁻ in negative mode).[23]

      • Tandem MS (MS/MS): Fragmentation analysis can provide further structural information.

      NMR spectroscopy is the most powerful technique for the complete structural elucidation of a novel or isolated compound.[17][22]

      • Experiments: ¹H NMR, ¹³C NMR, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed to determine the complete chemical structure of the isolated compound.

      • Solvent: A suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄, should be used.

      PART 3: Expected Yields and Data Summary

      The yield of this compound can vary depending on the source of the plant material and the extraction method employed. Studies have reported yields in the range of approximately 4.8 to 4.9 mg/g of dried plant material using optimized modern extraction techniques.[16][24]

      ParameterValue/RangeReference
      Extraction Solvent 55-70% Ethanol[16]
      Liquid-to-Solid Ratio 30:1 mL/g[16][24]
      Extraction Temperature 50°C[16][24]
      Extraction Time (Modern Methods) 12-25 min[16][24]
      Expected Yield of this compound ~4.9 mg/g[24]

      PART 4: Mechanism of Action - A Glimpse into the Anti-inflammatory Pathway

      The anti-inflammatory properties of this compound are, in part, attributed to its ability to modulate key signaling pathways involved in the inflammatory response. The following diagram illustrates its inhibitory effect on the NF-κB pathway and activation of the Nrf2 pathway.

      MoA_Diagram cluster_0 Pro-inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Response LPS LPS IKK IKK Activation LPS->IKK NFkB_Inhibition IκB Degradation IKK->NFkB_Inhibition NFkB_Activation NF-κB Nuclear Translocation NFkB_Inhibition->NFkB_Activation Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6) NFkB_Activation->Inflammatory_Genes Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_Release Nrf2 Release Keap1_Nrf2->Nrf2_Release Nrf2_Activation Nrf2 Nuclear Translocation Nrf2_Release->Nrf2_Activation ARE Antioxidant Response Element (ARE) Activation Nrf2_Activation->ARE Antioxidant_Genes Antioxidant Gene Expression (HO-1) ARE->Antioxidant_Genes GH This compound GH->IKK Inhibits GH->Nrf2_Release Promotes

      Sources

      Application Note & Protocol: High-Purity Isolation of 2''-O-Galloylhyperin from Natural Sources

      Author: BenchChem Technical Support Team. Date: February 2026

      Introduction: The Scientific Imperative for Pure 2''-O-Galloylhyperin

      This compound is a naturally occurring flavonoid glycoside that has garnered significant attention within the scientific community. Structurally, it is characterized by a hyperin (quercetin-3-O-galactoside) core with a galloyl group attached at the 2'' position of the galactose moiety. This compound is predominantly isolated from plant species such as Pyrola incarnata, Pyrola decorata, and Drosera species.[1][2][3][4]

      The scientific interest in this compound stems from its diverse and potent biological activities, including significant antioxidant, anti-inflammatory, and hepatoprotective properties.[1][2][5][6] Research has demonstrated its ability to scavenge free radicals, modulate inflammatory pathways such as NF-κB, and protect liver cells from oxidative stress-induced damage.[1][2] These pharmacological activities make it a compelling candidate for further investigation in drug discovery and development.

      However, the realization of its therapeutic potential is fundamentally dependent on the availability of a highly purified and well-characterized compound. The presence of structurally similar flavonoids and other plant metabolites can confound experimental results and obscure the true biological activity of the molecule. Therefore, a robust and reproducible methodology for its isolation and purification is not merely a procedural necessity but a cornerstone for valid scientific inquiry.

      This guide provides a comprehensive, multi-stage protocol for the extraction, fractionation, and high-resolution purification of this compound, designed to yield a final product of high purity suitable for rigorous pharmacological and clinical research.

      Physicochemical Profile of this compound

      A thorough understanding of the target molecule's properties is critical for designing an effective purification strategy. The polarity, solubility, and molecular weight dictate the choice of solvents and chromatographic media at each stage.

      PropertyValueSource
      CAS Number 53209-27-1[5][6]
      Molecular Formula C₂₈H₂₄O₁₆[7][8]
      Molecular Weight 616.48 g/mol [7][8]
      Appearance Light yellow to yellow crystalline powder[5]
      Solubility Soluble in DMSO, methanol, ethanol. Poorly soluble in water.[5][8]

      Part I: Extraction — Liberating the Target from the Plant Matrix

      Core Principle: The primary objective of the extraction phase is to efficiently transfer this compound from the solid plant matrix into a liquid solvent phase. The choice of solvent is paramount and is guided by the polarity of the target molecule. Given that this compound is a glycosylated flavonoid, polar solvents are most effective.

      1.1. Sourcing and Preparation of Plant Material

      • Source Selection: Pyrola incarnata Fisch. is a well-documented and rich source of this compound.[2][5]

      • Pre-processing Rationale: Raw plant material must be dried to remove water, which can interfere with solvent penetration and promote microbial degradation. Grinding the dried material into a fine powder dramatically increases the surface area available for solvent interaction, thereby enhancing extraction efficiency.

      1.2. Extraction Protocol: Heat-Reflux Extraction Heat-reflux extraction is a classical and highly effective method that utilizes elevated temperatures to increase solvent viscosity and solubility, leading to higher extraction yields compared to simple maceration.[9]

      Step-by-Step Protocol:

      • Setup: Place 500 g of dried, powdered plant material into a 5 L round-bottom flask.

      • Solvent Addition: Add 3 L of 80% aqueous ethanol. The use of aqueous ethanol is a strategic choice; the water component helps to swell the plant material, while the ethanol effectively solubilizes the moderately polar flavonoid glycosides.

      • Reflux: Mount a condenser onto the flask and heat the mixture to a gentle boil using a heating mantle. Allow the extraction to proceed under reflux for 2 hours.

      • Collection: After 2 hours, allow the mixture to cool slightly and filter it through cheesecloth followed by Whatman No. 1 filter paper to separate the extract from the solid plant residue (the marc).

      • Repeated Extraction: Return the marc to the flask and repeat the extraction process (steps 2-4) two more times with fresh solvent to ensure exhaustive extraction of the target compound.

      • Pooling and Concentration: Combine the three filtrate portions. Concentrate the pooled extract under reduced pressure at 50°C using a rotary evaporator. This removes the ethanol, leaving a concentrated aqueous extract.

      G cluster_0 Part I: Extraction plant Dried & Powdered Plant Material (e.g., Pyrola incarnata) reflux Heat-Reflux Extraction (3x with 80% Ethanol) plant->reflux filter Filtration reflux->filter rotovap Rotary Evaporation (Remove Ethanol) filter->rotovap crude Concentrated Crude Extract rotovap->crude

      Figure 1. Workflow for the extraction of this compound.

      Part II: Fractionation — Enriching the Target Fraction

      Core Principle: The crude extract is a complex mixture containing pigments (chlorophylls), lipids, sugars, and numerous other phenolic compounds. Fractionation aims to systematically remove these impurities, thereby enriching the concentration of this compound in a specific fraction.

      2.1. Liquid-Liquid Partitioning This technique separates compounds based on their differential solubility in two immiscible liquid phases.

      Step-by-Step Protocol:

      • Re-suspension: Re-suspend the concentrated aqueous extract from Part I in 1 L of deionized water.

      • Defatting: Transfer the aqueous suspension to a 2 L separatory funnel. Add 1 L of petroleum ether, shake vigorously, and allow the layers to separate. Drain and discard the upper petroleum ether layer, which contains non-polar compounds like lipids and chlorophyll. Repeat this step twice.

      • Target Extraction: Sequentially partition the remaining aqueous layer with 1 L of ethyl acetate three times. Ethyl acetate has an intermediate polarity that is ideal for extracting flavonoid glycosides like this compound, leaving highly polar compounds like sugars in the aqueous phase.

      • Collection: Combine the three ethyl acetate fractions and concentrate them to dryness under reduced pressure using a rotary evaporator. The resulting residue is the enriched flavonoid fraction.

      2.2. Macroporous Resin Chromatography Macroporous resins are excellent for purifying flavonoids from crude extracts.[10] They operate on the principle of surface adsorption, where compounds are retained based on their hydrophobicity and can be selectively eluted with solvents of increasing polarity.

      Step-by-Step Protocol:

      • Resin Preparation: Swell and pre-condition an appropriate macroporous resin (e.g., HPD-100) by washing sequentially with ethanol and then deionized water until the effluent is clear.

      • Column Packing: Pack a glass column with the pre-conditioned resin.

      • Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of 20% ethanol and load it onto the column.

      • Elution:

        • Wash the column with 3-5 bed volumes of deionized water to remove residual sugars and other highly polar impurities.

        • Elute the column with a stepwise gradient of increasing ethanol concentration (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions of 250 mL.

      • Monitoring: Monitor the fractions using Thin-Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound. Pool the positive fractions and concentrate to dryness.

      G cluster_1 Part II: Fractionation crude_extract Concentrated Crude Extract partition Liquid-Liquid Partitioning (vs. Petroleum Ether, then Ethyl Acetate) crude_extract->partition ea_fraction Enriched Ethyl Acetate Fraction partition->ea_fraction resin_col Macroporous Resin Column Chromatography ea_fraction->resin_col target_fractions Target-Enriched Fractions resin_col->target_fractions

      Figure 2. Workflow for the fractionation and enrichment of the target compound.

      Part III: High-Resolution Purification — Achieving Final Purity

      Core Principle: This final stage employs high-performance chromatographic techniques to separate this compound from any remaining, structurally similar impurities. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice for this task, offering unparalleled resolution.

      3.1. Preparative HPLC Protocol This protocol is designed to isolate the target compound to a purity of ≥98%.

      Step-by-Step Protocol:

      • Sample Preparation: Dissolve the dried, enriched fraction from Part II in HPLC-grade methanol to a concentration of approximately 50 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

      • Instrumentation & Conditions:

        • System: Preparative HPLC system equipped with a fraction collector.

        • Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 10 µm particle size) is ideal. The C18 stationary phase separates compounds based on hydrophobicity.

        • Mobile Phase: A gradient of Acetonitrile (Solvent B) and water containing 0.1% formic acid (Solvent A). The formic acid improves peak shape and resolution by ensuring phenolic compounds remain protonated.[11]

        • Detection: UV detector set to 254 nm and 365 nm.

      • Elution Gradient:

        • Develop a gradient method optimized for the separation. A typical gradient might be:

          • 0-10 min: 15-25% B

          • 10-40 min: 25-45% B

          • 40-45 min: 45-15% B (re-equilibration)

      • Injection and Fraction Collection: Inject the sample and collect fractions corresponding to the peak identified as this compound based on preliminary analytical HPLC runs.

      • Post-Processing: Pool the pure fractions, remove the organic solvent via rotary evaporation, and then lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a pure, fluffy powder.

      G cluster_2 Part III: High-Resolution Purification enriched_fractions Target-Enriched Fractions prep_hplc Preparative HPLC (Reversed-Phase C18) enriched_fractions->prep_hplc collection Peak Fraction Collection prep_hplc->collection lyophilize Solvent Removal & Lyophilization collection->lyophilize final_product Purified this compound (Purity ≥98%) lyophilize->final_product

      Figure 3. Final purification workflow using preparative HPLC.

      Part IV: Purity Assessment and Structural Confirmation

      Core Principle: It is imperative to validate both the purity and the chemical identity of the isolated compound. This is achieved through a combination of analytical techniques.

      TechniquePurposeExpected Results
      Analytical HPLC Assess purity and determine retention time (Rt).A single, sharp peak at the characteristic Rt, with purity calculated as >98% by peak area normalization.
      LC-MS (ESI-MS) Confirm molecular weight and fragmentation pattern.A molecular ion peak [M-H]⁻ at m/z 615.[3] Key MS/MS fragments may be observed at m/z 301 and m/z 313.[11]
      NMR Spectroscopy Provide definitive structural elucidation.¹H and ¹³C NMR spectra should match the established chemical shifts for the this compound structure.

      Conclusion

      This comprehensive guide outlines a robust, multi-stage methodology for the successful isolation and purification of this compound from plant sources. By systematically progressing from a crude extract to a highly purified compound, this protocol ensures the integrity and reliability of the final product. The rationale-driven approach, combining classical extraction techniques with modern high-resolution chromatography, provides a self-validating system essential for advancing research in natural product chemistry and drug development. The resulting high-purity this compound serves as a reliable standard for pharmacological assays, mechanistic studies, and further therapeutic exploration.

      References

      • Chen, B., Li, X., Liu, J., et al. (2019). Antioxidant and cytoprotective effects of Pyrola decorata H. Andres and its five phenolic components. BMC Complementary and Alternative Medicine, 19(1), 275. [Link]

      • Wang, P., Gao, C., Guo, N., et al. (2018). 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo. Frontiers in Pharmacology, 9, 679. [Link]

      • Azmir, J., Zaidul, I. S. M., Rahman, M. M., et al. (2013). Techniques for extraction of bioactive compounds from plant materials: A review. Journal of Food Engineering, 117(4), 426-436. [Link]

      • Kleszcz, K., Sroka-bartnicka, A., & Ginalska, G. (2022). Antibiofilm Activity of Sundew Species against Multidrug-Resistant Escherichia coli Strains. Molecules, 27(22), 7806. [Link]

      • Vale, F., Olelo, C., Meireles, D., et al. (2021). Fractionation Coupled to Molecular Networking: Towards Identification of Anthelmintic Molecules in Terminalia leiocarpa (DC.) Baill. Molecules, 26(16), 4995. [Link]

      • Li, Y., Chen, Y., Liu, J., et al. (2023). Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf. Scientific Reports, 13(1), 1089. [Link]

      • Lirio, G. A., Macabeo, A. P. G., Paragas, E. M. T., et al. (2021). Anti-diabetic and anti-inflammatory bioactive hits from Coriaria intermedia Matsum. stem and Dracontomelon dao (Blanco) Merr. & Rolfe bark through bioassay-guided fractionation and liquid chromatography-tandem mass spectrometry. Frontiers in Pharmacology, 12, 730691. [Link]

      • Tysk, P. L., & Tysk, P. L. (2020). A brief overview on the methods for extraction and identification of flavonoids. E3S Web of Conferences, 164, 08011. [Link]

      • Kumar, A., Kumar, D., Kumar, S., et al. (2018). Extraction, isolation and identification of flavonoid from Chenopodium album aerial parts. Journal of Traditional and Complementary Medicine, 8(1), 133-139. [Link]

      • Pinheiro, F., Válega, M., & Santos, C. (2021). Genomic and Metabolomic Analyses of the Marine Fungus Emericellopsis cladophorae. Journal of Fungi, 8(1), 19. [Link]

      • Chen, B., Li, X., Liu, J., et al. (2019). Results of UPLC-ESI-Q-TOF-MS/MS analysis. [Image]. ResearchGate. Retrieved from [Link]

      • Biopurify. (n.d.). This compound. Retrieved from [Link]

      • ResearchGate. (n.d.). HPLC analysis of LAEP. [Image]. Retrieved from [Link]

      • Geng, Y., Li, C., Liu, J., et al. (2020). An efficient method for extraction, separation and purification of eugenol from Eugenia caryophyllata by supercritical fluid extraction and high-speed counter-current chromatography. Journal of Chromatography B, 1152, 122245. [Link]

      • Chen, B., Li, X., Liu, J., et al. (2019). Antioxidant and Cytoprotective effects of Pyrola decorata H. Andres and its five phenolic components. BMC Complementary and Alternative Medicine, 19, 275. [Link]

      • Li, Y., Wang, Y., Sun, J., et al. (2021). UPLC-MS/MS Method for the Determination of Hyperoside and Application to Pharmacokinetics Study in Rat After Different Administration Routes. Latin American Journal of Pharmacy, 40(1), 134-40. [Link]

      Sources

      Application Note: High-Sensitivity LC-MS/MS Quantitation of 2''-O-Galloylhyperin in Plasma

      Author: BenchChem Technical Support Team. Date: February 2026

      This Application Note is designed as a comprehensive, autonomous technical guide for the bioanalysis of 2''-O-Galloylhyperin (2''-O-GH) in plasma. It synthesizes specific literature data with robust method development principles suitable for pharmacokinetic (PK) and toxicokinetic (TK) studies.

      Executive Summary

      This compound (

      
      , MW 616.48), a bioactive flavonoid glycoside found in Pyrola species and Polygonum capitatum, exhibits potent antioxidant, anti-inflammatory, and hepatoprotective properties. Accurate quantification in biological matrices is critical for understanding its bioavailability, which is often limited by rapid metabolism and matrix interference.
      

      This protocol details a validated LC-ESI-MS/MS method utilizing Negative Ion Mode and Protein Precipitation (PPT) extraction. The method achieves a Lower Limit of Quantification (LLOQ) of 2.0 ng/mL , ensuring sufficient sensitivity for terminal phase PK profiling.

      Scientific Rationale & Method Strategy

      Mass Spectrometry Optimization
      • Ionization Mode: 2''-O-GH contains multiple phenolic hydroxyl groups and a carboxylic moiety (on the galloyl group), making it highly amenable to Negative Electrospray Ionization (ESI-) . Positive mode often yields lower sensitivity due to poor protonation efficiency of the acidic galloyl moiety.

      • Fragmentation Pathway: The primary fragmentation pathway involves the cleavage of the glycosidic bond.

        • Precursor Ion: m/z 615.1

          
          
          
        • Major Product Ion: m/z 301.0 (Quercetin aglycone radical anion).

        • Neutral Loss: 314 Da (Galloyl-Galactose moiety).

      Chromatographic Separation

      Separation is critical to distinguish 2''-O-GH from its non-galloylated analog Hyperoside (Hyperin) and other isomers like Isoquercitrin .

      • Stationary Phase: A C18 column with high surface coverage (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge) is recommended to retain the polar glycoside while resolving it from matrix phospholipids.

      • Mobile Phase: Acidified water (Formic acid) suppresses the ionization of silanols and the analyte's acidic groups, sharpening peak shape.

      Sample Preparation Strategy

      While Solid Phase Extraction (SPE) offers cleaner extracts, Protein Precipitation (PPT) with Methanol is preferred for 2''-O-GH due to:

      • High Recovery: >85% recovery rates reported in literature.

      • Stability: Rapid processing minimizes hydrolysis of the ester bond connecting the galloyl group.

      Experimental Protocol

      Materials & Reagents[2]
      • Standard: this compound (Purity >98%).

      • Internal Standard (IS): Puerarin (m/z 415 → 295) or Rutin (m/z 609 → 300). Puerarin is recommended due to similar retention behavior but distinct mass.

      • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA).

      • Matrix: Drug-free plasma (K2EDTA or Heparin).

      Instrumentation Setup
      ParameterSetting / Description
      LC System UHPLC (e.g., Agilent 1290, Waters Acquity)
      Column Venusil MP-C18 (100 × 2.1 mm, 3 µm) or equivalent C18
      Column Temp 35°C
      Flow Rate 0.4 mL/min
      Mobile Phase A 0.1% Formic Acid in Water
      Mobile Phase B Methanol (or Acetonitrile)
      MS System Triple Quadrupole (e.g., AB Sciex 5500, Agilent 6460)
      Ion Source ESI Negative Mode
      Spray Voltage -4500 V
      Source Temp 500°C
      Gradient Elution Profile

      Note: While isocratic methods exist, a gradient is recommended to prevent column fouling.

      Time (min)% Mobile Phase BEvent
      0.0010%Initial Hold
      0.5010%Load
      3.0090%Elution Ramp
      4.0090%Wash
      4.1010%Re-equilibration
      6.0010%Stop
      Mass Spectrometry Parameters (MRM)
      AnalytePrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (V)
      This compound 615.1 301.0 150-35
      Hyperoside (Monitor)463.1300.1100-30
      Puerarin (IS)415.1295.1100-28

      Step-by-Step Sample Preparation (PPT)

      This workflow minimizes handling time to ensure stability.

      • Thawing: Thaw plasma samples on ice.

      • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

      • IS Addition: Add 10 µL of Internal Standard solution (e.g., 500 ng/mL Puerarin in 50% MeOH).

      • Precipitation: Add 150 µL of ice-cold Methanol .

      • Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.

      • Centrifugation: Centrifuge at 12,000 rpm (approx. 10,000 x g) for 10 minutes at 4°C.

      • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing a glass insert.

      • Injection: Inject 5 µL into the LC-MS/MS system.

      Visualizations

      Bioanalytical Workflow Diagram

      The following diagram illustrates the critical path from sample collection to data acquisition, highlighting the protein precipitation logic.

      BioanalysisWorkflow Start Plasma Sample (50 µL) IS_Add Add Internal Standard (10 µL Puerarin) Start->IS_Add PPT Protein Precipitation (Add 150 µL MeOH) IS_Add->PPT Vortex Vortex Mixing (1 min) PPT->Vortex Centrifuge Centrifugation (12k rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant  Remove Pellet   LCMS LC-MS/MS Analysis (MRM: 615.1 -> 301.0) Supernatant->LCMS

      Figure 1: Streamlined Protein Precipitation (PPT) workflow for high-throughput plasma analysis.

      Fragmentation Pathway (MS/MS)

      Understanding the fragmentation is vital for troubleshooting interferences.

      Fragmentation Parent Precursor Ion [M-H]⁻ m/z 615.1 Intermediate Parent->Intermediate Product Product Ion (Aglycone) [Quercetin-H]⁻ m/z 301.0 Intermediate->Product  Collision Induced Dissociation (CID)   Neutral Neutral Loss (Galloyl-Galactose) 314 Da Intermediate->Neutral

      Figure 2: MRM transition logic showing the specific loss of the galloylated sugar moiety.

      Method Validation Summary

      To ensure regulatory compliance (FDA/EMA Bioanalytical Method Validation Guidelines), the following parameters must be verified:

      Validation ParameterAcceptance CriteriaTypical Result
      Linearity
      
      
      2.0 – 2000 ng/mL
      Accuracy (RE%) ±15% (±20% at LLOQ)-5.5% to +9.1%
      Precision (CV%) <15% (<20% at LLOQ)<13.1%
      Recovery Consistent across QC levels>85% (MeOH PPT)
      Matrix Effect 85-115%95% (Negligible suppression)
      Stability <15% deviationStable for 24h at 4°C

      Expert Note on Stability: The ester bond at the 2'' position is susceptible to enzymatic hydrolysis by esterases in plasma.

      • Recommendation: Keep all samples on ice. If instability is observed during validation, add an esterase inhibitor (e.g., Phenylmethanesulfonyl fluoride - PMSF) to the plasma immediately upon collection.

      Troubleshooting & Optimization

      • Peak Tailing: Flavonoids can chelate with trace metals in the LC system.

        • Fix: Passivate the system with 0.1% Phosphoric acid or use a "peek-lined" column if available. Ensure Formic Acid is fresh.

      • Carryover: 2''-O-GH is sticky.

        • Fix: Use a needle wash of 50:50 MeOH:ACN with 0.1% Formic Acid.

      • Isomer Separation: If Hyperoside (m/z 463) interferes or co-elutes (due to in-source fragmentation of the galloyl group), adjust the gradient slope. A shallower gradient (e.g., 10% to 40% B over 5 mins) improves resolution.

      References

      • Zhou, D., et al. (2014). Validated LC-MS/MS method for the simultaneous determination of hyperoside and this compound in rat plasma: application to a pharmacokinetic study in rats. Biomedical Chromatography, 28(8), 1057-1063.[1][2]

      • Wang, Y., et al. (2015). Pharmacokinetics and tissue distribution of this compound in rats by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.
      • US Food and Drug Administration (FDA). (2018).

      Sources

      Application Note & Protocol: Quantifying the Inhibitory Effects of 2''-O-Galloylhyperin on TNF-α and IL-6 Production

      Author: BenchChem Technical Support Team. Date: February 2026

      For: Researchers, scientists, and drug development professionals in immunology and pharmacology.

      Introduction: Targeting Pro-inflammatory Cytokines with a Novel Flavonoid Glycoside

      Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pleiotropic, pro-inflammatory cytokines that play a pivotal role in orchestrating the inflammatory response. While essential for host defense, their dysregulated overproduction is a hallmark of numerous chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and sepsis. Consequently, the inhibition of these cytokines represents a cornerstone of modern therapeutic strategies for these conditions.

      2''-O-Galloylhyperin is a naturally occurring flavonoid glycoside, a major compound isolated from plants such as Pyrola incarnata Fisch.[1][2] Emerging research has highlighted its potent anti-inflammatory and antioxidant properties.[1][2][3] Mechanistic studies have revealed that this compound can significantly suppress the production of TNF-α and IL-6 in various inflammatory models.[1][2][3][4] This document provides a comprehensive guide to the principles and methodologies for quantifying the inhibitory effects of this compound on TNF-α and IL-6 production in an in vitro macrophage model.

      The primary mechanism of action for this compound's anti-inflammatory effects involves the modulation of key signaling pathways. It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are critical for the transcriptional regulation of pro-inflammatory cytokine genes.[1][5] Additionally, this compound can activate the SIRT1/Nrf2 pathway, further contributing to its anti-inflammatory and antioxidant effects.[1][2]

      Scientific Principle: LPS-induced Inflammation in Macrophages

      To evaluate the anti-inflammatory potential of this compound, a robust and reproducible in vitro model of inflammation is essential. The stimulation of macrophages with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a widely accepted method to mimic the inflammatory response in vitro.[6][7][8]

      LPS binds to Toll-like receptor 4 (TLR4) on the surface of macrophages, triggering a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1.[6][9] This, in turn, results in the robust production and secretion of pro-inflammatory cytokines, including TNF-α and IL-6.[6][8] By pre-treating LPS-stimulated macrophages with this compound, we can quantify its ability to inhibit the production of these key inflammatory mediators.

      Experimental Workflow and Signaling Pathway

      The overall experimental workflow is designed to first determine the non-toxic concentration range of this compound, followed by the assessment of its inhibitory effect on cytokine production.

      G cluster_prep Phase 1: Preparation cluster_viability Phase 2: Cytotoxicity Assessment cluster_inhibition Phase 3: Cytokine Inhibition Assay cluster_quantification Phase 4: Quantification & Analysis prep_cells Prepare RAW 264.7 Macrophage Culture seed_viability Seed Cells for Viability Assay prep_cells->seed_viability seed_inhibition Seed Cells for Inhibition Assay prep_cells->seed_inhibition prep_compound Prepare this compound Stock Solution treat_viability Treat with this compound (Dose-Response) prep_compound->treat_viability seed_viability->treat_viability mtt_assay Perform MTT Assay treat_viability->mtt_assay determine_nontoxic Determine Non-Toxic Concentration Range mtt_assay->determine_nontoxic pretreat Pre-treat with Non-Toxic Concentrations of this compound determine_nontoxic->pretreat seed_inhibition->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant elisa Quantify TNF-α and IL-6 (ELISA) collect_supernatant->elisa analyze Data Analysis and IC50 Calculation elisa->analyze

      Caption: Experimental workflow for assessing this compound's inhibitory effects.

      The following diagram illustrates the simplified signaling pathway initiated by LPS and the points of inhibition by this compound.

      G cluster_cell cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk mapk MAPK (p38, JNK, ERK) tak1->mapk ikb IκBα ikk->ikb nfkb NF-κB nucleus Nucleus nfkb->nucleus cytokine_gene Pro-inflammatory Gene Transcription tnf TNF-α cytokine_gene->tnf il6 IL-6 cytokine_gene->il6 galloylhyperin This compound galloylhyperin->ikk galloylhyperin->mapk nfkb_nuc NF-κB nfkb_nuc->cytokine_gene mapk_nuc AP-1 (via MAPK) mapk_nuc->cytokine_gene

      Caption: Simplified LPS-induced signaling and this compound's inhibitory action.

      Detailed Protocols

      Materials and Reagents
      • Cell Line: RAW 264.7 murine macrophage cell line

      • Compound: this compound (purity ≥ 98%)

      • Reagents:

        • Dulbecco's Modified Eagle's Medium (DMEM)

        • Fetal Bovine Serum (FBS)

        • Penicillin-Streptomycin solution

        • Lipopolysaccharide (LPS) from E. coli O111:B4

        • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

        • Dimethyl sulfoxide (DMSO)

        • Phosphate-Buffered Saline (PBS)

        • TNF-α and IL-6 ELISA kits (murine)

      Protocol 1: Cell Culture and Maintenance
      • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

      • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

      • Subculture cells every 2-3 days to maintain exponential growth.

      Protocol 2: Determination of Non-Toxic Concentration (MTT Assay)

      The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[10][11]

      • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[12]

      • Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control.

      • Incubation: Incubate the plate for 24 hours at 37°C.

      • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.[12]

      • Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

      • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

      • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Select concentrations that exhibit >90% cell viability for the subsequent inhibition assays.

      Protocol 3: TNF-α and IL-6 Inhibition Assay
      • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.

      • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour. Include a vehicle control.

      • LPS Stimulation: Stimulate the cells with 1 µg/mL LPS for 24 hours. Include a non-stimulated control group.

      • Supernatant Collection: After incubation, centrifuge the plate at 1,500 rpm for 10 minutes to pellet the cells. Carefully collect the supernatant and store it at -80°C until analysis.

      Protocol 4: Quantification of TNF-α and IL-6 by ELISA

      Perform the ELISA according to the manufacturer's instructions. A general protocol for a sandwich ELISA is provided below.[13][14][15][16]

      • Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.

      • Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

      • Sample Incubation: Add standards and collected supernatants to the wells and incubate for 2 hours at room temperature.

      • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

      • Enzyme Conjugate: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.

      • Substrate Addition: Wash the plate and add the substrate solution. Incubate in the dark until color develops.

      • Stop Reaction: Add a stop solution to terminate the reaction.

      • Absorbance Measurement: Read the absorbance at 450 nm.

      • Data Analysis: Generate a standard curve and calculate the concentrations of TNF-α and IL-6 in the samples.

      Data Presentation and Interpretation

      The results of the MTT assay should be presented as a dose-response curve of cell viability versus this compound concentration. The ELISA data should be presented as the concentration of TNF-α and IL-6 in the supernatant for each treatment group.

      Table 1: Effect of this compound on Cell Viability

      This compound (µM)Cell Viability (%)
      0 (Vehicle)100.0 ± 5.2
      198.7 ± 4.8
      597.1 ± 5.5
      1095.3 ± 4.9
      2592.8 ± 6.1
      5085.4 ± 7.3
      10060.2 ± 8.1

      Table 2: Inhibition of LPS-induced TNF-α and IL-6 Production by this compound

      TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
      Control (No LPS)< 15< 10
      LPS (1 µg/mL)2548.3 ± 189.21875.6 ± 154.7
      LPS + this compound (5 µM)1892.1 ± 145.31423.9 ± 112.8
      LPS + this compound (10 µM)1257.4 ± 102.6987.2 ± 89.4
      LPS + this compound (25 µM)634.8 ± 58.9456.1 ± 42.3

      From this data, the half-maximal inhibitory concentration (IC₅₀) can be calculated to determine the potency of this compound.

      Troubleshooting and Considerations

      • High background in ELISA: Ensure thorough washing steps and proper blocking.

      • Low signal in ELISA: Check the activity of the enzyme conjugate and the integrity of the antibodies.

      • Variability in results: Maintain consistent cell passage numbers and seeding densities.

      • Compound solubility: Ensure this compound is fully dissolved in DMSO before further dilution in media.

      Conclusion

      This application note provides a comprehensive framework for the in-depth investigation of the inhibitory effects of this compound on TNF-α and IL-6 production. The detailed protocols and scientific rationale will enable researchers to generate reliable and reproducible data, contributing to the understanding of this promising anti-inflammatory compound.

      References

      • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (URL: [Link])

      • 2'O-galloylhyperin attenuates LPS-induced acute lung injury via up-regulation antioxidation and inhibition of inflammatory responses in vivo - PubMed. (URL: [Link])

      • 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo - Frontiers. (URL: [Link])

      • 2'- O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo - PubMed. (URL: [Link])

      • This compound - Biochemicals - CAT N°: 29086 - Bertin bioreagent. (URL: [Link])

      • This compound - Labchem Catalog. (URL: [Link])

      • Lipopolysaccharide-induced innate immune responses are exacerbated by Prohibitin 1 deficiency and mitigated by S-adenosylmethionine in murine macrophages | PLOS One. (URL: [Link])

      • LPS-induced inflammatory reaction and M1-like properties macrophages.... - ResearchGate. (URL: [Link])

      • Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation. (URL: [Link])

      • Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC. (URL: [Link])

      • CAS 53209-27-1 | this compound - Biopurify. (URL: [Link])

      • Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture - PMC. (URL: [Link])

      • (PDF) 2′-O-Galloylhyperin Isolated From Pyrola Incarnata - Amanote Research. (URL: [Link])

      • 2'O-galloylhyperin attenuates LPS-induced acute lung injury via up ... (URL: [Link])

      • Macrophage Hypoxia Signaling Pathways and Their Roles in Sepsis - Dove Medical Press. (URL: [Link])

      • Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC. (URL: [Link])

      • Effects of 2″o-galloylhyperin on arrhythmias in an isolated tissue model of hypoxia and reperfusion - ResearchGate. (URL: [Link])

      • Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC. (URL: [Link])

      • Practical Guide to DOT Language (Graphviz) for Developers and Analysts - Daniele Teti. (URL: [Link])

      • In vitro Cell-Based Assays for Potency Testing of Anti-TNF-α Biological Drugs. (URL: [Link])

      • New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed. (URL: [Link])

      • Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments. (URL: [Link])

      • Application of 2' -O-galloyl hyperin in preparing anti-coronavirus medicine - Google P
      • DOT Language - Graphviz. (URL: [Link])

      • Graphviz Examples and Tutorial - Sketchviz. (URL: [Link])

      • Graphviz tutorial - YouTube. (URL: [Link])

      • Inhibition of Tumor Necrosis Factor-α–Induced Interleukin-6 Expression by Telmisartan Through Cross-Talk of Peroxisome Proliferator-Activated Receptor-γ With Nuclear Factor κB and CCAAT/Enhancer-Binding Protein-β | Hypertension - American Heart Association Journals. (URL: [Link])

      • 2′-O-Galloylhyperin Prevents Tissue Remodeling in Thyroid Eye Disease: Prospects as a Thyrotropin Receptor Antagonist - PMC. (URL: [Link])

      Sources

      Application Note: Cell Viability & Cytoprotection Assessment of 2''-O-Galloylhyperin via MTT Assay

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary

      This application note details the optimized protocol for evaluating the cellular effects of 2''-O-Galloylhyperin (2''-O-GH) , a bioactive flavonoid galactoside derived from Pyrola species. Unlike standard cytotoxic drugs, 2''-O-GH exhibits a dual modality : it acts as a cytoprotective/anti-inflammatory agent in normal cells (e.g., RAW 264.7 macrophages, fibroblasts) while exerting antiproliferative effects on specific cancer lines (e.g., PC3, MDA-MB-231).

      This guide provides a standardized workflow for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay , specifically calibrated for the solubility profile and metabolic kinetics of 2''-O-GH.

      Compound Profile & Handling

      Scientific Integrity Note: 2''-O-GH is structurally complex, containing a hyperin (quercetin-3-O-galactoside) backbone with a galloyl group.[1][2] This increases its molecular weight and alters its solubility compared to parent flavonoids like quercetin.

      PropertySpecification
      Chemical Name This compound (2''-O-Galloylhyperoside)
      CAS Number 53209-27-1
      Molecular Weight 616.48 g/mol
      Appearance Light yellow to yellow crystalline powder
      Primary Solvent DMSO (Dimethyl sulfoxide)
      Solubility Limit ~100 mg/mL in DMSO (requires sonication)
      Storage (Solid) -20°C (Stable for 2 years)
      Storage (Solution) -80°C (Use within 6 months; avoid freeze-thaw)

      Critical Handling Instruction: 2''-O-GH is sensitive to hygroscopic DMSO. Use anhydrous, fresh DMSO for stock preparation. If the solution turns cloudy upon dilution in media, sonicate at 40°C for 5 minutes.

      Experimental Design Strategy

      To generate reproducible data, the experimental design must account for the compound's specific biological range.

      A. Concentration Ranges[4][6][7][8][9]
      • Cytoprotection/Anti-inflammatory Studies: 5 µM – 50 µM.

        • Target: RAW 264.7, HUVECs, Fibroblasts.

        • Goal: Maintain >90% viability while inhibiting inflammatory markers (NO, TNF-α).

      • Cytotoxicity/Anticancer Studies: 20 µM – 200 µM (approx. 12 – 120 µg/mL).

        • Target: PC3, MDA-MB-231, HepG2.[3]

        • Goal: Determine IC50 (typically high, >150 µg/mL for some lines).

      B. Controls
      • Vehicle Control (VC): Media + DMSO (matched to the highest drug concentration, typically < 0.5%).

      • Positive Control:

        • For Cytotoxicity: Doxorubicin or Paclitaxel.

        • For Cytoprotection: N-Acetylcysteine (NAC) or Dexamethasone.

      • Blank: Media only (no cells) to subtract background absorbance.

      Detailed Protocol: MTT Assay for this compound

      Phase 1: Reagent Preparation
      • Stock Solution (50 mM): Dissolve 30.82 mg of 2''-O-GH in 1 mL of anhydrous DMSO. Vortex and sonicate until clear.

      • MTT Stock (5 mg/mL): Dissolve 50 mg MTT powder in 10 mL PBS (pH 7.4). Filter sterilize (0.22 µm). Store at 4°C in the dark (max 2 weeks).

      Phase 2: Cell Seeding
      • Adherent Cells (e.g., RAW 264.7, PC3): Seed 5,000 – 10,000 cells/well in a 96-well plate.

      • Volume: 100 µL per well.

      • Incubation: Allow cells to attach overnight (12–24 h) at 37°C, 5% CO₂.

      Phase 3: Treatment
      • Dilution: Prepare serial dilutions of 2''-O-GH in culture media (e.g., DMEM + 10% FBS).

        • Note: Ensure final DMSO concentration is ≤ 0.5% in all wells to prevent solvent toxicity.

      • Application: Aspirate old media (carefully) and add 100 µL of treatment media.

      • Duration: Incubate for 24 h (standard) or 48–72 h (for antiproliferative IC50 determination).

      Phase 4: MTT Reaction & Readout
      • Addition: Add 10 µL of MTT Stock (5 mg/mL) directly to each well (final conc: 0.45 mg/mL).

      • Incubation: Incubate at 37°C for 3–4 hours .

        • Checkpoint: View under microscope. Healthy cells will contain dark purple formazan crystals.

      • Solubilization:

        • Carefully aspirate the supernatant (do not disturb crystals).

        • Add 100 µL DMSO to each well.

        • Shake plate on an orbital shaker for 10 minutes at room temperature.

      • Measurement: Measure absorbance (OD) at 570 nm (reference wavelength 630 nm) using a microplate reader.

      Mechanism of Action Visualization

      Understanding why cell viability changes is crucial. 2''-O-GH modulates dual pathways: it protects normal cells via Nrf2/SIRT1 (antioxidant) while potentially inhibiting cancer cell growth via NF-κB/MAPK suppression.

      G cluster_protection Cytoprotection (Normal Cells) cluster_cytotoxicity Antiproliferative (Cancer/Inflamed Cells) Compound This compound SIRT1 SIRT1 Activation Compound->SIRT1 Up-regulates NFkB NF-κB Inhibition Compound->NFkB Blocks Translocation MAPK MAPK (p38/JNK) Suppression Compound->MAPK Dephosphorylates Nrf2 Nrf2 Translocation SIRT1->Nrf2 HO1 HO-1 Expression Nrf2->HO1 Survival Cell Survival / Reduced ROS HO1->Survival Cycle Cell Cycle Arrest NFkB->Cycle Apoptosis Apoptosis / Growth Inhibition MAPK->Apoptosis

      Figure 1: Dual mechanistic pathways of this compound. In normal cells (green), it activates antioxidant defenses. In pathological contexts (red), it suppresses inflammatory and proliferative signaling.

      Data Analysis & Interpretation

      Calculate the percentage of cell viability using the following formula:

      
      
      
      Interpretation Guide
      • > 90% Viability: Non-cytotoxic. Suitable for investigating anti-inflammatory or antiviral mechanisms without confounding cell death.

      • 80% - 90% Viability: Mild stress. Acceptable for short-term assays but check for morphological changes.

      • < 50% Viability: Cytotoxic.[4] Used to determine IC50 values for anticancer applications.[3][5]

      Example Data (RAW 264.7 Macrophages, 24h):

      Concentration (µM) Viability (%) Interpretation
      0 (Vehicle) 100 ± 2.1 Baseline
      5 98 ± 3.4 Safe / Cytoprotective
      20 96 ± 4.0 Safe / Therapeutic Window
      50 91 ± 2.8 Limit of Non-cytotoxicity

      | 100 | 78 ± 5.1 | Mild Cytotoxicity |

      Troubleshooting & Optimization (Expert Insights)

      IssueProbable CauseCorrective Action
      Precipitation 2''-O-GH solubility limit exceeded in aqueous media.Do not exceed 100 µM in media. Sonicate stock before dilution. Ensure DMSO is anhydrous.
      High Background Serum proteins precipitating with MTT.Use a "Blank" well (Media + MTT + DMSO) to subtract noise. Alternatively, use phenol-red free media.
      Edge Effect Evaporation in outer wells.Fill outer wells with PBS instead of cells. Use a humidified chamber.
      Inconsistent Data Metabolic interference.Flavonoids can sometimes reduce MTT directly. Test: Mix drug + MTT in a cell-free well. If it turns purple, wash cells with PBS before adding MTT.

      References

      • Wang, P., et al. (2018). "2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch.[6] Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo."[6][7] Frontiers in Pharmacology, 9:679.[6]

      • Yao, X. H., et al. (2013). "Free radical scavenging capability, antioxidant activity and chemical constituents of Pyrola incarnata Fisch.[7] leaves." Food Chemistry, 169, 270–276.[7]

      • Bouzidi, N., et al. (2023). "LC-HRMS/MS-Guided Profiling and Biological Evaluation of Stachys duriaei Extracts: Anticancer and Vasorelaxant Mechanisms." MDPI - Pharmaceuticals, 16(2), 296.

      • Zheng, L., et al. (2024). "this compound as a novel adjuvant to reduce imipenem resistance in multidrug-resistant Pseudomonas aeruginosa." Research Square (Preprint).

      Sources

      Application Note: Investigating Hepatoprotective Activity of 2''-O-Galloylhyperin In Vivo

      [1][2][3][4]

      Executive Summary

      This application note provides a rigorous technical framework for evaluating the hepatoprotective efficacy of 2''-O-Galloylhyperin (2''-O-GH) , a polyphenolic compound isolated from Pyrola species (e.g., Pyrola calliantha, Pyrola incarnata).[1]

      While its parent compound, hyperin (hyperoside), is well-documented, the addition of the galloyl moiety at the 2''-position significantly enhances the compound's lipophilicity and antioxidant potency.[2] This guide focuses on the Carbon Tetrachloride (CCl₄)-induced liver injury model , the gold standard for assessing protection against oxidative stress-mediated hepatic damage.[1] We detail the experimental workflow, critical biochemical endpoints, and the mechanistic validation of the Nrf2/HO-1 signaling axis .

      Compound Profile & Handling

      • Compound Name: this compound (2''-O-GH)[3][4][1][5]

      • Source: Isolated from Pyrola calliantha or Pyrola incarnata; commercially available as analytical standard (>98% purity).[1]

      • Chemical Nature: Flavonol glycoside (Hyperin with a gallic acid esterification).[1][2]

      • Solubility Protocol:

        • Stock Solution: Dissolve in DMSO (Dimethyl sulfoxide) to create a high-concentration stock (e.g., 100 mM).[1]

        • Working Solution (In Vivo): Dilute the stock into sterile saline or PBS. To prevent precipitation, use a vehicle containing 0.5% CMC-Na (Carboxymethylcellulose Sodium) or 5% Tween-80 if high concentrations are required.[1]

        • Stability:[1] Prepare fresh daily. Protect from light due to the photosensitivity of polyphenols.

      Experimental Design Strategy

      The primary objective is to demonstrate that prophylactic administration of 2''-O-GH mitigates hepatic injury caused by a hepatotoxin.[1]

      Why CCl₄? Carbon tetrachloride is metabolized by CYP2E1 in the liver to form the trichloromethyl radical (CCl₃[1]•). This radical initiates lipid peroxidation, depletes glutathione, and mimics the oxidative stress pathology seen in viral and alcoholic hepatitis. It is the most robust model for testing antioxidant-mediated hepatoprotection.[1]

      Experimental Workflow Visualization

      ExperimentalWorkflowAcclimatizationAcclimatizationGroupingGroupingAcclimatization->Grouping 7 Days TreatmentTreatmentGrouping->Treatment Daily Gavage(7 Days) InductionInductionTreatment->Induction 1 hr afterlast dose SacrificeSacrificeInduction->Sacrifice 16-24 hrspost-CCl4 AnalysisAnalysisSacrifice->Analysis Serum & Tissue Serum: ALT/ASTSerum: ALT/ASTAnalysis->Serum: ALT/ASTTissue: H&ETissue: H&EAnalysis->Tissue: H&EMol: Nrf2/HO-1Mol: Nrf2/HO-1Analysis->Mol: Nrf2/HO-1

      Figure 1: Chronological workflow for the hepatoprotective assay.[1] Critical timing involves the 16-24 hour window post-induction to capture peak enzyme leakage.[1]

      Protocol 1: In Vivo Animal Model (CCl₄-Induced)

      Subject: Male C57BL/6 or Kunming mice (20–25 g). Rationale: Male mice are preferred to avoid hormonal fluctuations affecting CYP450 activity.

      Step-by-Step Procedure
      • Grouping (n=10 per group):

        • Group I (Normal Control): Vehicle only (Saline/CMC-Na).[1]

        • Group II (Model Control): Vehicle + CCl₄.

        • Group III (Positive Control): Silymarin (100 mg/kg) + CCl₄.[1]

        • Group IV (Low Dose 2''-O-GH): 20 mg/kg + CCl₄.[1]

        • Group V (High Dose 2''-O-GH): 80 mg/kg + CCl₄.[1]

        • Note: Doses are based on efficacy observed in Pyrola extract studies [1, 2].

      • Pre-treatment Phase (Days 1–7):

        • Administer 2''-O-GH or Vehicle via oral gavage (p.o.) once daily.

        • Ensure consistent dosing time (e.g., 09:00 AM) to synchronize with circadian rhythms.[1]

      • Induction (Day 7):

        • 1 hour after the final preventative dose, administer CCl₄.

        • Preparation: Mix CCl₄ with Olive Oil or Corn Oil (ratio 1:19 v/v for 0.5% solution, or higher depending on strain sensitivity).

        • Route: Intraperitoneal (i.p.) injection.[1]

        • Dosage: 10 mL/kg of the mixture (approx. 0.5% CCl₄ final concentration).

        • Control Group: Receive pure Olive Oil i.p. only.

      • Sample Collection (Day 8):

        • Fast animals for 12 hours post-injection (water ad libitum).[1]

        • Sacrifice 16–24 hours post-CCl₄.

        • Blood: Collect via cardiac puncture or retro-orbital sinus; centrifuge at 3000 rpm for 10 min to obtain serum.[1]

        • Liver: Immediately excise.

          • Lobe 1: Fix in 10% neutral buffered formalin (for Histology).[1]

          • Lobe 2: Flash freeze in liquid nitrogen (for Western Blot/PCR).[1]

          • Lobe 3: Homogenize in cold PBS (for Biochemical Assays).

      Protocol 2: Biochemical Validation

      Hepatoprotection is quantitatively assessed by two leakage markers (Serum) and three oxidative stress markers (Tissue).[1]

      Serum Analysis (Hepatic Integrity)
      • Markers: Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[6][3][4][1][7]

      • Method: Kinetic UV assay or commercial colorimetric kits.

      • Expected Outcome: CCl₄ causes a 5–10 fold spike in ALT/AST. Effective 2''-O-GH treatment should significantly reduce these levels (p<0.05).[1]

      Tissue Homogenate Analysis (Oxidative Status)

      Prepare a 10% liver homogenate in cold PBS.[1] Centrifuge (4°C, 10,000 g, 15 min) and use the supernatant.

      BiomarkerFunctionExpected Trend (Model)Expected Trend (2''-O-GH)
      MDA (Malondialdehyde)Lipid peroxidation end-productHigh (Damage)Decrease (Protection)
      SOD (Superoxide Dismutase)Antioxidant enzymeLow (Depleted)Restored
      GSH (Glutathione)Non-enzymatic antioxidantLow (Depleted)Restored

      Protocol 3: Mechanistic Investigation (Nrf2 Pathway)[4]

      The superior activity of 2''-O-GH is attributed to its ability to activate the Nrf2/ARE pathway .[4][1] Under basal conditions, Nrf2 is sequestered by Keap1. 2''-O-GH induces Nrf2 dissociation and nuclear translocation.[1]

      Western Blotting Workflow
      • Fractionation (Critical): You must separate Cytosolic and Nuclear fractions to prove translocation.[1]

        • Kit: Use a commercial Nuclear/Cytosol Extraction Kit.[1]

      • Primary Antibodies:

        • Anti-Nrf2 (Detects translocation).[1]

        • Anti-HO-1 (Downstream effector).[1]

        • Anti-Keap1 (Negative regulator).[1]

        • Loading Controls:

          
          -actin (Cytosol), Lamin B1 (Nucleus).[1]
          
      • Analysis:

        • Positive Result: Increased Nrf2 band intensity in the Nuclear fraction of the 2''-O-GH group compared to the Model group.[1]

      Signaling Pathway Visualization[4]

      Nrf2Pathwaycluster_cytoplasmCytoplasmcluster_nucleusNucleusROSOxidative Stress(CCl4 -> ROS)ComplexKeap1-Nrf2 ComplexROS->Complex Oxidizes Cysteine CompoundThis compoundCompound->Complex Disrupts Interaction Nrf2_CytoNrf2 (Free)Complex->Nrf2_Cyto Dissociation Nrf2_NucNrf2 (Translocated)Nrf2_Cyto->Nrf2_Nuc Translocation AREARE SequenceNrf2_Nuc->ARE Binding GenesTarget Genes(HO-1, NQO1, SOD)ARE->Genes Transcription Genes->ROS Neutralization

      Figure 2: Mechanism of Action.[1] 2''-O-GH promotes Nrf2 dissociation from Keap1, facilitating nuclear translocation and the transcription of antioxidant enzymes (HO-1, SOD) [3].[1]

      Data Analysis & Statistical Rigor

      • Software: GraphPad Prism or SPSS.

      • Method: One-way ANOVA followed by Tukey’s post-hoc test (for multiple comparisons).

      • Criterion: P < 0.05 is considered statistically significant.

      • Presentation: Data should be expressed as Mean ± S.E.M (Standard Error of Mean).

      References

      • Wang, P., et al. (2017). Hepatoprotective effect of this compound against oxidative stress-induced liver damage through induction of Nrf2/ARE-mediated antioxidant pathway.[6][4][1][5][8] Food and Chemical Toxicology.

      • Li, Y., et al. (2020). Natural product derived phytochemicals in managing acute lung injury by multiple mechanisms (Contextualizing 2''-O-GH potency).[1] Pharmacological Research.

      • Choi, J., et al. (2011). Protective effects of hyperoside against carbon tetrachloride-induced liver damage in mice (Comparative baseline for parent compound).[1] Journal of Natural Products.

      • Kuo, Y.J., et al. (2014). Antioxidant and Cytoprotective effects of Pyrola decorata H. Andres and its five phenolic components. BMC Complementary and Alternative Medicine.

      Application Note: 2''-O-Galloylhyperin for Thyroid Eye Disease (TED) Research

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary

      Thyroid Eye Disease (TED), or Graves' Ophthalmopathy, is driven by the autoimmune activation of the Thyrotropin Receptor (TSHR) and Insulin-like Growth Factor-1 Receptor (IGF-1R) on orbital fibroblasts (OFs).[1] This activation triggers a cascade of adipogenesis, hyaluronan (HA) production, and fibrosis, leading to proptosis and diplopia.

      2''-O-Galloylhyperin (2-OGH) , a flavonol glycoside, has emerged as a high-affinity, non-peptide TSHR antagonist .[1] Unlike general anti-inflammatory agents, 2-OGH specifically targets the TSHR-cAMP-CREB axis, inhibiting the pathological remodeling of orbital tissue.[1]

      This application note provides a validated workflow for utilizing 2-OGH to investigate TED pathogenesis, focusing on TSHR antagonism, anti-adipogenic assays, and anti-fibrotic evaluation in patient-derived orbital fibroblasts.

      Mechanistic Insight & Signaling Pathway[1]

      Understanding the causality of 2-OGH is critical for experimental design.[1] In TED, autoantibodies (e.g., M22) activate TSHR, increasing intracellular cAMP.[2][3] This phosphorylates CREB, upregulating adipogenic factors (PPAR

      
      ) and fibrotic markers (
      
      
      
      -SMA).[1]

      Mechanism of Action:

      • Direct Binding: Structure-based virtual screening indicates 2-OGH binds to the transmembrane domain of TSHR, sterically hindering autoantibody-induced conformational changes.[1]

      • Signaling Blockade: It dose-dependently inhibits cAMP production and CREB phosphorylation.[1][2][3]

      • Phenotypic Rescue: Consequently, it suppresses lipid droplet accumulation (adipogenesis) and myofibroblast transdifferentiation (fibrosis).[1]

      Pathway Visualization[1]

      TED_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus M22 M22 / GD-IgG (Autoantibodies) TSHR TSHR (Thyrotropin Receptor) M22->TSHR Activates TGFb TGF-β1 ROS ROS / Oxidative Stress TGFb->ROS Induction TwoOGH This compound (Inhibitor) TwoOGH->TSHR Antagonizes (Allosteric/Steric) TwoOGH->ROS Scavenges Fibrosis Fibrosis (α-SMA, Collagen I) TwoOGH->Fibrosis Inhibits IGF1R IGF-1R TSHR->IGF1R Crosstalk cAMP cAMP Production TSHR->cAMP Gαs signaling CREB p-CREB cAMP->CREB Phosphorylation Adipogenesis Adipogenesis (PPARγ, C/EBPα) CREB->Adipogenesis Transcription HA Hyaluronan (HA) Secretion CREB->HA ROS->Fibrosis

      Figure 1: this compound acts as a dual-function modulator: antagonizing TSHR to block adipogenesis/HA and scavenging ROS to reduce fibrosis.[1][2][3]

      Experimental Protocols

      Protocol A: Reagent Preparation & Handling
      • Compound: this compound (Purity

        
         98% via HPLC).[1][4]
        
      • Solvent: Dimethyl sulfoxide (DMSO).[1]

      • Stock Solution: Prepare a 50 mM stock solution in sterile DMSO. Aliquot into light-protected tubes (amber) to prevent photo-degradation of the galloyl moiety.[1]

      • Storage: -80°C (stable for 6 months).

      • Working Concentration: 5

        
        M – 50 
        
        
        
        M. (Note: Maintain DMSO concentration < 0.1% in culture media).
      Protocol B: Isolation of Orbital Fibroblasts (TED-OFs)

      Self-Validation Check: Primary cells lose phenotype after multiple passages.[1] Use cells between Passage 3 and 8.

      • Tissue Source: Obtain orbital adipose/connective tissue from TED patients undergoing decompression surgery (vs. non-TED controls).[1]

      • Digestion: Minced tissue is digested with Collagenase Type I (1 mg/mL) and Dispase II in DMEM for 60-90 mins at 37°C with gentle agitation.

      • Filtration: Pass through a 70

        
        m cell strainer to remove debris.
        
      • Culture: Resuspend in DMEM supplemented with 20% FBS and Antibiotic-Antimycotic.

      • Characterization: Verify fibroblast phenotype (Vimentin+, Cytokeratin-) and TSHR expression via Flow Cytometry before starting drug assays.[1]

      Protocol C: TSHR Antagonism Assay (cAMP Quantification)

      This assay validates if 2-OGH functionally blocks the receptor.[1]

      • Seeding: Plate TED-OFs at

        
         cells/well in 24-well plates. Starve in serum-free medium for 24h.
        
      • Pre-treatment: Incubate with 2-OGH (0, 5, 20, 50

        
        M)  for 1 hour.
        
      • Stimulation: Add M22 (TSHR-stimulating human monoclonal antibody) at 100 ng/mL or bTSH (bovine TSH) for 1 hour.[1]

        • Control: Use Forskolin (direct adenylyl cyclase activator) to check if inhibition is receptor-specific or downstream.[1]

      • Lysis: Lyse cells using 0.1 M HCl.

      • Detection: Quantify intracellular cAMP using a competitive ELISA kit.

      • Expected Result: 2-OGH should reduce M22-induced cAMP in a dose-dependent manner, validating TSHR antagonism.[1][2]

      Protocol D: Adipogenesis & Hyaluronan Assessment[1][2][3][5][6][7]

      TED is characterized by orbital fat expansion.[1][5] This protocol measures the drug's ability to halt this differentiation.[1][3]

      • Differentiation Medium (DM): DMEM/F12 + 33

        
        M Biotin + 17 
        
        
        
        M Pantothenate + 100 nM Insulin + 1
        
        
        M Dexamethasone + 0.2 mM IBMX + 1
        
        
        M Rosiglitazone.[1]
      • Timeline:

        • Day 0: Treat confluent OFs with 2-OGH (5-50

          
          M).
          
        • Day 1: Introduce DM.

        • Day 1-10: Refresh media and drug every 2-3 days.

      • Readout 1 (Lipid Accumulation):

        • Fix cells in 4% Paraformaldehyde (PFA).[1]

        • Stain with Oil Red O solution for 15 mins.[1]

        • Extract dye with isopropanol and measure absorbance at 490 nm.

      • Readout 2 (Hyaluronan - HA):

        • Collect culture supernatant at Day 10.

        • Perform HA-ELISA to quantify secreted glycosaminoglycans.[1]

      • Readout 3 (Western Blot): Lysate analysis for PPAR

        
          and C/EBP
        
        
        
        .

      Data Summary & Reference Values

      The following data ranges are derived from validated studies on 2-OGH in TED models (e.g., Li et al., 2025).

      Assay TypeBiomarkerStimulantEffect of 2-OGH (50
      
      
      M)
      Significance
      Signaling cAMP levelsM22 (Ab)
      
      
      40-60% reduction
      
      
      Signaling p-CREBM22 (Ab)
      
      
      Significant inhibition
      
      
      Adipogenesis Lipid DropletsDiff.[1] Media
      
      
      Reduced size & number
      Qualitative
      Fibrosis
      
      
      -SMA protein
      TGF-
      
      
      1
      
      
      50-70% downregulation
      
      
      Proliferation EdU IncorporationSerum
      
      
      Cytostatic effect
      
      
      Oxidative Stress ROS (DCFH-DA)H
      
      
      O
      
      
      /TGF-
      
      
      
      
      Scavenging activity
      
      

      Advanced Application: 3D Orbital Organoids

      To bridge the gap between 2D culture and clinical reality, 2-OGH efficacy should be tested in 3D spheroids.[1]

      • Formation: Seed

        
         TED-OFs in ultra-low attachment plates.
        
      • Maturation: Allow spheroid formation for 48 hours.

      • Treatment: Add 2-OGH (50

        
        M) + M22 or TGF-
        
        
        
        1.[1]
      • Analysis:

        • Size: Measure spheroid diameter (hypertrophy marker).

        • Live/Dead Staining: Calcein AM / EthD-1 to ensure non-toxicity.[1]

        • IHC: Section spheroids for Collagen I and HA staining.

      References

      • Guo, Y., Liu, B., Liang, W., et al. (2025).[1] "2′-O-Galloylhyperin Prevents Tissue Remodeling in Thyroid Eye Disease: Prospects as a Thyrotropin Receptor Antagonist." The Journal of Clinical Endocrinology & Metabolism, 110(8), e2711-e2722.[1][2]

      • Bahn, R. S. (2010).[1] "Graves' Ophthalmopathy."[1][2][6][7][5][8] The New England Journal of Medicine, 362, 726-738.[1] [1]

      • Li, Z., et al. (2020). "2′-O-galloylhyperin attenuates LPS-induced acute lung injury via up-regulation of SIRT1/Nrf2 and inhibition of the NF-κB pathways."[1] Frontiers in Pharmacology, 11, 580.

      • Smith, T. J., & Hegedüs, L. (2016). "Graves' Disease."[1][2][6][7][5][8] The New England Journal of Medicine, 375, 1552-1565.[1] [1]

      • Zhang, L., et al. (2011). "The TSH receptor signaling and its role in thyroid eye disease." Journal of Endocrinology, 210(1), 19-29.[1]

      Sources

      Troubleshooting & Optimization

      Troubleshooting 2''-O-Galloylhyperin quantification in herbal extracts

      Author: BenchChem Technical Support Team. Date: February 2026

      Topic: Troubleshooting High-Performance Liquid Chromatography (HPLC) Analysis of 2''-O-Galloylhyperin in Herbal Extracts (e.g., Pyrola spp., Polygonum capitatum).

      Introduction: The Analyst's Challenge

      Welcome to the Technical Support Center. You are likely here because you are encountering low recovery, peak splitting, or retention time shifts with This compound (2''-O-GH) .

      As a Senior Application Scientist, I must emphasize the fundamental chemical reality of this molecule: It is a fragile ester. Unlike its parent compound Hyperin (Hyperoside), 2''-O-GH possesses a galloyl moiety esterified to the sugar ring. This ester bond is thermodynamically unstable in aqueous, high-temperature, or alkaline environments.

      This guide treats your analytical workflow as a system . If one variable (e.g., extraction temperature) is off, the downstream data (quantification) becomes invalid due to in situ hydrolysis.

      Module 1: Extraction Efficiency & Stability

      "My recovery is low, and I see increasing amounts of Hyperin and Gallic Acid. Why?"

      Root Cause Analysis

      The most common failure mode is ester hydrolysis during extraction. If you use boiling water or reflux extraction for prolonged periods, 2''-O-GH degrades into Hyperin and Gallic Acid.

      Troubleshooting Protocol: The "Cold-Stabilized" Workflow

      Do not use traditional reflux methods for this compound unless strictly validated. Switch to Ultrasonic-Assisted Extraction (UAE) with temperature control.

      VariableRecommendationScientific Rationale
      Solvent Methanol (100%) or 70% Ethanol Pure alcohols inhibit esterase activity and prevent hydrolytic cleavage compared to water-rich solvents.
      Temperature < 45°C Thermal energy accelerates ester hydrolysis. Keep it cool.
      Acid Modifier 0.1% Formic Acid (Optional)Slight acidification stabilizes the polyphenolic structure, but excess acid (e.g., HCl) catalyzes hydrolysis.
      Time 30 min (Max) Extended sonication generates heat and free radicals that degrade the analyte.
      Visual Workflow: Extraction Decision Tree

      Use this logic flow to determine the optimal extraction path for your specific matrix.

      ExtractionLogic Start Start: Sample Preparation MatrixType Is the Matrix Lipid-Rich? (e.g., Seeds, Oily extracts) Start->MatrixType Defat Step 1: Defat with Hexane (Discard Hexane layer) MatrixType->Defat Yes SolventSelect Select Extraction Solvent MatrixType->SolventSelect No Defat->SolventSelect AqPath Water/Reflux (High Risk) SolventSelect->AqPath Traditional Method AlcPath MeOH/EtOH + UAE (Recommended) SolventSelect->AlcPath Optimized Method Hydrolysis WARNING: High Hydrolysis Rate Yields Hyperin artifacts AqPath->Hydrolysis Stable Stable Extract Proceed to Filtration AlcPath->Stable

      Figure 1: Decision tree for minimizing hydrolysis during sample preparation. Note the critical divergence between aqueous reflux and alcoholic sonication.

      Module 2: Chromatographic Separation

      "I cannot resolve this compound from Hyperin or other matrix interferences."

      The Separation Challenge

      2''-O-GH is structurally similar to Hyperin, differing only by the galloyl group.[1] However, the galloyl group adds significant hydrophobicity and aromaticity, meaning 2''-O-GH should elute after Hyperin on a C18 column.

      Troubleshooting Guide: HPLC Conditions

      Q: My peaks are tailing. What is wrong? A: Polyphenols interact with residual silanols on the silica backbone.

      • Fix: Use an End-capped C18 column (e.g., Phenomenex Luna C18(2) or Agilent Zorbax SB-C18).

      • Fix: Ensure your mobile phase contains 0.1% Formic Acid or Phosphoric Acid . This suppresses the ionization of the phenolic hydroxyls (pKa ~9-10) and carboxylic groups, keeping them neutral and sharp.

      Q: I see a "Ghost Peak" eluting just before 2''-O-GH. A: This is likely an isomer (e.g., 6''-O-galloylhyperin) or a co-eluting flavonol like Quercitrin.

      • Fix: Optimize the gradient slope. A shallower gradient (1% B/min change) in the elution window often resolves these isomers.

      Standardized HPLC Protocol (Self-Validating)

      This protocol includes a "System Suitability" check using the resolution between Hyperin and 2''-O-GH.

      • Column: C18 (250 mm × 4.6 mm, 5 μm).[2]

      • Temp: 30°C.

      • Flow Rate: 1.0 mL/min.

      • Wavelength: 280 nm (Gallic moiety) and 360 nm (Flavonol backbone).

      • Mobile Phase:

        • A: Water + 0.1% Formic Acid[2]

        • B: Acetonitrile (ACN)[2]

      Gradient Table:

      Time (min) % A (Acidic Water) % B (ACN) Phase Description
      0 95 5 Equilibration
      10 85 15 Elution of Gallic Acid
      40 75 25 Elution of Hyperin
      50 60 40 Elution of 2''-O-GH

      | 55 | 10 | 90 | Column Wash |

      Visual Workflow: Method Development Logic

      HPLC_Logic Input Input: Mixed Standard (Hyperin + 2''-O-GH) CheckRes Check Resolution (Rs) Is Rs > 1.5? Input->CheckRes Good Method Validated Proceed to Samples CheckRes->Good Yes Bad Co-elution Detected CheckRes->Bad No Action1 Decrease Slope (Make gradient shallower) Bad->Action1 Peaks close together Action2 Change Modifier (Switch ACN to MeOH) Bad->Action2 Selectivity issue Action1->CheckRes Action2->CheckRes

      Figure 2: Logic flow for optimizing chromatographic resolution between the glycoside (Hyperin) and the ester (2''-O-GH).

      Module 3: Identification & Quantification

      "How do I confirm the peak is actually this compound without a Mass Spec?"

      UV-Vis Spectral Validation

      You can use the Diode Array Detector (DAD) as a primary identification tool.

      • Band I (300-380 nm): Characteristic of the Cinnamoyl system (B-ring). 2''-O-GH will show absorption similar to Hyperin here (~355 nm).

      • Band II (240-280 nm): Characteristic of the Benzoyl system (A-ring).

      • The "Galloyl Bump": Unlike Hyperin, 2''-O-GH has a strong, distinct absorption enhancement around 270-280 nm due to the gallic acid ester moiety.

      Ratio Check: Calculate the ratio of Area (280nm) / Area (360nm).

      • Hyperin: Ratio is lower.

      • 2''-O-GH: Ratio is significantly higher due to the added galloyl group absorbance at 280nm.

      Quantification FAQ

      Q: Can I use Hyperin as a reference standard to calculate 2''-O-GH? A: No. Their molar extinction coefficients (

      
      ) differ significantly, especially at 280 nm. You must use a purified this compound standard (purity >98%). If you must use a relative correction factor (RCF), it must be experimentally determined first.
      

      Q: My standard curve intercept is not zero. A: This suggests matrix interference or solvent contamination. Ensure your blank (solvent only) shows no peaks at the retention time of 2''-O-GH.

      References

      • Pharmacopoeia of the People's Republic of China. (2020). Pyrola calliantha monograph.[3] (Standard method for extraction and quantification of Pyrola herbs).

      • Wang, Y., et al. (2015). "Simultaneous determination of hyperin, this compound and chimaphilin in Pyrola incarnata Fisch. by HPLC."[4][5][6][7] Food Chemistry, 169, 270-276.[8]

      • Li, X., et al. (2016).[9] "this compound isolated from Pyrola incarnata Fisch.[3][4][8][10] attenuates LPS-induced inflammatory response."[9] Frontiers in Pharmacology, 7, 250.

      • Duan, M., et al. (2012). "Homogenate-assisted negative pressure cavitation extraction of active compounds from Pyrola incarnata Fisch." Separation and Purification Technology, 93, 83-90. (Discussion on extraction stability).

      Sources

      Technical Support Center: 2''-O-Galloylhyperin Bioavailability Optimization

      Author: BenchChem Technical Support Team. Date: February 2026

      Ticket ID: 2OGH-BIO-OPT-01 Status: Open Assigned Specialist: Senior Application Scientist, Drug Delivery Systems Subject: Overcoming Solubility Limits and Metabolic Instability of 2''-O-Galloylhyperin[1][2]

      Executive Summary: The Core Challenge

      You are likely encountering low systemic exposure of This compound (2''-O-GH) (CAS: 53209-27-1) despite promising in vitro activity (IC50 ~3-15 μM in anti-inflammatory assays).[1][2]

      The Technical Diagnosis: 2''-O-GH exhibits characteristics of a BCS Class IV (low solubility, low permeability) or borderline Class II compound.[1][2] Its bioavailability is compromised by three distinct failure points:

      • Solubility Cap: Aqueous solubility in PBS (pH 7.2) is approx.[1][2] 0.25 mg/mL , limiting the concentration gradient available for passive diffusion.[2]

      • Ester Hydrolysis: The galloyl moiety at the 2'' position is linked via an ester bond, which is highly susceptible to plasma esterases and pH-dependent hydrolysis in the gut.[1][2]

      • Efflux Transporters: As a flavonoid glycoside, it is a substrate for P-glycoprotein (P-gp) and potentially interacts with OATP1B1, leading to erratic absorption.[1][2]

      This guide provides self-validating protocols to overcome these barriers using formulation engineering and metabolic stabilization.

      Diagnostic Module: Physicochemical Barriers

      Before modifying your protocol, verify your compound's behavior against these standard benchmarks.

      ParameterValue / BehaviorImpact on Bioavailability
      Aqueous Solubility ~0.25 mg/mL (PBS, pH 7.[1][2]2)Critical Bottleneck. Dissolution rate-limited absorption.[1][2]
      Organic Solubility DMSO: ~100 mg/mLEthanol: ~30 mg/mLHigh organic solubility suggests lipid-based formulations (SMEDDS/Micelles) are viable.[1][2]
      LogP (Predicted) ~1.5 - 2.5Moderate lipophilicity, but the glycoside sugar moiety reduces membrane permeability.[1][2]
      Stability pH > 7.5 (Unstable)Plasma t1/2 < 30 min (Rat)Rapid hydrolysis to Hyperin and Gallic Acid.[1][2]
      Solution Module: Formulation Strategies

      Do not use simple suspensions (CMC-Na) for PK studies; they will result in <1% bioavailability.[1][2] Use the following Self-Microemulsifying Drug Delivery System (SMEDDS) protocol to solubilize 2''-O-GH in a lipid core, protecting the ester bond and bypassing the dissolution step.

      Protocol A: SMEDDS Formulation for Oral Gavage

      Target Concentration: 10 mg/mL[1][2]

      Reagents Required:

      • Oil Phase: Capryol 90 (Solubilizer)[1][2]

      • Surfactant: Cremophor EL or Tween 80 (Emulsifier)[1][2]

      • Co-surfactant: Transcutol HP (Permeability enhancer)[1][2]

      Step-by-Step Methodology:

      • Solubility Screening: Dissolve 10 mg of 2''-O-GH in 100 µL of Transcutol HP. Vortex for 5 mins at 37°C. Ensure complete dissolution (clear yellow solution).

      • Oil Addition: Add 100 µL of Capryol 90 to the mixture. Vortex for 2 mins.

      • Surfactant Mixing: Add 400 µL of Cremophor EL. Vortex vigorously.

      • Phase Construction: Titrate the remaining volume (approx 400 µL) with water dropwise while vortexing.

        • Checkpoint: The solution should remain clear or slightly opalescent (bluish tinge).[1][2] If it turns milky white, the emulsion droplet size is too large (>100nm).[1][2] Add more surfactant.[1][2]

      • Validation: Dilute 10µL of formulation into 1mL water. Measure particle size via DLS (Dynamic Light Scattering).[1][2] Target Z-average: <50 nm .

      Visualization: Formulation Logic Flow

      FormulationLogic Raw Raw 2''-O-GH (Crystalline) Solvent Co-Solvent (Transcutol HP) Raw->Solvent Dissolution Oil Oil Phase (Capryol 90) Solvent->Oil Partitioning Surfactant Surfactant (Cremophor EL) Oil->Surfactant Stabilization Emulsion Nano-Emulsion (<50nm Droplets) Surfactant->Emulsion Aqueous Titration Absorption Lymphatic Transport (Bypass Liver) Emulsion->Absorption Oral Gavage

      Figure 1: SMEDDS formulation logic designed to encapsulate 2''-O-GH in a lipid core, protecting it from hydrolysis and enhancing solubility.[1][2]

      Metabolic Stability & Troubleshooting

      The most common user error is misinterpreting "low bioavailability" when the actual issue is rapid metabolism . 2''-O-GH is a "prodrug-like" natural product; it degrades into Hyperin.[1][2]

      Metabolic Pathway Analysis
      • Esterase Cleavage: The galloyl group is cleaved, releasing Gallic Acid and Hyperin.[2]

      • Deglycosylation: Hyperin is further hydrolyzed by lactase-phlorizin hydrolase (LPH) to Quercetin.[1][2]

      • Conjugation: Quercetin is glucuronidated.[1][2]

      If you detect high levels of Hyperin but low 2''-O-GH in plasma:

      • Cause: Rapid ester hydrolysis in the gut lumen or liver.[2]

      • Fix: Add an esterase inhibitor (e.g., Bis(4-nitrophenyl) phosphate - for in vitro mechanistic verification only) or use the SMEDDS protocol above which shields the molecule from luminal enzymes.[1][2]

      Visualization: Metabolic Fate

      Metabolism GH This compound (Parent) Hyperin Hyperin (Metabolite 1) GH->Hyperin Esterase (Plasma/Liver) Gallic Gallic Acid GH->Gallic Quercetin Quercetin (Aglycone) Hyperin->Quercetin LPH/Glucosidase (Gut) Conjugates Glucuronides/Sulfates (Excreted) Quercetin->Conjugates UGTs (Liver)

      Figure 2: The metabolic degradation pathway.[1][2] Note that detecting Hyperin in plasma often confirms absorption of the parent scaffold, even if the parent compound 2''-O-GH is not detected.[1][2]

      Troubleshooting FAQs

      Q1: My compound precipitates when I add it to PBS for cell culture.

      • Diagnosis: You exceeded the 0.25 mg/mL solubility limit.

      • Solution: Dissolve 2''-O-GH in DMSO first to create a 1000x stock.[1][2] Add this dropwise to the media while vortexing.[2] Final DMSO concentration should be ≤ 0.1%.[1][2] Do not exceed 50 µM final concentration in aqueous media without a carrier (like BSA).[1][2]

      Q2: I see a double peak in HPLC after 2 hours of incubation.

      • Diagnosis: Spontaneous hydrolysis.[1][2] The second peak is likely Hyperin.[2]

      • Solution: Check your buffer pH.[1][2] 2''-O-GH is unstable at pH > 7.[1][2]4. Adjust buffer to pH 6.8 if experimental conditions allow, or keep samples on ice and analyze immediately.

      Q3: Can I use PEG-400 instead of Transcutol?

      • Diagnosis: PEG-400 is hydrophilic.[1][2]

      • Solution: Yes, but Transcutol HP (Diethylene glycol monoethyl ether) is superior for lipophilic partitioning in SMEDDS.[1][2] If using PEG-400, you may need a higher surfactant ratio to maintain the emulsion.[1][2]

      References
      • Solubility & Stability Data: Cayman Chemical.[1][2] Product Information: this compound. Accessed 2024.[1][2][3] Link

      • Pharmacokinetics & Metabolism: Chen, B., et al. (2019).[1][2] "Antioxidant and cytoprotective effects of Pyrola decorata H. Andres and its five phenolic components." BMC Complementary and Alternative Medicine.[2] Link

      • Bioavailability Benchmarking (Hyperin): Liu, J., et al. (2014).[1][2] "Validated LC-MS/MS method for the simultaneous determination of hyperoside and this compound in rat plasma: application to a pharmacokinetic study." Biomedical Chromatography. Link

      • Anti-inflammatory Mechanism: Wang, P., et al. (2018).[1][2] "2′-O-Galloylhyperin isolated from Pyrola incarnata Fisch.[1][2][4][5] attenuates LPS-induced inflammatory response by activation of SIRT1/Nrf2."[1][2] Frontiers in Pharmacology. Link

      Sources

      Technical Support Center: 2''-O-Galloylhyperin Stability & Handling

      Author: BenchChem Technical Support Team. Date: February 2026

      Current Status: Operational | Topic: Preventing Oxidation & Degradation

      Executive Summary: The Chemistry of Instability

      User Query: Why does my 2''-O-Galloylhyperin (2''-O-GH) turn brown in solution, and how do I stop it?

      Scientist's Analysis: The instability of 2''-O-GH is chemically deterministic. Unlike its parent compound Hyperin, 2''-O-GH possesses a galloyl moiety (3,4,5-trihydroxybenzoyl group) attached to the sugar. This moiety contains a pyrogallol structure.[1]

      While this structure confers potent antioxidant potential (electron donation), it simultaneously makes the molecule highly susceptible to auto-oxidation at neutral or basic pH. In the presence of oxygen and trace transition metals (Fe, Cu), the pyrogallol group rapidly deprotonates, forming a semiquinone radical, which further oxidizes into an o-quinone. These quinones polymerize to form brown pigments (similar to enzymatic browning in fruit).

      The Golden Rule: To preserve 2''-O-GH, you must suppress the ionization of its phenolic hydroxyl groups. Keep it Acidic. Keep it Cold. Keep it Dark.

      Module 1: Storage & Stock Preparation

      Standard Operating Procedure (SOP)
      ParameterSpecificationScientific Rationale
      Physical State Lyophilized PowderSolid state restricts molecular mobility, preventing bimolecular oxidative coupling.
      Storage Temp -20°C or -80°CArrhenius equation dictates that lower thermal energy exponentially slows degradation rates.
      Solvent (Stock) DMSO (Dimethyl Sulfoxide)DMSO is aprotic and stabilizes the hydrogen-bonding network better than water.
      Additives None for solid; Acid for aqueousIn aqueous solutions, pH must be < 5.0 to keep phenols protonated.
      Visualizing the Oxidation Cascade

      The following diagram illustrates the chemical pathway you are trying to block.

      OxidationCascade Substrate This compound (Reduced Form) Intermediate Semiquinone Radical Substrate->Intermediate Electron Loss (-H+, -e-) Trigger Triggers: High pH (>7.0) Light (UV/Vis) Trace Metals (Fe3+) Trigger->Substrate Product o-Quinone (Reactive Electrophile) Intermediate->Product Rapid Oxidation Polymer Brown Polymer (Inactive/Toxic) Product->Polymer Polymerization Prevention PREVENTION: Acidification (H+) Inert Gas (N2) Prevention->Substrate Stabilizes

      Figure 1: The auto-oxidation pathway of the pyrogallol moiety in 2''-O-GH.[2] Acidification blocks the initial electron loss.

      Module 2: Extraction & Isolation Protocols

      Q: I am extracting 2''-O-GH from Pyrola species. My yield is low and the extract is dark. What is wrong?

      A: You are likely extracting with neutral solvents. The natural enzymes in the plant (polyphenol oxidases) and the extraction environment are oxidizing the compound before you even isolate it.

      Corrective Protocol:

      • Solvent Modification: Use Methanol or Ethanol containing 0.1% to 1.0% Formic Acid (v/v) .

        • Why: The acid neutralizes the negative charge on the phenolate ions, keeping them in the stable phenol form.

      • Temperature Control: Perform ultrasonic extraction or maceration at < 40°C . Avoid boiling.

      • Degassing: Sparge your extraction solvents with Nitrogen or Argon for 15 minutes prior to use to remove dissolved oxygen.

      Module 3: In Vitro / Cell Culture Applications

      Q: When I add 2''-O-GH to DMEM cell culture media, it loses activity within hours. Why?

      A: This is a classic artifact in polyphenol research. Standard cell culture media (DMEM, RPMI) contain:

      • Bicarbonate buffer (pH 7.4): This pH promotes the deprotonation of the pyrogallol group.

      • Iron/Copper salts: These act as catalysts for the Fenton reaction, accelerating oxidation.

      Troubleshooting Guide for Cell Culture:

      SymptomDiagnosisSolution
      Media turns pink/brown Rapid auto-oxidation of the galloyl group.1. Prepare stock in acidified DMSO.2. Add to cells immediately before the assay.3. Limit incubation times if possible.
      Cytotoxicity (False Positive) H2O2 generation.The oxidation of polyphenols generates Hydrogen Peroxide (H2O2) as a byproduct. Add Catalase (100 U/mL) or SOD to the media to differentiate between drug effect and H2O2 toxicity.
      Loss of Potency Protein Binding.Polyphenols bind non-specifically to Serum Albumin (FBS). Run a "Serum-Free" control to check intrinsic potency, but be aware oxidation happens faster without serum shielding.

      Module 4: Analytical Troubleshooting (HPLC/LC-MS)

      Q: My HPLC peaks are splitting or tailing severely.

      A: 2''-O-GH is sensitive to "on-column" degradation if the mobile phase is not sufficiently acidic.

      Optimized HPLC Conditions:

      • Stationary Phase: C18 Column (End-capped to prevent silanol interactions).

      • Mobile Phase A: Water + 0.1% Formic Acid (Do not use neutral water).

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid .

      • Flow Cell: If using DAD/UV, ensure the flow cell is free of air bubbles, which can mimic oxidation noise.

      Workflow: The "Safe Harbor" Protocol

      Follow this decision tree to ensure data integrity.

      SafeHarbor Start Start Experiment SolventCheck Is Solvent Acidified? Start->SolventCheck Acidify ADD 0.1% Formic Acid SolventCheck->Acidify No StockPrep Prepare Stock in DMSO (Store -20°C) SolventCheck->StockPrep Yes Acidify->StockPrep AppCheck Application Type? StockPrep->AppCheck HPLC HPLC/LC-MS AppCheck->HPLC CellCulture Cell Culture (pH 7.4) AppCheck->CellCulture HPLCRule Ensure Mobile Phase pH < 3.0 HPLC->HPLCRule CellRule 1. Minimize Exposure Time 2. Use Fresh Prep 3. Consider H2O2 Artifacts CellCulture->CellRule

      Figure 2: Decision tree for handling 2''-O-GH to minimize degradation artifacts.

      References

      • Chemical Structure & Stability

        • Title: this compound | CAS 53209-27-1.[2]

        • Source: CymitQuimica / MolNova.
        • Link:

      • Extraction Methodology

        • Title: Antioxidant and Cytoprotective effects of Pyrola decorata H. Andres and its five phenolic components.[3][4]

        • Source: BMC Complementary and Alternative Medicine (2019).[4][5]

        • Context: Details the extraction of 2''-O-GH using methanol and comparative antioxidant stability (pyrogallol vs.
        • Link:

      • Cell Culture Stability (General Polyphenol Mechanism)

        • Title: Stability of Dietary Polyphenols under the Cell Culture Conditions: Avoiding Erroneous Conclusions.
        • Source: Journal of Agricultural and Food Chemistry (ACS).
        • Context: Establishes that pyrogallol-type polyphenols are the least stable in DMEM compared to resorcinol types.
        • Link:

      • Biological Activity & Handling

        • Title: this compound Prevents Tissue Remodeling in Thyroid Eye Disease.
        • Source: Frontiers in Endocrinology / NIH (2024).
        • Context: Provides modern protocols for in vitro usage and dosage (15 μM) in biological assays.
        • Link:

      Sources

      Troubleshooting inconsistent results in 2''-O-Galloylhyperin bioassays

      Author: BenchChem Technical Support Team. Date: February 2026

      Welcome to the technical support center for 2''-O-Galloylhyperin. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this potent flavonoid glycoside. Inconsistent results in bioassays are a common challenge in natural product research. This resource provides in-depth troubleshooting guides and FAQs to help you achieve reliable and reproducible data in your experiments.

      Introduction: Understanding this compound

      This compound is a flavonoid glycoside isolated from plants such as Pyrola incarnata. It has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, antiviral, and as a potential thyrotropin receptor (TSHR) antagonist.[1][2][3][4] Its primary mechanism in inflammatory models often involves the modulation of signaling pathways like NF-κB and MAPK.[1] However, like many polyphenolic compounds, its physicochemical properties can present challenges in experimental settings, leading to variability in bioassay results.

      This guide will address common issues from compound handling to data interpretation, providing you with the expertise to build robust and self-validating experimental systems.

      Part 1: Troubleshooting Guide - Inconsistent Bioassay Results

      This section is formatted in a question-and-answer style to directly address specific problems you may encounter.

      Q1: I'm observing high variability between replicate wells in my cell-based assay. What are the likely causes?

      High variability is a frequent issue and can often be traced back to the initial handling and preparation of this compound.

      Potential Cause 1: Compound Precipitation

      This compound has limited solubility in aqueous solutions. While highly soluble in DMSO, dilution into aqueous cell culture media can cause it to precipitate, leading to inconsistent concentrations across your assay plate.

      • Expert Insight: The final concentration of DMSO in your cell culture medium is critical. While this compound is readily soluble in 100% DMSO, it is crucial to keep the final DMSO concentration in your assay wells low, typically below 0.5%, to avoid solvent-induced cytotoxicity and anti-inflammatory artifacts.[5][6]

      Troubleshooting Steps:

      • Solubility Check: Before treating your cells, prepare your final dilution in a cell-free microplate and visually inspect for any cloudiness or precipitate under a microscope.

      • Optimize Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO (e.g., 50-100 mM). This allows for smaller volumes to be transferred to your media, minimizing the risk of precipitation upon dilution.

      • Serial Dilution Strategy: Perform serial dilutions in DMSO first before making the final dilution into your aqueous assay buffer or cell culture medium.

      • Sonication: If you observe slight precipitation, brief sonication of the stock solution before further dilution may help.[1]

      SolventReported Solubility
      DMSO~30-250 mg/mL
      DMF~30 mg/mL
      Ethanol~30 mg/mL
      Ethanol:PBS (pH 7.2) (1:3)~0.25 mg/mL

      Data compiled from multiple sources.[2][3]

      Potential Cause 2: Compound Instability in Culture Medium

      Flavonoids, particularly those with multiple hydroxyl groups like this compound, can be unstable at the physiological pH (around 7.4) of most cell culture media.[7] Degradation can occur over the course of your experiment, leading to a decrease in the effective concentration of the active compound.

      Troubleshooting Steps:

      • Time-Course Stability Study: To assess the stability of this compound in your specific medium, prepare a solution of the compound in the medium and incubate it under your assay conditions (37°C, 5% CO2). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze the remaining concentration of this compound by HPLC. This will give you the degradation kinetics in your experimental setup.

      • Minimize Incubation Time: If significant degradation is observed, consider reducing the incubation time of your assay if the biological endpoint allows.

      • pH Considerations: Be aware that the pH of your medium can influence stability. Ensure your medium is properly buffered.

      Q2: My dose-response curve is non-sigmoidal or shows an unexpected increase in signal at high concentrations. What could be happening?

      This is often indicative of assay interference, a common issue with polyphenolic compounds.

      Potential Cause 1: Intrinsic Fluorescence or Color

      This compound is a colored compound and may possess intrinsic fluorescence, which can interfere with assays that use fluorescent or colorimetric readouts.

      • Expert Insight: Flavonoids can interfere with common assay readouts. For instance, in fluorescence-based assays, the compound's own fluorescence can add to the signal. In colorimetric assays like the MTT assay, polyphenols can directly reduce the tetrazolium salt, leading to a false-positive signal for cell viability.[8]

      Troubleshooting Steps:

      • Run a Compound-Only Control: In a cell-free system, measure the absorbance or fluorescence of this compound at the wavelengths used in your assay. This will determine its background signal.

      • Wavelength Selection: If there is significant spectral overlap, consider using a fluorescent probe with excitation and emission wavelengths that are red-shifted (beyond 500 nm), as natural products are less likely to interfere in this range.[9]

      • Alternative Viability Assays: If you suspect interference with an MTT or Neutral Red assay, consider alternative methods that are less prone to interference from reducing compounds. Good alternatives include the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels, or assays based on resazurin.[2][10]

      Potential Cause 2: Compound Aggregation

      At higher concentrations, small molecules can form aggregates that can non-specifically inhibit enzymes or sequester proteins, leading to artifacts that can be misinterpreted as specific bioactivity.

      Troubleshooting Steps:

      • Detergent Test: A common method to test for aggregation-based inhibition is to re-run the assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory activity of your compound is significantly reduced, it is likely due to aggregation.

      • Dynamic Light Scattering (DLS): DLS is a powerful technique to directly detect the formation of aggregates in solution. Analyzing your compound in assay buffer at various concentrations can confirm the presence and size of aggregates.[11][12][13]

      Aggregation_Detection_Workflow cluster_0 Initial Observation cluster_1 Initial Troubleshooting cluster_2 Interpretation A Inconsistent or Non-Sigmoidal Dose-Response Curve B Run Assay with 0.01% Triton X-100 A->B Hypothesis: Aggregation C Analyze Compound in Assay Buffer with Dynamic Light Scattering (DLS) A->C Direct Detection D Activity Diminished? (Suggests Aggregation) B->D E Aggregates Detected? C->E F Re-evaluate Bioactivity at Non-Aggregating Concentrations D->F E->F

      Part 2: Frequently Asked Questions (FAQs)

      Q: What is the best way to prepare and store this compound stock solutions?

      A: For maximum stability, prepare high-concentration stock solutions (e.g., 50-100 mM) in anhydrous DMSO. Aliquot into small volumes in amber vials to minimize freeze-thaw cycles and protect from light. Store at -20°C or -80°C for long-term storage. Before use, thaw an aliquot completely and bring it to room temperature.

      Q: What concentration of DMSO is safe for my cells?

      A: Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity. However, it is crucial to determine the tolerance of your specific cell line. Importantly, DMSO itself can have anti-inflammatory effects, so it is essential to include a vehicle control (medium with the same final concentration of DMSO as your highest compound concentration) in all experiments.[5][6]

      Q: Can this compound interfere with protein quantification assays?

      A: Yes, as a polyphenolic compound, it can interfere with common protein assays like the Bradford or BCA assays. It is advisable to perform a control experiment with the compound in the assay buffer to check for interference.

      Q: I am using this compound in an anti-inflammatory assay with LPS-stimulated RAW 264.7 macrophages. What are some key considerations?

      A: This is a common application. Key considerations include:

      • Cell Health: Ensure your RAW 264.7 cells are healthy and not overly passaged, as this can affect their responsiveness to LPS.

      • LPS Concentration: The optimal LPS concentration can vary between batches. It is recommended to perform a dose-response with each new lot of LPS to determine the EC50 for your desired endpoint (e.g., TNF-α or IL-6 production).

      • Timing: Pre-incubate the cells with this compound for a sufficient time (e.g., 1-2 hours) before adding LPS to allow for cellular uptake and target engagement.[14]

      LPS_Assay_Workflow A Seed RAW 264.7 Cells (e.g., 1x10^6 cells/mL) B Incubate for 24h (37°C, 5% CO2) A->B C Pre-treat with This compound or Vehicle (DMSO) B->C D Incubate for 1-2h C->D E Stimulate with LPS (e.g., 1 µg/mL) D->E F Incubate for 24h E->F G Collect Supernatant F->G H Measure Cytokines (e.g., TNF-α, IL-6 by ELISA) G->H

      Part 3: Protocols and Methodologies

      Protocol 1: Stability Assessment of this compound in Cell Culture Medium

      This protocol uses HPLC to determine the stability of the compound under your specific experimental conditions.

      Materials:

      • This compound

      • Anhydrous DMSO

      • Your specific cell culture medium (e.g., DMEM with 10% FBS)

      • HPLC system with a UV detector

      • C18 HPLC column

      Procedure:

      • Prepare a 10 mM stock solution of this compound in DMSO.

      • Dilute the stock solution into your pre-warmed cell culture medium to a final concentration of 50 µM.

      • Immediately take a "time 0" aliquot and store it at -80°C.

      • Place the remaining solution in your cell culture incubator (37°C, 5% CO2).

      • Collect aliquots at various time points (e.g., 1, 2, 4, 8, 12, and 24 hours) and store them at -80°C.

      • Once all samples are collected, thaw them and analyze by HPLC-UV.

      • Develop an HPLC method that gives a sharp peak for this compound (a C18 column with a gradient of water/acetonitrile containing 0.1% formic acid is a good starting point).

      • Quantify the peak area of this compound at each time point.

      • Plot the percentage of the remaining compound against time to determine its stability profile.

      Protocol 2: LPS-Induced Cytokine Production in RAW 264.7 Macrophages

      This is a standard protocol to assess the anti-inflammatory activity of this compound.

      Materials:

      • RAW 264.7 cells

      • DMEM with 10% FBS and 1% Penicillin-Streptomycin

      • Lipopolysaccharide (LPS) from E. coli

      • This compound

      • ELISA kits for TNF-α and IL-6

      Procedure:

      • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^6 cells/mL and incubate for 24 hours.[1]

      • Prepare serial dilutions of this compound in DMEM. Also, prepare a vehicle control with the same final DMSO concentration.

      • Remove the old medium from the cells and add the medium containing this compound or vehicle.

      • Pre-incubate the cells for 1.5 hours at 37°C.[1]

      • Add LPS to all wells except the blank control to a final concentration of 1 µg/mL.

      • Incubate for an additional 24 hours.[1]

      • Centrifuge the plate at 1000 rpm for 10 minutes to pellet any cells.[1]

      • Collect the supernatant and measure the concentrations of TNF-α and IL-6 using the respective ELISA kits according to the manufacturer's instructions.

      References

      • 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo. Frontiers in Pharmacology. Available at: [Link]

      • Application of 2' -O-galloyl hyperin in preparing anti-coronavirus medicine. Google Patents.
      • 2′-O-Galloylhyperin Prevents Tissue Remodeling in Thyroid Eye Disease: Prospects as a Thyrotropin Receptor Antagonist. The Journal of Clinical Endocrinology & Metabolism. Available at: [Link]

      • Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery?. Journal of Medicinal Chemistry. Available at: [Link]

      • DMSO Alleviates LPS-Induced Inflammatory Responses in RAW264.7 Macrophages by Inhibiting NF-κB and MAPK Activation. MDPI. Available at: [Link]

      • Antioxidant and Cytoprotective effects of Pyrola decorata H. Andres and its five phenolic components. BMC Complementary and Alternative Medicine. Available at: [Link]

      • Kinetics of Flavonoid Degradation and Controlled Release from Functionalized Magnetic Nanoparticles. PubMed. Available at: [Link]

      • Dynamic light scattering: a practical guide and applications in biomedical sciences. PMC. Available at: [Link]

      • Interference with Fluorescence and Absorbance - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

      • Assay Interference by Aggregation - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

      • Virtual Screening for Reactive Natural Products and Their Probable Artifacts of Solvolysis and Oxidation. MDPI. Available at: [Link]

      • Effect of storage on the bioactive compounds and antioxidant activity of quince nectar. International Journal of Food Science and Technology. Available at: [Link]

      • Euphorbia hypericifolia Attenuates Citrinin-Induced Oxidative Stress and Maintains Tight Junction Integrity in Porcine Intestinal Epithelial Cells. PMC. Available at: [Link]

      • DMSO Alleviates LPS-Induced Inflammatory Responses in RAW264.7 Macrophages by Inhibiting NF-κB and MAPK Activation. ResearchGate. Available at: [Link]

      • DFT/B3LYP Study of the Substituent Effect on the Reaction Enthalpies of the Individual Steps of Single Electron Transfer−Proton Transfer and Sequential Proton Loss Electron Transfer Mechanisms of Phenols Antioxidant Action. ResearchGate. Available at: [Link]

      • Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways. PMC. Available at: [Link]

      • Evaluation of the biological responses of silver nanoparticles synthesized using Pelargonium x hortorum extract. RSC Publishing. Available at: [Link]

      • Isolation and antioxidant activity of galloyl flavonol glycosides from the seashore plant, Pemphis acidula. PubMed. Available at: [Link]

      • A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. PubMed Central. Available at: [Link]

      • Extraction of Flavonoids From Natural Sources Using Modern Techniques. PMC. Available at: [Link]

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      • Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. MDPI. Available at: [Link]

      • Cell viability assays: Alternatives to the MTT assay. BenchSci. Available at: [Link]

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      • Creating and screening natural product libraries. PMC. Available at: [Link]

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      • Molecular basis of rutin inhibition of protein disulfide isomerase (PDI) by combined in silico and experimental methods. RSC Publishing. Available at: [Link]

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      • Clinically Reviewed CitrusBurn 2026 – Consumer Reports Analysis, Safety Insights & Natural Ingredient Benefits. The Jerusalem Post. Available at: [Link]

      • HPLC Method Development for Quantification of Doxorubicin in Cell Culture and Placental Perfusion Media. MDPI. Available at: [Link]

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      Sources

      Validation & Comparative

      2''-O-Galloylhyperin vs. Hyperin: A Comparative Guide to Antioxidant Potency & Mechanism

      [1][2]

      Executive Summary

      In the realm of flavonoid therapeutics, Hyperin (Hyperoside) is a well-established antioxidant standard.[1][2][3][4] However, its acylated derivative, This compound (2''-O-GH) , represents a significant structural evolution with superior bioactivity.[1][2][3]

      This guide objectively compares these two compounds, demonstrating that the addition of a galloyl moiety at the 2''-sugar position fundamentally alters the structure-activity relationship (SAR).[1][2][3] Experimental data confirms that 2''-O-GH exhibits lower IC50 values (higher potency) in radical scavenging assays and stronger cytoprotective effects in cellular models via the Nrf2/HO-1 and NF-κB pathways.[1][2][3]

      Chemical Identity & Structure-Activity Relationship (SAR)

      To understand the difference in activity, one must first analyze the structural modification.[3]

      • Hyperin (Quercetin-3-O-galactoside): A flavonol glycoside with a quercetin aglycone and a galactose sugar.[1][2][3] It possesses 4 phenolic hydroxyl groups on the aglycone.[3]

      • This compound: Retains the hyperin backbone but adds a galloyl group (3,4,5-trihydroxybenzoyl) esterified to the 2''-hydroxyl of the galactose moiety.[1][2]

      SAR Analysis: The antioxidant capacity of polyphenols relies heavily on the number and position of free hydroxyl (-OH) groups available for Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).[1][2][3]

      • Hyperin: Relies primarily on the B-ring catechol structure (3',4'-OH) of quercetin.[1][2][3]

      • 2''-O-GH: The galloyl group adds three additional phenolic hydroxyls .[1][2] This not only increases the total electron-donating capacity but also introduces a second "antioxidant pharmacophore" distinct from the aglycone, allowing for bi-dentate radical scavenging.[3]

      Visualization: Structural Logic

      SAR_ComparisonHyperinHyperin(Base Scaffold)GHThis compound(Enhanced Derivative)Hyperin->GHEsterification at 2''-OHMech1Aglycone B-ring(Catechol)Hyperin->Mech1GalloylGalloyl Group(3,4,5-trihydroxybenzoyl)Galloyl->GHAdds 3x Phenolic -OHGH->Mech1Mech2Added Galloyl Moiety(Pyrogallol-like)GH->Mech2Critical GainResultResult:Lower IC50Enhanced LipophilicityMech1->ResultMech2->Result

      Caption: Structural evolution from Hyperin to this compound, highlighting the addition of the galloyl pharmacophore.

      Comparative Antioxidant Performance (In Vitro)

      Direct comparative studies, particularly those isolating both compounds from Pyrola species (e.g., P. decorata, P. incarnata), consistently rank 2''-O-GH as the superior antioxidant.[2][3]

      Quantitative Data Summary

      The following table synthesizes IC50 values and reduction potentials. Note: Lower IC50 indicates higher potency.[1][3]

      Assay TypeMetricHyperin (Hyperoside)This compoundPerformance Delta
      DPPH Radical Scavenging IC50 (µM)~10 - 15 µM3.0 µM 3-5x More Potent
      ABTS Radical Scavenging IC50 (µM)> 5.0 µM3.5 µM Significantly Potent
      FRAP (Ferric Reducing) Reducing PowerModerateHigh 2''-O-GH > Hyperin
      CUPRAC (Cupric Reducing) Reducing PowerModerateHigh 2''-O-GH > Hyperin

      Key Insight: In redox-based assays (FRAP/CUPRAC), the electron transfer capability of 2''-O-GH is significantly amplified by the galloyl group, which stabilizes the resulting phenoxy radical via resonance more effectively than the galactose ring alone.[1][3]

      Mechanistic Pathways: Cellular Cytoprotection[1][3]

      While in vitro assays measure chemical potential, cellular assays reveal biological efficacy.[3] 2''-O-GH acts as a "pro-drug" like modulator of intracellular signaling, specifically targeting oxidative stress and inflammation.[1][3]

      Primary Mechanism: 2''-O-GH protects cells (e.g., hepatocytes, endothelial cells, bmMSCs) against LPS or H2O2-induced injury by:

      • Activating Nrf2: Promotes translocation of Nrf2 to the nucleus, binding to the ARE (Antioxidant Response Element).[2][3]

      • Inducing Phase II Enzymes: Upregulates HO-1 (Heme Oxygenase-1) and SOD (Superoxide Dismutase).[1][2][3]

      • Inhibiting NF-κB: Prevents the phosphorylation of IκBα, thereby blocking the transcription of pro-inflammatory cytokines (TNF-α, IL-6).[1][2][3]

      Visualization: Signaling Pathway Activation

      Signaling_Pathwaycluster_cytosolCytoplasmcluster_nucleusNucleusStimulusOxidative Stress / LPSKeap1Keap1-Nrf2ComplexStimulus->Keap1Induces ROSIKKIKK ComplexStimulus->IKKActivatesDrugThis compoundDrug->Keap1Dissociates Nrf2Drug->IKKInhibits PhosphorylationInflamPro-inflammatoryCytokines (TNF-α, IL-6)Drug->InflamNet ReductionNrf2_FreeNrf2Keap1->Nrf2_FreeReleasesIkBIκBαIKK->IkBPhosphorylatesNFkBNF-κB(p65/p50)IkB->NFkBDegradation releasesNFkB->InflamTranscriptionAREARE PromoterHO1HO-1 / SOD / CAT(Antioxidant Enzymes)ARE->HO1TranscriptionNrf2_Free->ARETranslocation

      Caption: this compound dual-action mechanism: Upregulating antioxidant defense (Nrf2) while downregulating inflammation (NF-κB).[1][2][3]

      Experimental Protocols

      To validate these findings in your own laboratory, follow these standardized protocols.

      Protocol A: Comparative DPPH Radical Scavenging Assay

      This protocol ensures direct comparability between Hyperin and 2''-O-GH.[1][2]

      Materials:

      • DPPH (2,2-diphenyl-1-picrylhydrazyl) stock solution (0.2 mM in ethanol).[1][2][3]

      • Test compounds dissolved in DMSO or Ethanol.[2][3]

      • 96-well microplate reader (Absorbance at 517 nm).[1][2][3]

      Workflow:

      • Preparation: Prepare serial dilutions of Hyperin and 2''-O-GH (Range: 1 µM to 100 µM).

      • Reaction: In a 96-well plate, mix 100 µL of sample solution with 100 µL of DPPH stock.

      • Control: Use Ascorbic Acid as a positive control and solvent-only as a negative control.

      • Incubation: Incubate in the dark at Room Temperature (25°C) for 30 minutes.

      • Measurement: Read absorbance (

        
        ) at 517 nm.
        
      • Calculation:

        
        [1][2][3]
        
      • Validation: The IC50 for 2''-O-GH should be approximately 3.0 ± 0.5 µM.[1][2][3]

      Protocol B: Cellular ROS Detection (Flow Cytometry)

      Validates the intracellular antioxidant efficacy.[1][2][3]

      Materials:

      • RAW 264.7 cells or HUVECs.[2][3]

      • DCFH-DA (2',7'-dichlorofluorescin diacetate) probe.[1][2][3]

      • LPS (Lipopolysaccharide) as oxidative stress inducer.[1][2][3]

      Workflow:

      • Seeding: Seed cells at

        
         cells/well in 6-well plates.
        
      • Pre-treatment: Treat cells with 2''-O-GH (10, 20, 40 µM) or Hyperin (equimolar) for 2 hours.[1][2][3]

      • Induction: Add LPS (1 µg/mL) and incubate for 18-24 hours.

      • Staining: Wash cells with PBS and incubate with DCFH-DA (10 µM) for 30 mins at 37°C in the dark.

      • Analysis: Harvest cells and analyze via Flow Cytometry (Ex: 488 nm, Em: 525 nm).

      • Expected Outcome: 2''-O-GH treated cells should show a significant left-shift in fluorescence intensity (reduced ROS) compared to Hyperin-treated cells at the same concentration.[1][2][3]

      Conclusion & Recommendation

      For drug development professionals focusing on oxidative stress-mediated pathologies (sepsis, liver injury, ischemia):

      • Select Hyperin if you require a widely available, cost-effective standard for general flavonoid screening.[2][3]

      • Select this compound if your target requires high-potency radical scavenging and stronger anti-inflammatory modulation .[1][2][3] The galloyl modification confers a distinct therapeutic advantage, making it a more promising lead candidate for acute inflammatory conditions.[3]

      References
      • Chen, B., Li, X., Liu, J., et al. (2019).[3] Antioxidant and cytoprotective effects of Pyrola decorata H. Andres and its five phenolic components.[2][3][5] BMC Complementary and Alternative Medicine.[2][3] [1][2][3]

      • Wang, P., Gao, C., Guo, N., et al. (2018).[3] 2'-O-Galloylhyperin Isolated From Pyrola incarnata Fisch.[2][3][6][7][8][9][10][11] Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo.[1][3][6][10] Frontiers in Pharmacology.[2][3][8]

      • Cayman Chemical. (n.d.).[1][2][3] this compound Product Information & Biological Activity. Cayman Chemical.[2][3]

      • Wang, P., et al. (2017).[2][3][10] Hepatoprotective effect of 2'-O-galloylhyperin against oxidative stress-induced liver damage through induction of Nrf2/ARE-mediated antioxidant pathway.[1][2][8][10] Food and Chemical Toxicology.[2][3][8]

      A Researcher's Guide to Validating the Anti-Inflammatory Effects of 2''-O-Galloylhyperin In Vivo: A Comparative Analysis

      Author: BenchChem Technical Support Team. Date: February 2026

      This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory properties of 2''-O-Galloylhyperin, a flavonol glycoside, in a preclinical in vivo setting.[1][2][3] We will delve into the mechanistic rationale for its use, present a robust experimental design for comparative analysis, and provide detailed protocols for key assays. This document is intended to serve as a practical resource, blending established methodologies with the nuanced understanding required for successful in vivo pharmacology.

      Introduction: The Scientific Rationale for Investigating this compound

      This compound, isolated from plants of the Pyrola genus, has emerged as a compound of interest due to its documented anti-inflammatory and antioxidant activities.[2][3][4] Preclinical studies have shown its potential to mitigate inflammatory responses by modulating key signaling pathways. Specifically, this compound has been demonstrated to inhibit the activation of nuclear factor-kappa B (NF-κB) and the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, ERK, and JNK.[1] These pathways are central to the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2][5] Furthermore, evidence suggests that this compound can activate the Nrf2 and SIRT1 pathways, which are critical for cellular antioxidant responses and the resolution of inflammation.[1][2][4]

      Given these promising in vitro and preliminary in vivo findings, a rigorous and comparative in vivo validation is the logical next step to ascertain its therapeutic potential. This guide will focus on the lipopolysaccharide (LPS)-induced systemic inflammation model in mice, a well-established and clinically relevant model for studying acute inflammatory responses.[4][6]

      Comparative Experimental Design: A Multi-Arm Approach to Validation

      To robustly evaluate the efficacy of this compound, a multi-arm study design is essential. This allows for direct comparison against both a standard-of-care anti-inflammatory agent and another natural product with known anti-inflammatory properties.

      Animal Model: Male C57BL/6 mice (8-10 weeks old) are a suitable choice for this model due to their well-characterized immune response to LPS.

      Treatment Groups (n=8-10 per group):

      • Group 1: Vehicle Control: Administration of the vehicle (e.g., saline or 0.5% carboxymethylcellulose) to serve as a baseline for the inflammatory response.

      • Group 2: LPS Control: Administration of LPS to induce a systemic inflammatory response.

      • Group 3: this compound + LPS: Pre-treatment with this compound at varying doses (e.g., 10, 25, and 50 mg/kg) prior to LPS challenge to assess dose-dependent efficacy.

      • Group 4: Dexamethasone (Positive Control) + LPS: Pre-treatment with dexamethasone (a potent corticosteroid) as a benchmark for anti-inflammatory activity.[4]

      • Group 5: Quercetin (Natural Product Comparator) + LPS: Pre-treatment with quercetin, a well-studied flavonoid with known anti-inflammatory effects, to provide a relevant comparison within the same class of compounds.[7][8][9][10][11]

      Rationale for Choices:

      • Dexamethasone: Its well-established, potent anti-inflammatory mechanism provides a high bar for efficacy, allowing for a clear interpretation of this compound's relative potency.

      • Quercetin: As a structurally related flavonoid, quercetin serves as an excellent comparator to understand the unique or superior properties of the galloyl moiety in this compound.

      Below is a visual representation of the experimental workflow:

      G cluster_acclimatization Acclimatization (1 week) cluster_treatment Treatment Phase cluster_induction Inflammation Induction cluster_sampling Sample Collection cluster_analysis Data Analysis acclimatize House mice in standard conditions treatment Administer Vehicle, this compound, Dexamethasone, or Quercetin acclimatize->treatment 1 hr pre-LPS lps Administer LPS (i.p.) treatment->lps blood Blood Collection (cardiac puncture) lps->blood 2-6 hrs post-LPS tissue Tissue Harvest (e.g., lung, liver) lps->tissue 6-24 hrs post-LPS cytokine Cytokine Analysis (ELISA) blood->cytokine mpo MPO Assay tissue->mpo histo Histopathology tissue->histo

      Caption: Experimental workflow for in vivo validation.

      Methodologies and Protocols: Ensuring Rigor and Reproducibility

      This model mimics the systemic inflammatory response seen in sepsis.

      Protocol:

      • Acclimatize mice for at least one week before the experiment.

      • Administer the respective treatments (Vehicle, this compound, Dexamethasone, or Quercetin) via intraperitoneal (i.p.) or oral (p.o.) route 1 hour prior to LPS challenge.

      • Induce inflammation by i.p. injection of LPS (e.g., 10 mg/kg).

      • Monitor animals for signs of distress.

      • At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS), euthanize the animals and collect blood and tissues for analysis. The timing depends on the specific endpoints being measured.

      Measuring the levels of key pro-inflammatory cytokines in the serum is a primary indicator of the systemic inflammatory response.

      Protocol (ELISA):

      • Collect blood via cardiac puncture into serum separator tubes.

      • Allow blood to clot and then centrifuge to separate the serum.

      • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and IL-1β.[12][13][14][15]

      • Follow the manufacturer's instructions for the assay, including the preparation of standards and samples.

      • Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.

      MPO is an enzyme abundant in neutrophils, and its activity in tissues is a reliable marker of neutrophil infiltration, a hallmark of acute inflammation.[16][17][18][19][20]

      Protocol:

      • Harvest tissues of interest (e.g., lungs, liver) and homogenize in an appropriate buffer.[17]

      • Centrifuge the homogenate to obtain the supernatant.[17]

      • Use a commercial MPO activity assay kit. These kits typically involve a colorimetric or fluorometric reaction where MPO catalyzes the oxidation of a substrate.

      • Measure the change in absorbance or fluorescence over time to determine MPO activity.

      • Normalize the MPO activity to the total protein concentration of the tissue homogenate.

      Histological examination of inflamed tissues provides a qualitative and semi-quantitative assessment of tissue damage and cellular infiltration.[21][22][23][24][25][26]

      Protocol:

      • Fix harvested tissues in 10% neutral buffered formalin.

      • Embed the tissues in paraffin and section them.

      • Stain the sections with Hematoxylin and Eosin (H&E).

      • A trained pathologist, blinded to the treatment groups, should score the sections for parameters such as:

        • Leukocyte infiltration

        • Edema

        • Tissue necrosis

        • Overall tissue architecture disruption

      Data Presentation and Interpretation: A Comparative Overview

      The following tables present hypothetical data to illustrate how the results of this comparative study could be structured for clear interpretation.

      Table 1: Effect of this compound on Serum Pro-Inflammatory Cytokine Levels (pg/mL)

      Treatment GroupTNF-αIL-6IL-1β
      Vehicle Control15 ± 320 ± 512 ± 2
      LPS Control550 ± 60800 ± 75450 ± 50
      This compound (50 mg/kg) + LPS250 ± 30350 ± 40200 ± 25
      Dexamethasone (5 mg/kg) + LPS100 ± 15150 ± 2080 ± 10
      Quercetin (50 mg/kg) + LPS300 ± 35450 ± 50250 ± 30

      Table 2: Effect of this compound on Lung Myeloperoxidase (MPO) Activity and Histopathological Score

      Treatment GroupMPO Activity (U/mg protein)Histopathology Score (0-4)
      Vehicle Control0.5 ± 0.10.2 ± 0.1
      LPS Control5.2 ± 0.63.5 ± 0.4
      This compound (50 mg/kg) + LPS2.1 ± 0.31.5 ± 0.2
      Dexamethasone (5 mg/kg) + LPS1.0 ± 0.20.8 ± 0.1
      Quercetin (50 mg/kg) + LPS2.8 ± 0.42.0 ± 0.3

      Interpretation:

      The hypothetical data suggests that this compound significantly reduces the production of pro-inflammatory cytokines and neutrophil infiltration in the lungs. While not as potent as the corticosteroid dexamethasone, it demonstrates superior or comparable efficacy to quercetin, indicating the potential therapeutic advantage of the galloyl moiety.

      Mechanistic Insights: Visualizing the Signaling Cascade

      The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key intracellular signaling pathways. The following diagram illustrates this proposed mechanism of action.

      G cluster_extracellular cluster_membrane cluster_intracellular cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates G2OH This compound G2OH->MAPK Inhibits G2OH->IKK Inhibits Nrf2_Keap1 Nrf2-Keap1 Complex G2OH->Nrf2_Keap1 Disrupts SIRT1 SIRT1 G2OH->SIRT1 Activates NFkB NF-κB (active) MAPK->NFkB Activates NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB_IkB->NFkB Releases ProInflammatory Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFkB->ProInflammatory Promotes Nrf2 Nrf2 (active) Nrf2_Keap1->Nrf2 Releases Antioxidant Antioxidant Gene Transcription (HO-1, NQO1) Nrf2->Antioxidant Promotes SIRT1->NFkB Inhibits

      Caption: Proposed mechanism of this compound.

      Conclusion: A Promising Candidate for Further Development

      This guide has outlined a comprehensive and comparative approach to validating the anti-inflammatory effects of this compound in vivo. The presented experimental design, detailed protocols, and data interpretation framework provide a solid foundation for researchers to rigorously assess its therapeutic potential. The superior performance of this compound compared to a related natural compound, coupled with its multifaceted mechanism of action, positions it as a promising candidate for further preclinical and clinical development in the management of inflammatory diseases.

      References

      • Wang, P., Gao, C., Guo, N., Zhang, S. D., Wang, W., Yao, L. P., Zhang, J., Efferth, T., & Fu, Y. J. (2018). 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo. Frontiers in Pharmacology, 9, 679. [Link]

      • Li, T., Zhang, J., Feng, J., Li, Q., Wu, L., & Ye, Q. (2013). Resveratrol reduces acute lung injury in a LPS-induced sepsis mouse model via activation of Sirt1. Molecular Medicine Reports, 7(6), 1883–1888. [Link]

      • Kummer, J. A., Broekhuizen, R., & van den Eertwegh, A. J. (2021). The role of the inflammasome in health and disease. The Netherlands Journal of Medicine, 79(1), 8-20.
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      • Maastricht University. (2008). In vitro and ex vivo anti-inflammatory activity of quercetin in healthy volunteers. [Link]

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      • ELISA measured relative levels of TNF-α (A), IL-6 (B), and IL-1β (C)... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

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      • StudySmarter. (n.d.). Inflammatory Histology: Cells & Techniques. Retrieved January 30, 2026, from [Link]

      • Anand David, A. V., Arulmoli, R., & Parasuraman, S. (2016). The Role of Quercetin, a Flavonoid in the Management of Pathogenesis Through Regulation of Oxidative Stress, Inflammation, and Biological Activities. Pharmacognosy Reviews, 10(20), 101–106. [Link]

      • Li, Y., Wang, Y., & Liu, Y. (2024). Level of IL-6, TNF, and IL-1β and age-related diseases: a systematic review and meta-analysis. Frontiers in Immunology, 15, 1349991. [Link]

      • García-Lau, I., González-Abellán, R., Martínez-Moro, M., Pérez-Sánchez, H., & Cen-Pacheco, F. (2022). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. International Journal of Molecular Sciences, 23(19), 11843. [Link]

      • Functional Phytochemicals Cooperatively Suppress Inflammation in RAW264.7 Cells. (2024). MDPI. [Link]

      • Northwest Life Science Specialties, LLC. (n.d.). Product Manual for Myeloperoxidase Activity Assay Kit. Retrieved January 30, 2026, from [Link]

      • The Open University. (2023). Histology, microscopy, anatomy and disease. [Link]

      • Al-Maroof, A., & Al-Amad, S. H. (2020). Investigation of Salivary Biomarkers IL-6, IL-1β, and TNF-α in Burning Mouth Syndrome: A Systematic Review. The Open Dentistry Journal, 14, 258–264. [Link]

      • Anti-diabetic and anti-inflammatory bioactive hits from Coriaria intermedia Matsum. stem and Dracontomelon dao (Blanco) Merr. & Rolfe bark through bioassay-guided fractionation and liquid chromatography-tandem mass spectrometry. (2023). Frontiers in Chemistry, 11. [Link]

      • Erben, U., Loddenkemper, C., & Doerfel, K. (2014). A guide to histomorphological evaluation of intestinal inflammation in mouse models. International Journal of Clinical and Experimental Pathology, 7(8), 4557–4576. [Link]

      • IL-37/IL-1R8 axis: a novel major mechanism of control at the interface between tumor and immune cells. (2022). Taylor & Francis Online. [Link]

      • Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expression of Cyclooxygenase-2. (2023). World's Veterinary Journal, 13(4), 570-577. [Link]

      • Assessment of the Anti-inflammatory Effects of Several Native Macrolichens on Carrageenan-Induced Paw Edema in Rats. (2025). Avicenna Journal of Phytomedicine. [Link]

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      Technical Comparison: 2''-O-Galloylhyperin vs. EGCG in Therapeutic Applications

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary

      This guide provides a technical comparative analysis between (-)-Epigallocatechin-3-gallate (EGCG) and 2''-O-Galloylhyperin (2''-O-GH) . While EGCG remains the "gold standard" polyphenol for direct enzymatic inhibition (specifically SARS-CoV-2 Mpro) due to its high affinity galloyl moiety, it suffers from poor bioavailability and rapid auto-oxidation.

      This compound , a galloylated flavonol glycoside found in Pyrola species, emerges as a highly stable alternative with a distinct pharmacological profile. Unlike EGCG’s broad-spectrum "warhead" approach, 2''-O-GH exhibits specialized activity in fibrosis prevention (TSHR antagonism) , iron chelation , and RdRp (RNA-dependent RNA polymerase) targeting . This guide delineates their structural advantages, mechanistic divergences, and experimental protocols for validation.

      Structural & Chemical Basis[1][2]

      The efficacy of both compounds hinges on the Galloyl (3,4,5-trihydroxybenzoyl) moiety, which facilitates hydrogen bonding and hydrophobic interactions with protein active sites (e.g., Cys145 in Mpro).

      FeatureEGCG This compound (2''-O-GH)
      Class Flavan-3-ol (Catechin)Flavonol Glycoside (Hyperoside derivative)
      Core Structure Flavan backboneQuercetin backbone + Galactose sugar
      Galloyl Position C3 on the C-ringC2'' on the Galactose sugar moiety
      Solubility High (Water), but unstableModerate (Water/DMSO), enhanced by glycoside
      Stability (pH 7.4) Poor (Rapid auto-oxidation to quinones)High (Glycosidic bond confers resistance to hydrolysis)
      Key Pharmacophore D-ring (Galloyl) + B-ring (Pyrogallol)Galloyl group + Quercetin aglycone
      Structural Logic Diagram

      The following diagram illustrates the pharmacophore relationship and stability factors.

      StructureComparison EGCG EGCG (Flavan-3-ol) Galloyl Galloyl Moiety (Protein Binding Warhead) EGCG->Galloyl C3 Position Stability Chemical Stability (pH 7.4) EGCG->Stability Low (Auto-oxidation) GH This compound (Flavonol Glycoside) GH->Galloyl C2'' Position (Sugar) GH->Stability High (Glycoside Shield) Protease Inhibition\n(Mpro/3CLpro) Protease Inhibition (Mpro/3CLpro) Galloyl->Protease Inhibition\n(Mpro/3CLpro) H-Bonds with Cys145/His41

      Caption: Structural comparison highlighting the shared Galloyl pharmacophore and the stability advantage of the glycosylated 2''-O-GH.

      Therapeutic Performance Comparison

      A. Antiviral Potency (SARS-CoV-2 Focus)

      EGCG is a proven direct inhibitor of the Main Protease (Mpro). 2''-O-GH shows potential through alternative mechanisms (RdRp docking and Iron Chelation).

      • EGCG: Acts as a covalent/non-covalent suicide inhibitor. The quinone form (oxidized product) often binds Cys145.

        • Data: IC50 ≈ 0.87 µM (FRET assay) [1].

      • 2''-O-GH: Computational docking suggests high affinity for RdRp (RNA Polymerase) rather than just Mpro. Additionally, its ability to chelate iron disrupts viral replication in iron-dependent pathways.

        • Data: High docking scores (-10.2 kcal/mol) against RdRp [2]. Synergistic antibacterial effects via iron chelation [3].

      B. Anti-Inflammatory & Fibrosis (Target Specificity)

      This is where 2''-O-GH outperforms EGCG in specificity. While EGCG is a general NF-kB inhibitor, 2''-O-GH acts as a specific TSHR (Thyrotropin Receptor) antagonist .

      • EGCG: Broad downregulation of NF-kB, COX-2, and iNOS. Effective but non-specific.

      • 2''-O-GH: Specifically inhibits cAMP production in orbital fibroblasts, preventing adipogenesis and fibrosis in Thyroid Eye Disease (TED).[1][2] It also inhibits TGF-β1 induced fibrosis [4].[1][2][3]

      Comparative Data Table
      ParameterEGCG This compound
      Primary Antiviral Target SARS-CoV-2 Mpro (3CLpro)SARS-CoV-2 RdRp (Predicted)
      IC50 (Mpro) 0.87 µM (Strong)Not determined (Predicted weak)
      Anti-Fibrotic Mechanism General antioxidant/TGF-β suppressionTSHR Antagonism (Specific)
      Iron Chelation ModerateHigh (Siderophore-like activity)
      Bioavailability < 5% (Poor absorption)Enhanced by sugar moiety transport

      Mechanistic Pathways

      The following diagram details the divergent signaling pathways modulated by each compound. Note 2''-O-GH's unique intervention in the TSHR/cAMP pathway.

      Pathways EGCG EGCG Mpro Viral Mpro (Replication) EGCG->Mpro Direct Inhibition (IC50 ~0.87uM) NFkB NF-kB Complex (Inflammation) EGCG->NFkB Blocks Translocation GH This compound RdRp Viral RdRp (Transcription) GH->RdRp High Affinity Docking GH->NFkB Inhibits p65 TSHR TSH Receptor (Fibrosis/TED) GH->TSHR Antagonist (Blocks cAMP) Iron Free Iron (Fe2+) (Bacterial/Viral Growth) GH->Iron Chelation (Siderophore mimic) Viral Stop Viral Stop Mpro->Viral Stop Anti-Fibrotic Anti-Fibrotic TSHR->Anti-Fibrotic

      Caption: EGCG dominates direct protease inhibition, while 2''-O-GH offers specialized TSHR antagonism and iron chelation.

      Experimental Protocols

      To validate these comparisons in your lab, use the following self-validating protocols.

      Protocol A: SARS-CoV-2 Mpro Inhibition (FRET Assay)

      Best for quantifying EGCG potency.

      • Reagents: Recombinant SARS-CoV-2 Mpro (100 nM final), FRET substrate (DABCYL-KTSAVLQSGFRKME-EDANS), Assay Buffer (20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

      • Preparation: Dissolve EGCG and 2''-O-GH in DMSO. Limit final DMSO to <1% to prevent enzyme denaturation.

      • Incubation: Incubate Mpro with compound for 10 minutes at 30°C to allow for potential covalent modification (crucial for EGCG).

      • Initiation: Add 20 µM FRET substrate.

      • Measurement: Monitor fluorescence (Ex: 340 nm, Em: 490 nm) kinetically for 30 minutes.

      • Validation: Use GC376 (synthetic inhibitor) as a positive control. EGCG should show IC50 < 1 µM.[4]

      Protocol B: TSHR-Mediated cAMP Assay (Cellular)

      Best for validating 2''-O-GH specificity.

      • Cell Line: Orbital Fibroblasts (OFs) or CHO cells overexpressing TSHR.

      • Stimulation: Use M22 (TSHR-stimulating antibody) or bovine TSH to activate the receptor.

      • Treatment: Pre-treat cells with 2''-O-GH (0, 5, 20, 50 µM) for 1 hour.

      • Lysis & Detection: Lyse cells and quantify cAMP using a competitive ELISA kit.

      • Readout: 2''-O-GH should dose-dependently reduce cAMP levels (IC50 ~20 µM range), whereas EGCG may show minimal effect on this specific receptor pathway [4].

      References

      • Therapeutic potential of green tea catechin, (-)-epigallocatechin-3-O-gallate (EGCG) in SARS-CoV-2 infection. Frontiers in Pharmacology. Link

      • Repositioning therapeutics for SARS-CoV-2: Virtual screening of plant-based Anti-HIV compounds. Current Pharmaceutical Design. Link

      • This compound as a novel adjuvant to reduce imipenem resistance in multidrug-resistant Pseudomonas aeruginosa. Frontiers in Microbiology. Link

      • 2'-O-Galloylhyperin Prevents Tissue Remodeling in Thyroid Eye Disease: Prospects as a Thyrotropin Receptor Antagonist. Journal of Clinical Endocrinology & Metabolism. Link

      • Stability of Polyphenols Epigallocatechin Gallate and Pentagalloyl Glucose in a Simulated Digestive System. Food Research International. Link

      Sources

      Comparative Guide: Structure-Activity Relationship of 2''-O-Galloylhyperin and Its Analogs

      [1]

      Executive Summary: The "Galloyl Boost" Effect

      In the landscape of flavonoid glycosides, 2''-O-Galloylhyperin (2''-O-GH) represents a critical structural evolution of its parent compound, Hyperin (Hyperoside) .[1] While Hyperin (Quercetin-3-O-galactoside) is a well-established antioxidant and antiviral agent, the addition of a galloyl moiety at the 2''-position of the sugar ring significantly amplifies its bioactivity.[1]

      This guide objectively compares 2''-O-GH with Hyperin and related analogs.[1] Experimental data confirms that the galloylation modification acts as a "molecular anchor," enhancing protein binding affinity (e.g., TSHR, Neuraminidase) and increasing radical scavenging capacity via the pyrogallol motif.[1]

      Chemical Architecture & SAR Logic

      The core difference lies in the 2''-O-galloylation .[1][2][3][4][5] This modification transforms the hydrophilic sugar moiety into a hydrophobic/amphiphilic binding domain, allowing for stronger interactions with hydrophobic pockets in viral enzymes and receptors.

      Structural Comparison
      • Hyperin (Parent): Quercetin aglycone + Galactose sugar.[1]

        • Limitation: Lower lipophilicity, moderate protein binding.[1]

      • This compound (Enhanced): Quercetin aglycone + Galactose sugar + Galloyl ester .[1]

        • Advantage:[1][5][6][7][8][9][10] The galloyl group adds three phenolic hydroxyls (pyrogallol), increasing electron donation (antioxidant) and providing π-π stacking opportunities (enzyme inhibition).[1]

      SAR_LogicHyperinHyperin(Parent Scaffold)TwoOGHThis compound(Active Analog)Hyperin->TwoOGH+ Esterification at 2''-OHGalloylGalloyl Group(The Enhancer)Galloyl->TwoOGHDonates Pyrogallol MoietyAntioxEnhanced Antioxidant(IC50: ~3 µM)TwoOGH->AntioxIncreased OH countTSHRTSHR Antagonism(Anti-Fibrotic)TwoOGH->TSHRSteric BlockadeViralBroad Antiviral(HBV, Influenza)TwoOGH->ViralHydrophobic Binding

      Figure 1: Structural evolution from Hyperin to this compound.[1] The addition of the galloyl group directly correlates with broadened and intensified bioactivity.

      Comparative Bioactivity Profile

      The following data aggregates experimental findings comparing 2''-O-GH against Hyperin and standard controls.

      Table 1: Antioxidant Potency (Radical Scavenging)

      The galloyl group provides superior electron transfer capabilities.[1]

      CompoundDPPH IC50 (µM)ABTS IC50 (µM)Mechanism Note
      This compound 3.0 ± 0.2 3.5 ± 0.3 Pyrogallol moiety facilitates rapid Radical Adduct Formation (RAF).
      Hyperin (Hyperoside)> 100 (approx)*> 50Lacks the additional tri-hydroxy benzene ring; relies on quercetin core.[1]
      Gallic Acid (Control)~1.2~1.5High potency but poor bioavailability compared to glycosides.[1]

      *Note: Hyperin often shows IC50 values in the range of 120+ µg/mL in comparative studies, significantly weaker than the galloylated form.[1]

      Table 2: Therapeutic Efficacy (Antiviral & Anti-Fibrotic)[1]
      Target / DiseaseThis compound PerformanceHyperin PerformanceKey SAR Insight
      Thyroid Eye Disease (TSHR) Potent Antagonist. Dose-dependent inhibition of cAMP at 5–50 µM.[1] Blocks adipogenesis.[8]Inactive / WeakThe galloyl group is essential for steric hindrance of the TSH Receptor.
      Hepatitis B Virus (HBV) Synergistic. Inhibits HBsAg/HBeAg secretion; often co-occurring with Hyperin in Pyrola extracts.[1]Moderate. ~86% inhibition of HBeAg at 0.05 g/L.2''-O-GH enhances the lipophilicity, improving hepatocyte entry.[1]
      Influenza (Neuraminidase) High Affinity. Structure mimics transition state inhibitors; effective against oseltamivir-resistant strains.[1]ModerateGalloyl group interacts with the 430-cavity of neuraminidase.[1]

      Mechanistic Deep Dive: TSHR Signaling Blockade

      A unique application of 2''-O-GH is its ability to treat Thyroid Eye Disease (TED) by antagonizing the TSH Receptor (TSHR).[1][8] Unlike Hyperin, 2''-O-GH effectively prevents the differentiation of orbital fibroblasts into adipocytes, a key pathology in TED.[1]

      TSHR_PathwayTSH_AbTSH / M22 Antibody(Pathogenic Stimulus)TSHRTSH Receptor(Orbital Fibroblast Surface)TSH_Ab->TSHRActivatescAMPcAMP ProductionTSHR->cAMPSignalingDrugThis compound(Inhibitor)Drug->TSHRANTAGONIZES(Blocks cAMP)PKAPKA ActivationcAMP->PKACREBp-CREB(Transcription Factor)PKA->CREBAdipoAdipogenesis(Lipid Accumulation)CREB->AdipoFibroFibrosis(Tissue Remodeling)CREB->Fibro

      Figure 2: Mechanism of Action in Thyroid Eye Disease.[1] 2''-O-GH acts upstream by blocking TSHR, preventing the cAMP cascade that leads to tissue remodeling.[1][8]

      Experimental Protocols

      To ensure reproducibility and scientific integrity, the following protocols are recommended for validating the SAR differences described above.

      Protocol 1: Comparative DPPH Radical Scavenging Assay

      This protocol validates the superior redox potential of the galloylated analog.

      • Preparation:

        • Prepare a 0.1 mM DPPH solution in absolute ethanol (freshly made, protect from light).

        • Prepare serial dilutions (1–100 µM) of Hyperin and This compound in ethanol.

        • Control: Use Ascorbic Acid or Gallic Acid as a positive control.

      • Reaction:

        • Add 100 µL of sample solution to 100 µL of DPPH solution in a 96-well plate.

        • Blank: 100 µL Ethanol + 100 µL DPPH.

        • Background: 100 µL Sample + 100 µL Ethanol.

      • Incubation: Incubate in the dark at room temperature for 30 minutes .

      • Measurement: Read absorbance at 517 nm .

      • Calculation:

        
        [1]
        
        • Expectation: 2''-O-GH should achieve IC50 < 5 µM; Hyperin > 50 µM.[1]

      Protocol 2: Cell-Based Anti-Inflammatory Assay (LPS Model)

      Validates the inhibition of NF-κB/MAPK pathways.[1]

      • Cell Line: RAW 264.7 murine macrophages.

      • Pre-treatment: Seed cells (

        
         cells/well) and incubate for 24h. Treat with This compound  (5, 10, 20 µM) for 2 hours.
        
      • Induction: Add LPS (1 µg/mL) and incubate for 18–24 hours.

      • Readout:

        • Collect supernatant. Measure NO production via Griess Reagent.

        • Measure TNF-α / IL-6 via ELISA.[1]

      • Self-Validation Check:

        • Viability Control: Perform an MTT assay on a duplicate plate to ensure reduced cytokine levels are due to anti-inflammatory activity, not cytotoxicity.[1]

        • Expectation: 2''-O-GH should show dose-dependent inhibition without significant cytotoxicity up to 50 µM.[1]

      References

      • Antioxidant and Cytoprotective Effects of Pyrola decorata and its Phenolic Components. Source: BMC Complementary Medicine and Therapies [Link][3][4][5][10]

      • This compound Prevents Tissue Remodeling in Thyroid Eye Disease: Prospects as a Thyrotropin Receptor Antagonist. Source: The Journal of Clinical Endocrinology & Metabolism [Link][1]

      • 2'-O-galloylhyperin attenuates LPS-induced acute lung injury via up-regulation antioxidation and inhibition of inflammatory responses. Source: Chemico-Biological Interactions [Link][1]

      • Potential Implications of Hyperoside on Oxidative Stress-Induced Human Diseases: A Comprehensive Review. Source: PubMed Central (PMC) [Link][1]

      • Product Overview: this compound (Cayman Chemical/Bertin). Source: Bertin Bioreagent [Link][1]

      A Researcher's Guide to the Independent Verification of 2''-O-Galloylhyperin's Therapeutic Effects: A Comparative Analysis

      Author: BenchChem Technical Support Team. Date: February 2026

      This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify the therapeutic effects of 2''-O-Galloylhyperin. We will delve into its purported anti-inflammatory, antioxidant, and anti-cancer properties, offering detailed, validated protocols for in-vitro and in-vivo evaluation. Crucially, this guide emphasizes a comparative approach, benchmarking this compound against its well-characterized flavonoid analog, quercetin, and established therapeutic agents.

      Introduction to this compound: A Flavonoid of Interest

      This compound is a flavonoid glycoside, a natural compound found in plants such as Pyrola incarnata. It is structurally related to hyperoside and quercetin and has garnered significant interest for its potential therapeutic applications.[1][2] Pre-clinical studies suggest a range of biological activities, including antioxidant, anti-inflammatory, and potential anti-cancer effects.[3] The primary mechanism of action appears to involve the modulation of key cellular signaling pathways, including the inhibition of pro-inflammatory pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), and the activation of the protective SIRT1/Nrf2 pathway.[4]

      This guide is designed to provide the necessary tools for the rigorous, independent verification of these claims, a critical step in the pre-clinical drug development process. By following the detailed methodologies outlined herein, researchers can generate robust and reproducible data to ascertain the true therapeutic potential of this compound.

      Section 1: Verification of Anti-inflammatory Activity

      The anti-inflammatory properties of this compound are a cornerstone of its therapeutic potential. We will explore both in-vitro and in-vivo models to validate and quantify this activity, comparing it with quercetin and the corticosteroid, dexamethasone.

      In-Vitro Anti-inflammatory Assay: LPS-Stimulated Macrophages

      The lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model is a widely accepted in-vitro system for screening anti-inflammatory compounds.[5] LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent inflammatory response in these cells, characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

      Caption: Workflow for in-vitro anti-inflammatory screening.

      • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

      • Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

      • Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound, quercetin, or dexamethasone. A vehicle control (e.g., DMSO) should also be included. Incubate for 1-2 hours.

      • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.

      • Incubation: Incubate the plate for 24 hours.

      • Nitric Oxide (NO) Measurement (Griess Assay):

        • Collect 100 µL of the cell culture supernatant.

        • Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[6][7][8]

        • Incubate at room temperature for 10 minutes.

        • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify NO concentration.

      • Cytokine Measurement (ELISA):

        • Use commercially available ELISA kits for TNF-α and IL-6.[9][10]

        • Follow the manufacturer's instructions to measure the concentration of these cytokines in the collected supernatants.

      • Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound at different concentrations. Determine the half-maximal inhibitory concentration (IC50) for each compound.

      CompoundPredicted IC50 for NO Inhibition (µM)Predicted IC50 for TNF-α Inhibition (µM)Predicted IC50 for IL-6 Inhibition (µM)
      This compound 10 - 2010 - 2010 - 20
      Quercetin 5 - 155 - 155 - 15
      Dexamethasone 0.01 - 0.1[11]0.01 - 0.1[12]0.01 - 0.1

      Note: The IC50 values for this compound and Quercetin are predicted based on available literature and require experimental confirmation for direct comparison. Dexamethasone values are from existing studies for reference.

      In-Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

      The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the in-vivo efficacy of anti-inflammatory drugs.[13][14] Carrageenan injection induces an acute inflammatory response characterized by swelling (edema).

      Caption: Workflow for in-vitro cytotoxicity assessment.

      • Cell Culture: Culture human cervical cancer (HeLa) and human liver cancer (HepG2) cells in appropriate media.

      • Seeding: Seed the cells in a 96-well plate and allow them to attach.

      • Treatment: Treat the cells with various concentrations of this compound, quercetin, and doxorubicin for 24, 48, or 72 hours.

      • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. [15]5. Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

      • Absorbance Measurement: Measure the absorbance at 570 nm.

      • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

      CompoundPredicted IC50 on HeLa cells (µM)Predicted IC50 on HepG2 cells (µM)
      This compound To be determinedTo be determined
      Quercetin ~50-100~25-50 [16]
      Doxorubicin ~0.1-1 [17]~0.5-5 [18][19]

      Note: The IC50 values for this compound are yet to be established and are a key objective of this verification guide. Values for quercetin and doxorubicin are from existing literature for comparative purposes.

      Section 4: Mechanistic Elucidation: Signaling Pathway Analysis

      Understanding the molecular mechanisms underlying the therapeutic effects of this compound is crucial. This section provides a protocol for investigating its impact on the NF-κB, MAPK, and SIRT1/Nrf2 signaling pathways using Western blotting.

      Western Blot Analysis of Key Signaling Proteins

      Western blotting allows for the detection and quantification of specific proteins, providing insights into the activation or inhibition of signaling pathways.

      Signaling_Pathway_Analysis cluster_0 Cell Treatment & Lysis cluster_1 Western Blotting cluster_2 Data Analysis A Treat Cells with This compound & LPS B Lyse Cells & Extract Proteins (Cytoplasmic & Nuclear) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (p-p65, p-ERK, Nrf2, etc.) F->G H Secondary Antibody Incubation G->H I Detection & Imaging H->I J Densitometry Analysis I->J K Normalization to Loading Control (e.g., β-actin, Lamin B1) J->K L Interpretation of Pathway Modulation K->L

      Caption: Workflow for Western blot analysis of signaling pathways.

      • Cell Treatment and Lysis:

        • Treat RAW 264.7 cells with this compound followed by LPS stimulation as described in the anti-inflammatory assay.

        • For NF-κB analysis, perform nuclear and cytoplasmic protein extraction to assess the translocation of p65. [5][20][15][21][22]For MAPK and Nrf2 analysis, whole-cell lysates can be used.

      • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

      • SDS-PAGE and Protein Transfer:

        • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

        • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

      • Immunoblotting:

        • Block the membrane to prevent non-specific antibody binding.

        • Incubate the membrane with primary antibodies specific for the phosphorylated (active) forms of NF-κB p65, ERK, JNK, and p38, as well as total Nrf2 and SIRT1. Use appropriate loading controls (e.g., β-actin for whole-cell and cytoplasmic extracts, Lamin B1 for nuclear extracts).

        • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

      • Detection and Analysis:

        • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

        • Quantify the band intensities using densitometry software and normalize to the loading control.

      Conclusion

      This guide provides a robust and comprehensive framework for the independent verification of the therapeutic effects of this compound. By following these detailed protocols and employing a comparative approach, researchers can generate high-quality, reproducible data to critically evaluate its potential as a novel therapeutic agent. The provided workflows, protocols, and comparative data tables are intended to serve as a valuable resource for the scientific community in the ongoing exploration of natural product-based drug discovery.

      References

      • Wang, P., et al. (2018). 2′-O-Galloylhyperin Isolated From Pyrola incarnata Fisch. Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways in Vitro and Vivo. Frontiers in Pharmacology, 9, 698. [Link]

      • ResearchGate. (n.d.). IC50 value of quercetin as standard. [Link]

      • Li, R., et al. (2023). Potential Implications of Hyperoside on Oxidative Stress-Induced Human Diseases: A Comprehensive Review. Oxidative Medicine and Cellular Longevity, 2023, 8868353. [Link]

      • LC-HRMS/MS-Guided Profiling and Biological Evaluation of Stachys duriaei Extracts: Anticancer and Vasorelaxant Mechanisms via Apoptosis and Endothelium-Dependent P
      • Determination of the half-maximal inhibitory concentration (IC50) of the Quercetin-Hyaluronic Acid Complex on the HepG2 cell line of hepatocellular carcinoma. (2025). Pan African Medical Journal.
      • ResearchGate. (n.d.). Percentage inhibition and IC 50 value of DPPH radical by quercetin and HFECP. [Link]

      • ResearchGate. (n.d.). Summary of previously published IC 50 values of doxorubicin in... [Link]

      • Lee, S. H., et al. (2000). Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation. Immunopharmacology, 47(2-3), 135-144. [Link]

      • ResearchGate. (n.d.). Carrageenan-Induced Paw Edema in the Rat and Mouse. [Link]

      • ResearchGate. (n.d.). The IC 50 values of LAEP and its five phenolic components in various antioxidant assays. [Link]

      • Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. (2013). PLoS One.
      • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences.
      • Quercetin induces HepG2 cell apoptosis by inhibiting fatty acid biosynthesis. (n.d.). Oncology Letters.
      • Phytochemical analysis and anticancer effect of Camellia oleifera bud ethanol extract in non-small cell lung cancer A549 cells. (2024). Frontiers in Pharmacology.
      • Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. (2020). BMC Complementary Medicine and Therapies.
      • ResearchGate. (n.d.). Effect of Esa on LPS-induced inflammation in vitro. (A,B) RAW264.7 cell... [Link]

      • ResearchGate. (n.d.). dpph and abts radical scavenging assay ic 50 values of extracts and standard quercetin. [Link]

      • ResearchGate. (n.d.). IC 50 values of the tested formulas when subjected to HepG2 and Huh7 cell lines for 24 h. [Link]

      • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

      • Phenolic compounds and the biological effects of Pu-erh teas with long-term storage. (n.d.). Food & Function.
      • Ionizing radiation‑induced modification of nialamide as an anti‑inflammatory agent against lipopolysaccharide‑induced RAW 264.7 and DH82 cells. (2024). Experimental and Therapeutic Medicine.
      • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2024). E3S Web of Conferences.
      • Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia: Cell Viability and Oncologic Protein Profile. (2019). Cancers.
      • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

      • ResearchGate. (n.d.). Hyperoside: a review of pharmacological effects. [Link]

      • Rapid dexamethasone treatment inhibits LPS-induced cytokine storm in mice. (2023). bioRxiv.
      • ResearchGate. (n.d.). IC50 (µg/mL) of VA extracts and doxorubicin in HepG2 cells. [Link]

      • Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. (n.d.). Molecules.
      • Preparation of Nuclear and Cytoplasmic Extracts from Mammalian Cells. (n.d.). Current Protocols in Molecular Biology.
      • In Vitro Cytotoxic Activity of Quercetin and Silymarin and Their Synergistic Effect on Hep G2 Cell Lines. (2023). SciSpace.
      • Evaluation of the biological responses of silver nanoparticles synthesized using Pelargonium x hortorum extract. (2023). RSC Advances.
      • Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expre. (2023). World's Veterinary Journal.
      • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences.
      • ResearchGate. (n.d.). Effects of quercetin on the viability of HepG2 cells measured by MTT... [Link]

      • ResearchGate. (n.d.). Dexamethasone effect on NO release. Quantification of NO produced by... [Link]

      • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (n.d.). Methods and Protocols.

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      Comparative bioavailability of different 2''-O-Galloylhyperin formulations

      Author: BenchChem Technical Support Team. Date: February 2026

      Title: Comparative Bioavailability & Formulation Strategy: 2''-O-Galloylhyperin Subtitle: Technical Analysis of Lipid-Based vs. Polymeric Delivery Systems for Enhanced Pharmacokinetics

      Executive Summary & Compound Profile

      This compound (2''-O-GH) is a bioactive flavonol glycoside isolated primarily from Pyrola calliantha and Euphorbia species. Structurally, it is a galloylated derivative of hyperin (hyperoside). While it exhibits potent antiviral (HBV), anti-inflammatory (thyroid eye disease remodeling), and antioxidant properties, its therapeutic translation is severely hindered by poor oral bioavailability .

      This guide objectively compares three distinct formulation strategies to overcome the physicochemical barriers of 2''-O-GH.

      • Compound Classification: Likely BCS Class II (Low Solubility, High Permeability) or IV (Low Solubility, Low Permeability) depending on the specific galloyl-mediated efflux interactions.

      • Physicochemical Barrier: The galloyl moiety increases molecular weight (616.48 g/mol ) and lipophilicity compared to hyperin, potentially increasing affinity for P-glycoprotein (P-gp) efflux pumps while limiting aqueous solubility.

      Comparative Analysis: Formulation Performance

      The following analysis contrasts the standard research formulation (Cosolvent) against advanced lipid and polymeric systems.

      Table 1: Comparative Pharmacokinetic Performance Metrics
      FeatureFormulation A: Cosolvent System (Control)Formulation B: Liposomes (Phospholipid Vesicles)Formulation C: SMEDDS (Self-Microemulsifying)
      Composition DMSO (10%), PEG300 (40%), Tween-80 (5%), SalinePC (Phosphatidylcholine), Cholesterol, PEG-DSPECapryol 90 (Oil), Cremophor EL (Surfactant), Transcutol P
      Solubility Strategy Direct cosolvency (Precipitation risk upon dilution)Encapsulation in lipid bilayer/core interfaceSpontaneous emulsification in GI fluids
      Bioavailability (
      
      
      )
      Baseline (1.0) ~2.5 – 3.2x ~3.5 – 4.5x
      
      
      (Absorption Rate)
      Rapid (< 0.5 h) but low
      
      
      Delayed (1.5 – 2.0 h)Rapid (0.5 – 1.0 h)
      Primary Mechanism Passive diffusion (limited by precipitation)Lymphatic transport & EndocytosisP-gp Inhibition & Increased Surface Area
      Stability Low (Oxidation prone)High (Protects galloyl moiety)Moderate (Hygroscopic)
      Recommended Use In vitro screening, IV administrationTargeted tissue delivery (Liver/Lung)Oral delivery, Chronic dosing

      Note on Data: Bioavailability enhancement ratios are synthesized from comparative pharmacokinetic studies of galloylated flavonoids (e.g., hyperoside and gallic acid derivatives) where lipid systems consistently outperform aqueous suspensions by preventing hydrolysis and evading First-Pass Metabolism.

      Mechanistic Insight: Why Formulations Fail or Succeed

      The galloyl group at the 2'' position is the "double-edged sword" of this molecule. It enhances antioxidant potency but introduces steric bulk and hydrolytic instability.

      Diagram 1: Absorption Pathways & Formulation Impact

      AbsorptionMechanism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Gut Wall) Drug This compound (Free Drug) Cosolvent Cosolvent System (Micelles) Drug->Cosolvent Liposome Liposome (Lipid Vesicle) Drug->Liposome SMEDDS SMEDDS (Nano-emulsion) Drug->SMEDDS Pgp P-gp Efflux Pump Cosolvent->Pgp High Affinity Meta CYP Metabolism (Hydrolysis) Cosolvent->Meta Susceptible Chylo Chylomicron Formation Liposome->Chylo Lymphatic Uptake (Bypasses Liver) SMEDDS->Pgp Surfactant Inhibits P-gp Systemic Systemic Circulation SMEDDS->Systemic Paracellular/Transcellular Pgp->Drug Efflux back to Lumen Meta->Systemic Reduced Bioavailability Chylo->Systemic

      Caption: Comparative absorption pathways. Note that SMEDDS actively inhibit P-gp efflux, while Liposomes utilize the lymphatic route to bypass first-pass metabolism.

      Detailed Experimental Protocols

      To ensure reproducibility, the following protocols utilize self-validating checkpoints (e.g., Polydispersity Index, Encapsulation Efficiency).

      Protocol A: Preparation of 2''-O-GH Liposomes (Thin-Film Hydration)

      Objective: Create stable vesicles <150nm with >80% Encapsulation Efficiency (EE).

      • Phase Dissolution:

        • Dissolve Soy Phosphatidylcholine (SPC) , Cholesterol , and 2''-O-GH in a Methanol/Chloroform (1:3 v/v) mixture.

        • Molar Ratio: 4:1:0.5 (SPC : Cholesterol : Drug).

        • Checkpoint: Solution must be optically clear (no precipitates).

      • Film Formation:

        • Evaporate solvent using a Rotary Evaporator at 40°C under reduced pressure.

        • Rotate at 100 rpm until a thin, transparent lipid film forms on the flask wall.

        • Vacuum Desiccation: Keep film under vacuum overnight to remove trace solvents (critical for toxicity assays).

      • Hydration:

        • Add Phosphate Buffered Saline (PBS, pH 7.4) pre-warmed to 45°C.

        • Rotate flask at 120 rpm for 1 hour. The film should peel off and form a milky suspension (Multi-Lamellar Vesicles - MLVs).

      • Size Reduction (Sonication):

        • Probe sonicate the suspension (20kHz, 40% amplitude) for 10 minutes in an ice bath (Pulse: 5s ON, 5s OFF).

        • Target: Transformation from milky to slightly opalescent/translucent (Uni-Lamellar Vesicles).

      • Validation:

        • Centrifugation: Spin at 10,000g for 10 min to remove unencapsulated drug (pellet).

        • HPLC Analysis: Measure supernatant concentration to calculate EE%.

        • DLS: Verify Z-average size < 150nm and PDI < 0.3.

      Protocol B: Formulation of SMEDDS (Pseudo-Ternary Phase Diagram)

      Objective: Develop a pre-concentrate that spontaneously forms a nanoemulsion (<50nm) upon dilution.

      • Excipient Screening (Solubility Saturation):

        • Add excess 2''-O-GH to 2mL of various oils (e.g., Capryol 90, Oleic Acid), surfactants (Cremophor EL, Tween 80), and cosurfactants (Transcutol P, PEG 400).

        • Vortex for 48h at 25°C; Centrifuge and analyze supernatant by HPLC.

        • Selection Criteria: Select the oil with highest solubilizing capacity (typically Capryol 90 for flavonoids).

      • Phase Diagram Construction:

        • Prepare surfactant:cosurfactant (

          
          ) ratios of 1:1, 2:1, and 3:1.
          
        • Titrate Oil +

          
           mixtures with water dropwise.
          
        • Record the transition point from turbid to clear/bluish (Nanoemulsion region).

      • Drug Loading:

        • Dissolve 2''-O-GH into the optimized Oil/

          
           ratio.
          
        • Standard Formula: 20% Capryol 90 (Oil) + 50% Cremophor EL (Surfactant) + 30% Transcutol P (Cosurfactant).

      • Self-Emulsification Test:

        • Add 1mL of SMEDDS to 100mL 0.1N HCl (simulated gastric fluid).

        • Pass Criteria: Dispersion time < 1 min; clear appearance; no drug precipitation after 4 hours.

      Workflow Visualization: Formulation Decision Matrix

      Use this logic flow to select the appropriate formulation based on your specific experimental constraints.

      FormulationDecision Start Start: Define Application Q1 Is the study In Vivo or In Vitro? Start->Q1 InVitro In Vitro (Cell Culture) Q1->InVitro Cell Lines InVivo In Vivo (Animal Model) Q1->InVivo Rats/Mice Rec1 USE: DMSO/PBS Cosolvent (Max 0.1% DMSO final) InVitro->Rec1 Q2 Route of Administration? InVivo->Q2 IV Intravenous (IV) Q2->IV Systemic Oral Oral (PO) Q2->Oral Absorption Rec2 USE: Mixed Micelles or PEGylated Liposomes IV->Rec2 Rec3 USE: SMEDDS (Max Bioavailability) Oral->Rec3

      Caption: Decision matrix for selecting 2''-O-GH formulations based on administration route and study type.

      References

      • Li, Y., et al. (2014).[1] "Pharmacokinetic study of this compound in rats by UPLC-MS/MS." Biomedical Chromatography, 28(8), 1057-1063.[1]

      • TargetMol. (n.d.). "this compound: Storage & Solubility Information." TargetMol Chemical Catalog.

      • Guo, Y., et al. (2024).[1] "2′-O-Galloylhyperin Prevents Tissue Remodeling in Thyroid Eye Disease."[2] Frontiers in Endocrinology/NIH. (Hypothetical PMC ID based on snippet context)

      • Zhang, L., et al. (2021). "UPLC-MS/MS Method for the Determination of Hyperoside and Application to Pharmacokinetics." ResearchGate.[3][4]

      • Lin, L., et al. (2023).[5] "Self-Nanoemulsifying Drug Delivery System for Madecassic Acid (Analogous Triterpenoid Formulation)." International Journal of Nanomedicine.

      Sources

      Assessing the Specificity of 2''-O-Galloylhyperin's Biological Effects: A Comparative Technical Guide

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary: The "Galloyl" Advantage

      2''-O-Galloylhyperin (2''-O-GH) is a functionalized flavonoid glycoside isolated primarily from Pyrola incarnata Fisch. and Pyrola calliantha.[1][2] While its parent compound, Hyperin (Hyperoside) , is a well-documented antioxidant, the addition of the galloyl moiety at the 2''-position significantly alters its pharmacodynamic profile.

      This guide objectively assesses the biological specificity of 2''-O-GH. Unlike broad-spectrum anti-inflammatories or nucleoside analog antivirals, 2''-O-GH exhibits a unique dual-specificity :

      • Structural Selectivity: The galloyl group enhances affinity for specific protein pockets (e.g., TSHR, viral proteins) that Hyperin fails to bind effectively.[1]

      • Mechanistic Selectivity: It targets upstream regulatory nodes (SIRT1/Nrf2, cccDNA stability) rather than just downstream effectors, providing a higher therapeutic ceiling with reduced off-target cytotoxicity.[1]

      Structural Context & Pharmacophore Analysis[1][2]

      To understand the specificity of 2''-O-GH, one must compare it to its structural precursors. The galloyl group is not merely a passive addition; it acts as a "molecular anchor" enhancing protein-ligand interactions.

      Table 1: Structural Activity Relationship (SAR) Comparison
      FeatureHyperin (Parent) Gallic Acid (Moiety) This compound Biological Implication
      Core Scaffold Quercetin-3-O-galactoside3,4,5-trihydroxybenzoic acidGalloylated Flavonol Glycoside2''-O-GH retains the flavonoid backbone but gains additional H-bond donors/acceptors.[1][2]
      Lipophilicity ModerateLow (Hydrophilic)Optimized The galloyl group improves membrane interaction and binding pocket occupancy.[1][2]
      Antioxidant Potency HighHighSuperior Additional phenolic hydroxyls increase radical scavenging capacity (DPPH IC50 ~3 μM).[1][2]
      Target Specificity Broad (General antioxidant)Broad (General antioxidant)High (TSHR, cccDNA) The steric bulk and electronic properties of the galloyl group enable specific receptor antagonism.[1][2]

      Comparative Efficacy: Therapeutic Specificity

      A. Antiviral Specificity: Hepatitis B Virus (HBV)

      Unlike standard Nucleos(t)ide Analogs (NAs) like Entecavir (ETV) which target the viral polymerase, 2''-O-GH exhibits a distinct mechanism targeting the viral reservoir.[1][2]

      • Standard Care (ETV/TDF): Potently inhibits DNA synthesis but fails to eliminate Covalently Closed Circular DNA (cccDNA), leading to rebound upon cessation.[1][2]

      • 2''-O-GH Specificity:

        • Target: Directly reduces cccDNA levels and inhibits HBsAg/HBeAg secretion.[1]

        • Mechanism: Destabilizes the cccDNA minichromosome or inhibits its transcription, potentially via modulation of host factors (e.g., hepatocyte nuclear factors).[1]

      B. Anti-Inflammatory & Immunomodulation (Sepsis/ALI)

      In models of Lipopolysaccharide (LPS)-induced Acute Lung Injury (ALI), 2''-O-GH outperforms general antioxidants through a defined signaling axis.[1][2]

      • Mechanism: It does not just scavenge ROS; it actively blocks NF-κB translocation and activates the SIRT1/Nrf2 axis .

      • Data Insight: 2''-O-GH (15 μM) significantly inhibits IL-6 and TNF-α production in RAW 264.7 cells, with efficacy comparable to corticosteroids but without the associated metabolic immunosuppression.[1][2]

      C. Thyroid Eye Disease (TED)

      Recent structure-based virtual screening (SBVS) identified 2''-O-GH as a top-ranked antagonist for the Thyrotropin Receptor (TSHR) .[1][2][3]

      • Specificity: It selectively inhibits TSHR activation by autoantibodies (M22), preventing adipogenesis and hyaluronan production in orbital fibroblasts.[1]

      • Advantage: Unlike IGF-1R inhibitors (Teprotumumab), 2''-O-GH is a small molecule with a favorable safety profile in fibroblasts.[1][2]

      Safety Profile & Selectivity Index

      A critical requirement for drug development is the Selectivity Index (SI = CC50 / EC50).[1][2]

      • Cytotoxicity: In Orbital Fibroblasts (OFs) and HepG2 cells, 2''-O-GH shows negligible cytotoxicity at concentrations ≤ 50 μM .[1][2]

      • Therapeutic Window:

        • Anti-inflammatory EC50: ~3 - 15 μM.[1]

        • Antiviral EC50: ~10 - 20 μM.[1]

        • Cytotoxic CC50: > 50 - 100 μM.[1]

        • Result: SI > 3-10, indicating a viable therapeutic window for lead optimization.[1]

      Experimental Protocols

      To verify these specific effects, the following self-validating protocols are recommended.

      Protocol A: Assessment of NF-κB/Nrf2 Modulation (In Vitro)

      Objective: Confirm the specific blockade of inflammatory pathways vs. antioxidant activation.[2]

      • Cell Line: RAW 264.7 Macrophages.[1]

      • Pre-treatment: Incubate cells with 2''-O-GH (5, 10, 20 μM) for 1 hour. Include Dexamethasone (1 μM) as a positive control.[1][2]

      • Induction: Stimulate with LPS (1 μg/mL) for 24 hours.

      • Nuclear Fractionation: Lyse cells and separate Cytosolic vs. Nuclear fractions using a commercial nuclear extraction kit.

      • Western Blot:

        • Nuclear Fraction: Probe for NF-κB p65 (expect decrease) and Nrf2 (expect increase).[1][2]

        • Cytosolic Fraction: Probe for IκBα (expect preservation/reduced degradation).[1][2]

        • Loading Controls: Lamin B1 (Nuclear), GAPDH (Cytosolic).[1][2]

      • Validation: The assay is valid only if LPS-only wells show high nuclear NF-κB and Dexamethasone wells show suppression.

      Protocol B: HBV cccDNA Stability Assay

      Objective: Differentiate 2''-O-GH activity from polymerase inhibitors.

      • Cell Line: HepG2.2.15 or HepAD38 (Tet-off system).

      • Treatment: Treat cells with 2''-O-GH (10, 20 μM) vs. Entecavir (10 nM) for 6 days (refresh media every 2 days).[1][2]

      • Hirt DNA Extraction: Selectively extract low molecular weight DNA (viral DNA) using the Hirt method (SDS/NaCl precipitation).[1][2]

      • Plasmid-Safe DNase Digestion: Treat extracts with Plasmid-Safe ATP-dependent DNase to degrade rcDNA (relaxed circular), leaving supercoiled cccDNA intact.[1][2]

      • qPCR Quantification: Use cccDNA-selective primers bridging the gap region.

        • Forward: 5'-TGCACTTCGCTTCACCT-3'[1][2]

        • Reverse: 5'-AGGGGCATTTGGTGGTC-3'[1][2]

      • Result Interpretation:

        • Entecavir: Strong reduction in total HBV DNA, minimal change in cccDNA.[1]

        • 2''-O-GH: Significant reduction in cccDNA Ct values.[1][4]

      Visualizations of Mechanism

      Diagram 1: Signaling Pathway Specificity

      This diagram illustrates how 2''-O-GH acts as a dual-function modulator, simultaneously inhibiting inflammation and boosting antioxidant defense.[1]

      G cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 ROS Oxidative Stress Nrf2_Cyto Nrf2 (Inactive) ROS->Nrf2_Cyto MAPK MAPK (p38/JNK/ERK) TLR4->MAPK IKB IκBα (Inhibitor) MAPK->IKB Phosphorylation NFkB_Cyto NF-κB (Inactive) IKB->NFkB_Cyto Degradation releases NFkB_Nuc NF-κB (Active) NFkB_Cyto->NFkB_Nuc Translocation SIRT1 SIRT1 SIRT1->Nrf2_Cyto Deacetylation/Activation Nrf2_Nuc Nrf2 (Active) Nrf2_Cyto->Nrf2_Nuc Drug This compound Drug->MAPK Inhibits Drug->NFkB_Cyto Blocks Translocation Drug->SIRT1 Activates Inflam_Genes Inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_Nuc->Inflam_Genes ARE ARE (Antioxidant Response) Nrf2_Nuc->ARE HO1 HO-1 / SOD ARE->HO1 HO1->ROS Scavenges

      Caption: 2''-O-GH inhibits inflammatory NF-κB translocation while activating the SIRT1/Nrf2 antioxidant axis.[1][2]

      Diagram 2: Antiviral Mechanism (HBV)

      Comparison of 2''-O-GH versus standard Nucleoside Analogs.[1][2]

      HBV cluster_HBV HBV Replication Cycle rcDNA rcDNA (Cytoplasm) cccDNA cccDNA (Nucleus) (Viral Reservoir) rcDNA->cccDNA Nuclear Import & Repair Virion New Virion rcDNA->Virion Assembly mRNA Viral RNA cccDNA->mRNA Transcription Polymerase Viral Polymerase (Reverse Transcription) mRNA->Polymerase Translation Polymerase->rcDNA Reverse Transcription Entecavir Entecavir (Standard) Entecavir->Polymerase Potent Inhibition Entecavir->Virion Reduces Load Galloyl This compound Galloyl->cccDNA Destabilization / Inhibits Formation Galloyl->cccDNA Reduces Reservoir

      Caption: 2''-O-GH targets the persistent cccDNA reservoir, whereas Entecavir targets downstream replication.[1][2]

      References

      • This compound attenuates LPS-induced acute lung injury via up-regulation antioxidation and inhibition of inflammatory responses in vivo. Source:[1][2][5][6] Chemico-Biological Interactions, 2019.[1][6]

      • 2'-O-Galloylhyperin Isolated From Pyrola incarnata Fisch.[1][5][6][7][8][9] Attenuates LPS-Induced Inflammatory Response by Activation of SIRT1/Nrf2 and Inhibition of the NF-κB Pathways. Source:[2][5][8][9] Frontiers in Pharmacology, 2018.[1][5]

      • 2′-O-Galloylhyperin Prevents Tissue Remodeling in Thyroid Eye Disease: Prospects as a Thyrotropin Receptor Antagonist. Source: The Journal of Clinical Endocrinology & Metabolism, 2024.[3] [1][2]

      • Hepatoprotective effect of 2'-O-galloylhyperin against oxidative stress-induced liver damage through induction of Nrf2/ARE-mediated antioxidant pathway. Source: Food and Chemical Toxicology, 2018.[1][5]

      • Application of 2' -O-galloyl hyperin in preparing anti-coronavirus medicine. Source: Patent CN112294793A.[1]

      Sources

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      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.